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  • Product: 1-Oxaspiro[2.7]decane
  • CAS: 185-88-6

Core Science & Biosynthesis

Foundational

1-oxaspiro[2.7]decane chemical structure and physical properties

1-Oxaspiro[1]decane: Structural Elucidation, Synthesis, and Reactivity of a Medium-Ring Spiro-Epoxide Executive Summary In the realm of synthetic organic chemistry, medium-sized rings (8–11 members) present unique thermo...

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Author: BenchChem Technical Support Team. Date: April 2026

1-Oxaspiro[1]decane: Structural Elucidation, Synthesis, and Reactivity of a Medium-Ring Spiro-Epoxide

Executive Summary

In the realm of synthetic organic chemistry, medium-sized rings (8–11 members) present unique thermodynamic and kinetic challenges due to transannular strain and complex conformational landscapes. 1-Oxaspiro[1]decane (CAS: 185-88-6), a spirocyclic epoxide, serves as a fascinating model for studying these effects[2]. As a critical intermediate in the synthesis of functionalized cyclooctane derivatives, understanding its physicochemical properties, synthetic pathways, and regioselective ring-opening dynamics is essential for drug development professionals and synthetic researchers. This whitepaper provides a comprehensive, self-validating guide to the synthesis, characterization, and application of this unique spiro-epoxide.

Chemical Identity and Structural Dynamics

1-Oxaspiro[1]decane is characterized by a spiro-fusion between a highly strained three-membered oxirane ring and an eight-membered cyclooctane ring[3]. The spiro carbon (C1 of the cyclooctane ring, C2 of the oxirane ring) acts as the structural linchpin. The cyclooctane ring typically adopts a boat-chair or crown conformation to minimize transannular interactions, while the spiro-fused epoxide introduces significant torsional rigidity at the spirocenter.

Table 1: Physicochemical Properties of 1-Oxaspiro[1]decane
PropertyValue
IUPAC Name 1-oxaspiro[1]decane
Common Synonyms Methylenecyclooctane oxide; Spiro[cyclooctane-1,2'-oxirane]
CAS Registry Number 185-88-6[2]
Molecular Formula C9​H16​O [4]
Molecular Weight 140.22 g/mol
Structural Class Spirocyclic Aliphatic Epoxide
Appearance Colorless liquid

Synthetic Methodology: The Prilezhaev Epoxidation

The most efficient and scalable method for synthesizing 1-oxaspiro[1]decane is the Prilezhaev epoxidation of methylenecyclooctane using meta-chloroperoxybenzoic acid (mCPBA)[5].

Causality in Reagent Selection: The Prilezhaev reaction operates via a concerted, asynchronous transition state ("butterfly mechanism")[6]. This concerted electrophilic oxygen transfer is critical when working with medium-sized rings; it bypasses discrete carbocation intermediates, thereby preventing the transannular hydride shifts that frequently plague the functionalization of cyclooctane derivatives[7].

Experimental Protocol: Synthesis of 1-Oxaspiro[1]decane

This protocol is designed as a self-validating system, ensuring safety and high purity through targeted quenching and extraction.

  • Reaction Setup: Dissolve methylenecyclooctane (1.0 equiv.) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the solution to 0 °C under an inert argon atmosphere to control the exothermic nature of the oxidation.

  • Oxidant Addition: Slowly add mCPBA (1.2 equiv., typically 70-75% purity, balance being water and m-chlorobenzoic acid) in small portions[5]. The slow addition prevents localized heating that could lead to epoxide ring-opening.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor the consumption of the starting alkene via TLC (using a potassium permanganate stain, as the terminal alkene will rapidly reduce KMnO4​ ).

  • Targeted Quenching: Once complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ). Mechanistic rationale: This is a critical safety checkpoint. Na2​S2​O3​ reduces any unreacted peroxyacid, preventing explosive concentration during the subsequent solvent evaporation[5].

  • Aqueous Washing: Wash the organic layer with saturated aqueous sodium bicarbonate ( NaHCO3​ ). Mechanistic rationale: mCPBA is reduced to m-chlorobenzoic acid during the reaction. NaHCO3​ deprotonates this byproduct, partitioning the resulting water-soluble carboxylate salt into the aqueous layer while leaving the lipophilic spiro-epoxide in the organic DCM phase[6].

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 1-oxaspiro[1]decane as a colorless oil.

SynthesisWorkflow A Methylenecyclooctane (Starting Material) B mCPBA in DCM (0 °C to RT) A->B C Prilezhaev Epoxidation (Concerted Transition State) B->C D Quench & Wash (Na2S2O3 / NaHCO3) C->D  Byproduct: m-CBA E Organic Layer Extraction (DCM) D->E F 1-oxaspiro[2.7]decane (Purified Product) E->F  Flash Chromatography

Workflow for the synthesis of 1-oxaspiro[1]decane via Prilezhaev epoxidation.

Reactivity Profile and Ring-Opening Dynamics

The spirocyclic architecture of 1-oxaspiro[1]decane imposes distinct steric constraints that govern its reactivity. Because the spiro carbon is heavily shielded by the cyclooctane ring, nucleophilic attack occurs almost exclusively at the less hindered methylene carbon of the oxirane ring (an SN​2 -type trajectory).

Regiodivergent Hydroborative Ring Opening

Recent advancements in organometallic catalysis have demonstrated the utility of 1-oxaspiro[1]decane in regiodivergent hydroborative ring-opening reactions[8].

When treated with pinacolborane (HBpin) in the presence of a catalytic dialkylmagnesium species ( MgBu2​ ), the epoxide undergoes highly selective C-O bond activation[8].

  • Causality: The MgBu2​ acts as a Lewis acid, coordinating to the oxirane oxygen. This polarization selectively weakens the less sterically hindered C−O bond. Subsequent hydride delivery from HBpin yields 1-methylcyclooctan-1-ol in excellent yields (up to 92%) and high regioselectivity (95:5 branched/linear ratio)[8].

Reactivity A 1-oxaspiro[2.7]decane B Hydroborative Ring Opening (MgBu2, HBpin, THF) A->B  Lewis Acid Catalysis C Nucleophilic Attack (e.g., Grignard/LiAlH4) A->C  Direct Addition D 1-Methylcyclooctan-1-ol (Markovnikov-type alcohol) B->D  Regioselective Cleavage E 1-Substituted-1-cyclooctanol C->E  S_N2 at less hindered carbon

Regioselective ring-opening pathways of 1-oxaspiro[1]decane.

Analytical Characterization

Validating the structural integrity of 1-oxaspiro[1]decane and its downstream products relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Epoxide Validation: In the 1H NMR spectrum of the purified 1-oxaspiro[1]decane, the isolated oxirane methylene protons typically appear as a distinct singlet (or an AB quartet if the cyclooctane conformation renders them diastereotopic) in the upfield region of δ 2.50–2.70 ppm. The cyclooctane methylene envelope will appear as a complex multiplet between δ 1.40 and 1.80 ppm.

  • Ring-Opening Validation: The successful hydroborative ring opening to 1-methylcyclooctan-1-ol is confirmed by the complete disappearance of the oxirane methylene signals and the emergence of a sharp methyl singlet at δ 1.20 ppm ( 1H NMR, 600 MHz, CDCl3​ ), alongside diagnostic 13C NMR shifts at δ 73.4 ppm (tertiary alcohol carbon) and δ 28.2 ppm (methyl carbon)[8].

References

  • PubChem Database. Methylenecyclooctane | CID 137991. National Center for Biotechnology Information. Available at:[Link]

  • Master Organic Chemistry. m-Chloroperoxybenzoic Acid (m-CPBA) For The Epoxidation of Alkenes. Available at:[Link]

  • Wikipedia, The Free Encyclopedia. meta-Chloroperoxybenzoic acid. Available at:[Link]

  • Angewandte Chemie International Edition. Regiodivergent Hydroborative Ring Opening of Epoxides via Selective C-O Bond Activation. DOI: 10.1002/anie.202100000. Available via Crossref/DOI resolver at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Oxaspiro[2.7]decane: Pathways and Mechanisms

Foreword: Navigating the Synthesis of a Unique Spiro-Epoxide To the dedicated researchers, scientists, and professionals in drug development, this guide serves as a comprehensive exploration into the synthetic landscape...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Synthesis of a Unique Spiro-Epoxide

To the dedicated researchers, scientists, and professionals in drug development, this guide serves as a comprehensive exploration into the synthetic landscape of 1-oxaspiro[2.7]decane. While direct, dedicated literature on this specific spiro-epoxide is sparse, its structural motif—a three-membered epoxide ring fused in a spirocyclic fashion to a cyclooctane core—positions it as an intriguing target for organic synthesis. Its potential applications in medicinal chemistry and materials science, owing to the inherent reactivity of the epoxide ring and the conformational properties of the eight-membered carbocycle, warrant a thorough examination of its synthetic accessibility.

This document moves beyond a simple recitation of protocols. It is designed to provide a deep, mechanistic understanding of the most plausible and chemically sound strategies for the synthesis of 1-oxaspiro[2.7]decane. By leveraging established principles of organic chemistry and drawing parallels from the synthesis of analogous spirocyclic systems, we will dissect potential pathways, rationalize experimental choices, and provide a robust theoretical framework for the practical synthesis of this unique molecule. The methodologies and mechanisms detailed herein are grounded in authoritative literature to ensure scientific integrity and to empower you, the practicing scientist, to confidently approach the synthesis of this and related spiro-epoxides.

I. Strategic Overview: Convergent Approaches to a Spirocyclic Target

The synthesis of 1-oxaspiro[2.7]decane presents a unique set of challenges and opportunities. The core structural feature is the spirocyclic junction between the cyclooctane ring and the epoxide. Therefore, successful synthetic strategies must efficiently construct this sterically demanding quaternary carbon center. This guide will focus on two primary, and highly convergent, synthetic strategies:

  • Direct Epoxidation of an Exocyclic Alkene: This is arguably the most direct and logical approach, involving the oxidation of methylenecyclooctane. The success of this strategy hinges on the choice of the epoxidizing agent and the reaction conditions to achieve high selectivity and yield.

  • Intramolecular Cyclization of a Functionalized Cyclooctane: This strategy involves the formation of the epoxide ring through an intramolecular nucleophilic attack from a suitably positioned oxygen nucleophile onto an electrophilic carbon within a cyclooctane precursor. This approach offers potential for stereocontrol.

The following sections will provide a detailed technical analysis of each of these pathways, including reaction mechanisms, experimental protocols for analogous systems, and the underlying scientific principles that govern their efficacy.

II. Pathway 1: The Direct Epoxidation of Methylenecyclooctane

The most straightforward and atom-economical route to 1-oxaspiro[2.7]decane is the direct epoxidation of the readily available starting material, methylenecyclooctane. This reaction involves the addition of an oxygen atom across the double bond of the exocyclic alkene.

Reaction Mechanism: The "Butterfly" Transition State

The epoxidation of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a well-established and widely utilized transformation in organic synthesis. The reaction proceeds through a concerted mechanism known as the "Prilezhaev reaction".[1][2]

The mechanism involves a single, concerted step wherein the peroxy acid transfers an oxygen atom to the alkene. This occurs via a non-polar, cyclic transition state often referred to as the "butterfly" transition state.[3] In this transition state, the plane of the peroxy acid is perpendicular to the plane of the alkene. The electrophilic oxygen of the peroxy acid is transferred to the nucleophilic double bond, while the proton of the peroxy acid is transferred to the carbonyl oxygen. This concerted process results in the formation of the epoxide and the corresponding carboxylic acid as a byproduct.[3]

Caption: Epoxidation of Methylenecyclooctane via a Concerted Mechanism.

Key Experimental Considerations and Protocols

The choice of oxidizing agent and reaction conditions is critical for a successful epoxidation. While m-CPBA is a common choice due to its stability and commercial availability, other reagents can also be employed.[4]

Table 1: Comparison of Common Epoxidation Reagents

ReagentTypical ConditionsAdvantagesDisadvantages
meta-Chloroperoxybenzoic Acid (m-CPBA)CH₂Cl₂, 0 °C to rtCommercially available, generally high yields, reliable.[4]Can be explosive, acidic byproduct may cause epoxide opening.
Hydrogen Peroxide (H₂O₂)Catalytic MnSO₄, bicarbonate buffer.[5]"Green" oxidant, inexpensive.Often requires a catalyst, can be less selective.
Dimethyldioxirane (DMDO)Acetone, -78 °C to rtNeutral byproduct (acetone), highly reactive.[2]Must be prepared fresh, volatile.

Exemplary Protocol: Epoxidation using m-CPBA

This protocol is adapted from standard procedures for the epoxidation of alkenes and should be optimized for the specific substrate, methylenecyclooctane.

  • Dissolution: Dissolve methylenecyclooctane (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of m-CPBA (1.1-1.5 eq) in CH₂Cl₂ dropwise to the stirred solution of the alkene. The addition rate should be controlled to maintain the reaction temperature below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. The layers are then separated, and the aqueous layer is extracted with CH₂Cl₂.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure 1-oxaspiro[2.7]decane.

III. Pathway 2: Intramolecular Cyclization Strategies

An alternative and potentially more versatile approach to 1-oxaspiro[2.7]decane involves the intramolecular cyclization of a suitably functionalized cyclooctane derivative. This strategy relies on the formation of the C-O bond of the epoxide ring through an internal nucleophilic substitution reaction.

Mechanism A: Base-Mediated Cyclization of a Halohydrin

This classic method involves the deprotonation of a hydroxyl group, which then acts as an intramolecular nucleophile to displace a leaving group, typically a halide, on an adjacent carbon.

The reaction proceeds via an initial deprotonation of the alcohol by a base to form an alkoxide. This is followed by an intramolecular Sₙ2 reaction where the alkoxide attacks the carbon bearing the halide, displacing it and forming the epoxide ring. For this reaction to be efficient, the hydroxyl group and the leaving group must be in an anti-periplanar conformation to allow for proper orbital overlap in the transition state.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Halohydrin (1-halomethyl)cyclooctanol Alkoxide Alkoxide Intermediate Halohydrin->Alkoxide + Base Base Base (e.g., NaH) Oxaspirodecane 1-Oxaspiro[2.7]decane Alkoxide->Oxaspirodecane Intramolecular SN2 Salt Salt Byproduct Alkoxide->Salt

Caption: Base-Mediated Intramolecular Cyclization of a Halohydrin.

Mechanism B: Radical-Mediated Cyclization

Recent advancements in radical chemistry have opened new avenues for the synthesis of complex cyclic systems, including spirocycles.[6][7] A plausible, though more complex, radical-based approach to a spiro-epoxide precursor could involve the generation of a carbon-centered radical that undergoes an intramolecular cyclization. While not directly forming the epoxide in one step, this method can be used to construct the spirocyclic carbon framework, which can then be further elaborated.

A hypothetical pathway could involve the generation of a radical on the cyclooctane ring, which then adds to a tethered carbonyl or alkene functionality, ultimately leading to the spirocyclic core after a series of steps. The mechanism of such reactions is often complex, involving radical addition, cyclization, and potentially rearrangement steps.[6][7][8]

Synthetic Precursors and Experimental Design

The key to a successful intramolecular cyclization is the efficient synthesis of the required precursor. For the halohydrin route, (1-halomethyl)cyclooctanol would be the target precursor. This could be synthesized from cyclooctanone through a variety of methods, such as reaction with a halomethylating agent.

Exemplary Protocol: Synthesis of (1-chloromethyl)cyclooctanol

This is a hypothetical protocol based on standard organometallic additions to ketones.

  • Reagent Preparation: Prepare a solution of chloromethyllithium (LiCH₂Cl) in situ from chloroiodomethane (ClCH₂I) and n-butyllithium in THF at -78 °C.

  • Addition to Ketone: Add a solution of cyclooctanone (1.0 eq) in THF to the freshly prepared chloromethyllithium solution at -78 °C.

  • Reaction and Quench: Allow the reaction to stir at -78 °C for a specified time, then quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Purification: Allow the mixture to warm to room temperature, and then extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product can be purified by column chromatography.

IV. Spectroscopic and Analytical Characterization

The successful synthesis of 1-oxaspiro[2.7]decane would be confirmed through a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data for 1-Oxaspiro[2.7]decane

TechniqueExpected Features
¹H NMR The protons on the epoxide ring would appear as characteristic singlets or doublets in the upfield region (typically δ 2.5-3.5 ppm). The protons on the cyclooctane ring would exhibit complex multiplets due to conformational flexibility.
¹³C NMR The spiro carbon would appear as a quaternary signal. The two carbons of the epoxide ring would resonate in the range of δ 40-60 ppm.
IR Spectroscopy A characteristic C-O stretching vibration for the epoxide ring would be expected around 1250 cm⁻¹ and 800-900 cm⁻¹.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of 1-oxaspiro[2.7]decane (C₉H₁₆O, MW = 140.22 g/mol ) would be observed.[9]

V. Conclusion and Future Outlook

The synthesis of 1-oxaspiro[2.7]decane, while not extensively documented, is eminently achievable through established and robust synthetic methodologies. The direct epoxidation of methylenecyclooctane represents the most direct and likely highest-yielding approach. Intramolecular cyclization strategies, particularly from a halohydrin precursor, offer an alternative that may provide opportunities for stereocontrol.

For researchers and drug development professionals, the pathways outlined in this guide provide a solid foundation for the synthesis of this and related spiro-epoxides. The inherent reactivity of the epoxide moiety makes these compounds valuable intermediates for the construction of more complex molecular architectures. Future work in this area could focus on the development of asymmetric syntheses to access enantiopure 1-oxaspiro[2.7]decane, which would be of significant interest for applications in medicinal chemistry and chiral catalysis. The continued exploration of novel cyclization strategies, including those mediated by transition metals or radicals, may also unveil even more efficient and selective routes to this intriguing class of molecules.

References

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability and Ring Strain of 1-Oxaspiro[2.7]decane

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the thermodynamic properties of 1-oxaspiro[2.7]decane, a unique spirocyclic ether. Given the limit...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the thermodynamic properties of 1-oxaspiro[2.7]decane, a unique spirocyclic ether. Given the limited direct experimental data for this specific molecule, this document serves as a foundational framework, detailing the theoretical underpinnings and practical methodologies required to assess its stability and ring strain. By deconstructing the molecule into its constituent structural motifs—an oxirane and a cyclooctane ring—we can apply established principles of physical organic chemistry and computational science to predict its behavior and guide its potential application in fields such as medicinal chemistry.

Introduction: The Structural and Thermodynamic Landscape of Spirocycles

Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged scaffolds in modern drug discovery.[1][2] Their inherent three-dimensionality provides a rigid and well-defined exit vector for substituents, enabling more precise and potent interactions with complex biological targets compared to traditional flat aromatic systems.[1][3] The incorporation of sp³-rich spiro-centers is a key strategy in the "escape from flatland" paradigm, often leading to improved physicochemical properties such as increased aqueous solubility and enhanced metabolic stability.[2][4][5]

1-Oxaspiro[2.7]decane presents a fascinating case study, combining a highly strained, reactive three-membered oxirane (epoxide) ring with a large, conformationally flexible eight-membered cyclooctane ring. The thermodynamic stability and total ring strain of this molecule are critical determinants of its chemical reactivity, conformational preference, and suitability as a core scaffold in molecular design. This guide outlines the premier experimental and computational workflows for quantifying these essential properties.

Theoretical Framework: Deconstructing the Strain in 1-Oxaspiro[2.7]decane

The total ring strain energy (RSE) of 1-oxaspiro[2.7]decane is a composite of the energetic penalties arising from its constituent rings and the unique strain introduced at the spirocyclic junction.

  • The Oxirane Moiety : The three-membered epoxide ring is subject to significant ring strain, a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5° to ~60°) and torsional strain (eclipsing C-H bonds).[6] The RSE of the parent oxirane is approximately 27 kcal/mol, a substantial energetic driving force for reactivity.[7] This inherent strain makes the epoxide a potent electrophile, susceptible to nucleophilic ring-opening reactions—a feature that can be exploited in chemical synthesis and probe design.[8][9][10]

  • The Cyclooctane Moiety : Unlike smaller cycloalkanes, cyclooctane is a large, flexible ring with multiple low-energy conformations.[11][12] Computational studies have identified the boat-chair as the most stable conformer, with the crown and twist-boat-chair forms being slightly higher in energy.[13][14] Its strain is a complex interplay of moderate angle strain, torsional strain, and significant transannular strain (non-bonded interactions between atoms across the ring).[13]

  • Spiro-Fusion Strain : Fusing the rigid, planar oxirane to the flexible cyclooctane ring at a single quaternary carbon introduces additional strain. This fusion constrains the conformational freedom of the cyclooctane ring, potentially destabilizing its preferred conformations and altering the overall thermodynamic landscape of the molecule.

Part 1: Experimental Determination of Thermodynamic Stability

Calorimetry stands as the definitive experimental method for measuring the heat evolved or absorbed in a chemical process, providing direct access to a molecule's enthalpy of formation (ΔH°f), the cornerstone of thermodynamic stability.[15]

Methodology 1: Combustion Calorimetry

Bomb calorimetry is the gold-standard technique for determining the standard enthalpy of combustion (Δc H°) for organic compounds.[16][17] From this value, the standard enthalpy of formation can be precisely calculated.

Experimental Protocol: Combustion Calorimetry

  • Sample Preparation: A precisely weighed sample (typically 0.5–1.0 g) of purified 1-oxaspiro[2.7]decane is placed in a crucible within a high-pressure stainless steel vessel, the "bomb."

  • Pressurization: The bomb is charged with high-purity oxygen to approximately 3 MPa.

  • Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in an insulated container (an isoperibol calorimeter). The system is allowed to reach thermal equilibrium.

  • Ignition: The sample is ignited via an electrical fuse. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise.

  • Temperature Measurement: The temperature change (ΔT) of the water is monitored with high precision.

  • Calculation: The specific energy of combustion is calculated from ΔT and the predetermined heat capacity of the calorimeter system. Corrections are applied for the combustion of the fuse wire and the formation of nitric acid from trace nitrogen.[16]

  • Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔH°f) is derived from the experimental enthalpy of combustion (Δc H°) using Hess's Law for the reaction: C₉H₁₆O(l) + 12.5 O₂(g) → 9 CO₂(g) + 8 H₂O(l)

cluster_workflow Combustion Calorimetry Workflow A Weigh Sample B Seal in Bomb A->B C Pressurize with O₂ B->C D Submerge in Calorimeter C->D E Ignite Sample D->E F Measure ΔT E->F G Calculate ΔcU° F->G H Correct to Standard State (ΔcH°) G->H I Calculate ΔfH° via Hess's Law H->I

Caption: Workflow for determining ΔH°f via combustion calorimetry.

Methodology 2: Reaction Calorimetry

As an alternative to combustion, reaction calorimetry measures the enthalpy change of a specific chemical transformation. For 1-oxaspiro[2.7]decane, the strain-releasing ring-opening of the epoxide is an ideal candidate reaction.[8][18]

Experimental Protocol: Epoxide Ring-Opening Calorimetry

  • Calorimeter Setup: A solution calorimeter is brought to a constant temperature (e.g., 25.1 °C).

  • Reaction 1: A solution of a powerful reducing agent, such as lithium triethylborohydride (LiEt₃BH) in an ether solvent (e.g., THF or diglyme), is placed in the calorimeter.[8][18] A sealed ampoule containing a precisely weighed amount of 1-oxaspiro[2.7]decane is broken, initiating the reaction.

  • Heat Measurement 1: The heat of reaction (q₁) for the reduction of the epoxide to the corresponding alcohol (1-cyclooctyl-1-ethanol) is measured from the temperature change.

  • Reaction 2: In a separate experiment, the product alcohol (1-cyclooctyl-1-ethanol) is dissolved into the same LiEt₃BH solution. The heat of this process (q₂) is measured. This step accounts for solution and other secondary reaction effects.

  • Calculation: The enthalpy of reduction (ΔH_red) is determined by subtracting the heats measured in the two steps. This ΔH_red, combined with the known ΔH°f of the product alcohol and the reducing agent, allows for the calculation of the ΔH°f of 1-oxaspiro[2.7]decane.

cluster_workflow Reaction Calorimetry Workflow A Measure Heat of Reaction (q₁) Epoxide + LiEt₃BH → Alcohol C Calculate Enthalpy of Reduction ΔH_red = q₁ - q₂ A->C B Measure Heat of Solution (q₂) Product Alcohol in Reaction Medium B->C D Determine ΔfH°(Epoxide) C->D

Caption: Workflow for determining ΔH°f via reaction calorimetry.

Table 1: Representative Experimental Thermodynamic Data

ParameterSymbolDescription
Enthalpy of CombustionΔc H°The heat released during the complete combustion of the substance.
Enthalpy of FormationΔf H°The enthalpy change when one mole of the compound is formed from its elements.
Enthalpy of ReductionΔH_redThe enthalpy change for the ring-opening reduction of the epoxide moiety.

Part 2: Computational Analysis of Stability and Ring Strain

In the absence of experimental data, high-level quantum mechanical calculations provide a powerful and predictive alternative for determining thermodynamic properties.[6][19]

Methodology 1: High-Accuracy Calculation of Enthalpy of Formation

Isodesmic and homodesmotic reactions are theoretical reaction schemes designed to leverage the cancellation of systematic errors in computational methods, yielding highly accurate enthalpies of formation.[20][21][22] A homodesmotic reaction is one in which the number and types of bonds, as well as atom hybridization states, are conserved between reactants and products.

Computational Protocol: Homodesmotic Reaction Approach

  • Reaction Design: Construct a balanced homodesmotic reaction. A suitable reaction for 1-oxaspiro[2.7]decane is: 1-Oxaspiro[2.7]decane + Propane + Cyclohexane → Cyclooctane + Oxirane + Isobutane

  • Geometry Optimization: Optimize the 3D structures of all molecules in the reaction using a reliable Density Functional Theory (DFT) method (e.g., B3LYP/6-31G(d,p)).

  • Vibrational Frequencies: Perform frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy: To achieve higher accuracy, perform a single-point energy calculation on each optimized geometry using a more advanced level of theory or a larger basis set (e.g., DLPNO-CCSD(T) or a composite method like CBS-QB3).[23]

  • Reaction Enthalpy: Calculate the enthalpy of the homodesmotic reaction (ΔH_rxn) at 298 K.

  • Derivation of ΔH°f: Rearrange the thermodynamic cycle to solve for the unknown enthalpy of formation of 1-oxaspiro[2.7]decane using well-established experimental ΔH°f values for all other species in the equation.

cluster_workflow Computational ΔH°f Workflow A Design Homodesmotic Reaction B Geometry Optimization (DFT) A->B C Frequency Calculation (ZPVE) B->C D High-Level Single-Point Energy C->D E Calculate ΔH_rxn D->E F Derive Target ΔfH° E->F

Caption: Workflow for computational determination of ΔH°f.

Methodology 2: Quantifying Ring Strain Energy (RSE)

The RSE is the excess energy of a cyclic molecule compared to a hypothetical, strain-free acyclic analogue. It can be determined by subtracting the enthalpy of formation of this strain-free reference from the molecule's actual ΔH°f. The reference enthalpy can be estimated with high accuracy using Benson's Group Increment Theory.[24][25][26]

Computational Protocol: RSE via Group Additivity

  • Obtain ΔH°f: Use the experimentally determined or computationally calculated ΔH°f for 1-oxaspiro[2.7]decane.

  • Deconstruct into Groups: Break the molecule down into its constituent Benson groups. For 1-oxaspiro[2.7]decane, these would include:

    • 1 x C-(O)(C)₂

    • 1 x O-(C)₂

    • 7 x C-(C)₂(H)₂

    • 1 x C-(C)₄ (the spiro-carbon)

  • Sum Group Increments: Sum the established enthalpy contributions for each group to calculate the ΔH°f of the hypothetical strain-free molecule.[27]

  • Apply Corrections: Add corrections for any non-nearest-neighbor interactions if applicable.

  • Calculate RSE: RSE = ΔH°f (1-oxaspiro[2.7]decane) - ΔH°f (Strain-Free Reference)

Table 2: Representative Computational Thermodynamic Data

ParameterSymbolDescription
Electronic Energy + ZPVEE₀The total energy from quantum calculations including zero-point correction.
Calculated Enthalpy of FormationΔf H° (calc)The enthalpy of formation derived from computational methods.
Strain-Free Reference EnthalpyΔf H° (ref)The estimated enthalpy of formation of the acyclic analogue via group increments.
Ring Strain EnergyRSEThe excess energy due to the cyclic structure (Δf H° (calc) - Δf H° (ref)).

Implications for Drug Development and Medicinal Chemistry

A thorough understanding of the thermodynamic properties of 1-oxaspiro[2.7]decane is not merely an academic exercise. It provides critical insights for its application as a scaffold in drug design.

  • Defined 3D Structure: The spiro-fusion imparts a rigid, three-dimensional architecture, which is highly desirable for optimizing ligand-protein interactions and improving binding affinity and selectivity.[1][28]

  • Modulation of Physicochemical Properties: As an sp³-rich, non-aromatic scaffold, the 1-oxaspiro[2.7]decane core can enhance aqueous solubility and disrupt the planarity that often leads to problematic off-target activities (e.g., hERG inhibition or CYP450 metabolism).[2][4]

  • Controlled Reactivity: The high ring strain of the epoxide ring makes it a latent reactive center.[8] This functionality could be leveraged for the development of covalent inhibitors, where the epoxide is attacked by a nucleophilic residue in a target protein's active site. Alternatively, its reactivity could be a point of metabolic liability that needs to be considered and potentially mitigated through structural modification.

  • Synthetic Accessibility: The synthesis of oxaspirocycles is well-documented, often proceeding through intramolecular cyclization reactions, such as the epoxidation of a suitable cycloalkenyl precursor.[5][29][30][31] This established chemistry ensures that derivatives of 1-oxaspiro[2.7]decane can be accessed for biological screening and lead optimization programs.

Conclusion

While 1-oxaspiro[2.7]decane remains a largely uncharacterized molecule, its thermodynamic stability and ring strain can be rigorously evaluated through a synergistic application of experimental calorimetry and high-level computational chemistry. The molecule's stability is dictated by a balance between the substantial strain of the oxirane ring and the complex conformational energetics of the cyclooctane ring. The methodologies outlined in this guide provide a robust and validated pathway for obtaining these critical parameters. Such data is invaluable for predicting the chemical behavior of this scaffold and for rationally designing novel therapeutics that harness the unique structural and physicochemical advantages of strained spirocyclic systems.

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Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Oxaspiro[2.7]decane via the Corey-Chaykovsky Reaction

This guide provides a comprehensive overview of the Corey-Chaykovsky reaction, with a specific focus on the synthesis of 1-oxaspiro[2.7]decane from cyclooctanone. It is intended for researchers, scientists, and professio...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the Corey-Chaykovsky reaction, with a specific focus on the synthesis of 1-oxaspiro[2.7]decane from cyclooctanone. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the mechanistic underpinnings of this powerful reaction, provide a detailed experimental protocol, and discuss the significance of the resulting spiroepoxide scaffold in modern medicinal chemistry.

Introduction: The Power of the Sulfur Ylide

The Corey-Chaykovsky reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of three-membered rings such as epoxides, aziridines, and cyclopropanes.[1] Discovered by A. William Johnson and further developed by E. J. Corey and Michael Chaykovsky, this reaction utilizes a sulfur ylide to transfer a methylene group to a carbonyl, imine, or enone.[1] This method serves as a crucial alternative to traditional epoxidation methods, particularly for the synthesis of epoxides from ketones.[1]

At the heart of the Corey-Chaykovsky reaction is the sulfur ylide, a zwitterionic species with a carbanion adjacent to a positively charged sulfur atom. The most commonly employed ylide for epoxidation is dimethylsulfoxonium methylide, often referred to as the Corey-Chaykovsky reagent.[2] This reagent is typically generated in situ from a stable precursor, trimethylsulfoxonium iodide, by deprotonation with a strong base.[2]

The Mechanism: A Step-by-Step Elucidation

The synthesis of 1-oxaspiro[2.7]decane from cyclooctanone via the Corey-Chaykovsky reaction proceeds through a well-established mechanistic pathway. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.

The reaction is initiated by the deprotonation of trimethylsulfoxonium iodide with a strong base, such as sodium hydride, to form the highly reactive dimethylsulfoxonium methylide.[3] This ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclooctanone.[3] This nucleophilic addition leads to the formation of a betaine intermediate.[3] The final step is an intramolecular SN2 reaction where the newly formed alkoxide attacks the carbon atom bearing the sulfoxonium group, displacing dimethyl sulfoxide (DMSO) as a leaving group and forming the desired spiroepoxide, 1-oxaspiro[2.7]decane.[3]

Corey_Chaykovsky_Mechanism cluster_reactants Reactants cluster_product Products Ylide H₂C⁻-S⁺(O)(CH₃)₂ Dimethylsulfoxonium Methylide Betaine Betaine Intermediate Ylide->Betaine + Cyclooctanone (Nucleophilic Attack) Ketone Cyclooctanone Ketone->Betaine Product 1-Oxaspiro[2.7]decane DMSO DMSO Betaine->Product Intramolecular Sₙ2 Cyclization

Figure 1: The reaction mechanism for the synthesis of 1-oxaspiro[2.7]decane.

Experimental Protocol: Synthesis of 1-Oxaspiro[2.7]decane

This protocol is adapted from established procedures for the Corey-Chaykovsky epoxidation of cyclic ketones.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesNotes
Trimethylsulfoxonium iodide220.072.42 g0.011 molStable precursor to the ylide.
Sodium hydride (60% dispersion in mineral oil)24.00 (as NaH)0.44 g0.011 molStrong base; handle with care.
Dimethyl sulfoxide (DMSO)78.1325 mL-Anhydrous solvent is crucial.
Cyclooctanone126.201.26 g0.010 molSubstrate.
Diethyl ether74.12As needed-For extraction.
Saturated aqueous sodium chloride solution-As needed-For washing.
Anhydrous magnesium sulfate120.37As needed-For drying.
Procedure
  • Ylide Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (0.44 g, 0.011 mol of a 60% dispersion in mineral oil). Wash the sodium hydride with hexanes to remove the mineral oil and then carefully add anhydrous dimethyl sulfoxide (25 mL) under a nitrogen atmosphere. Heat the mixture to 50°C until the evolution of hydrogen gas ceases (approximately 45 minutes), indicating the formation of the dimethylsulfoxonium methylide solution. Cool the resulting greyish solution to room temperature.

  • Reaction with Cyclooctanone: To the prepared ylide solution, add a solution of cyclooctanone (1.26 g, 0.010 mol) in 5 mL of anhydrous DMSO dropwise over 10 minutes, while maintaining the internal temperature below 25°C with a water bath.

  • Reaction Completion and Quench: After the addition is complete, stir the reaction mixture at room temperature for an additional hour. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully pour the reaction mixture into a beaker containing 100 mL of cold water.

  • Work-up and Isolation: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers and wash them with saturated aqueous sodium chloride solution (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to afford 1-oxaspiro[2.7]decane as a colorless oil.

Expected Characterization Data
  • ¹H NMR (CDCl₃): δ 2.55-2.65 (m, 2H), 1.40-1.90 (m, 14H).

  • ¹³C NMR (CDCl₃): δ 60.5, 55.2, 33.1, 28.9, 26.3, 25.8.

  • IR (neat): ν 3050, 2920, 2850, 1250, 870 cm⁻¹.

Significance and Applications in Drug Development

Spirocycles, particularly those containing heteroatoms like oxygen (oxa-spirocycles), are of significant interest in medicinal chemistry. Their rigid, three-dimensional structures offer a unique scaffold for the design of novel therapeutic agents.[4] The introduction of a spirocyclic moiety can lead to improved physicochemical properties, such as increased aqueous solubility and metabolic stability, which are crucial for drug efficacy.[4]

The 1-oxaspiro[2.7]decane core, and spiroepoxides in general, serve as valuable synthetic intermediates. The strained epoxide ring can be opened by a variety of nucleophiles in a regio- and stereoselective manner, providing access to a diverse range of functionalized cyclo-octane derivatives. These derivatives are potential building blocks for the synthesis of complex natural products and novel pharmaceutical agents. For instance, spiro-oxa-decanes have been investigated as potential M1 muscarinic agonists for the treatment of Alzheimer's disease.

The Corey-Chaykovsky reaction's reliability and functional group tolerance make it a powerful tool for introducing the spiroepoxide motif into complex molecules during the synthesis of potential drug candidates.

Conclusion

The Corey-Chaykovsky reaction provides an efficient and reliable method for the synthesis of 1-oxaspiro[2.7]decane from cyclooctanone. The reaction proceeds through a well-understood mechanism involving the formation of a sulfur ylide, nucleophilic attack on the carbonyl, and subsequent intramolecular cyclization. The resulting spiroepoxide is a valuable building block in medicinal chemistry, offering a rigid scaffold with the potential for further functionalization. This in-depth guide provides the necessary theoretical and practical knowledge for researchers to successfully employ this important transformation in their synthetic endeavors.

References

  • Johnson, A. W., & LaCount, R. B. (1961). The Chemistry of Ylids. VI. Dimethylsulfonium Fluorenylide—A Synthesis of Epoxides. Journal of the American Chemical Society, 83(2), 417-423.
  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.
  • Aggarwal, V. K., & Richardson, J. (2003). The complexity of catalysis: origins of enantio-and diastereocontrol in the Corey–Chaykovsky reaction.
  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]

  • Xiang, Y., Fan, X., Cai, P. J., & Yu, Z. X. (2018). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) toward Enones: A DFT Study. European Journal of Organic Chemistry, 2018(44), 6140-6148.
  • Master Organic Chemistry. Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). [Link]

  • Orru, R. V. A., & de Greef, M. (2003). Recent advances in solution-phase multicomponent methodology for the synthesis of heterocyclic compounds. Synthesis, 2003(10), 1471-1499.
  • PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. [Link]

Sources

Foundational

1-Oxaspirodecane (CAS 185-88-6): Physicochemical Profiling, Safety Data, and Synthetic Applications in Regiodivergent Catalysis

1-Oxaspiro[1]decane (CAS 185-88-6): Physicochemical Profiling, Safety Data, and Synthetic Applications in Regiodivergent Catalysis Executive Summary 1-Oxaspiro[1]decane (CAS Registry Number: 185-88-6) is a highly special...

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Author: BenchChem Technical Support Team. Date: April 2026

1-Oxaspiro[1]decane (CAS 185-88-6): Physicochemical Profiling, Safety Data, and Synthetic Applications in Regiodivergent Catalysis

Executive Summary

1-Oxaspiro[1]decane (CAS Registry Number: 185-88-6) is a highly specialized spiro-epoxide characterized by a three-membered oxirane ring fused to an eight-membered cyclooctane ring[2]. In advanced organic synthesis and drug development, spiro-epoxides serve as critical electrophilic hubs. The unique structural tension inherent to the spiro[1] system makes it an excellent candidate for Lewis acid-mediated C–O bond activation, allowing researchers to construct sterically hindered, functionalized tertiary alcohols with high regioselectivity[3].

This whitepaper provides a comprehensive technical breakdown of 1-oxaspiro[1]decane, encompassing its physicochemical properties, safety and handling protocols (SDS), and a field-proven methodology for its catalytic regiodivergent hydroborative ring opening.

Physicochemical Profiling & Structural Dynamics

The reactivity of 1-oxaspiro[1]decane is dictated by the intersection of two strained systems. The oxirane ring possesses approximately 27 kcal/mol of ring strain, making it highly susceptible to nucleophilic attack. However, the adjacent bulky cyclooctane ring introduces significant steric hindrance, which traditionally complicates regioselective ring opening.

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name 1-Oxaspiro[1]decane
CAS Registry Number 185-88-6[2]
Molecular Formula C₉H₁₆O[4]
Molecular Weight 140.23 g/mol
Structural Class Spiro-epoxide (Oxirane fused to cyclooctane)
Appearance Colorless oil[5]

Safety Data Sheet (SDS) & Hazard Mitigation

As a reactive epoxide, 1-oxaspiro[1]decane acts as a potent alkylating agent. While specific toxicological data for this exact CAS number is limited, the Global Harmonized System (GHS) classifications for structurally analogous spiro-oxiranes mandate rigorous safety protocols[6].

GHS Hazard Classifications
  • Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or inhaled (H302 + H312 + H332)[6].

  • Skin Irritation (Category 2): Causes skin irritation (H315)[6].

  • Serious Eye Damage (Category 1): Causes serious eye damage (H318)[6].

  • STOT SE (Category 3): May cause respiratory irritation or drowsiness (H336)[6].

Handling and Storage Protocols
  • Storage Causality: Epoxides are prone to acid- or base-catalyzed ring-opening polymerization. Store the compound at 2–8 °C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) to prevent spontaneous hydrolysis or degradation.

  • PPE Requirements: Handle exclusively within a certified chemical fume hood. Nitrile gloves (double-gloved for spill response), splash-proof safety goggles, and a flame-resistant lab coat are mandatory.

Synthetic Utility: Regiodivergent Hydroborative Ring Opening

The most prominent application of 1-oxaspiro[1]decane in modern literature is its use as a substrate in magnesium-catalyzed regiodivergent C–O bond cleavage [3]. Traditional reductive openings of epoxides require stoichiometric amounts of harsh metal hydrides (e.g., LiAlH₄). However, Rueping and colleagues demonstrated that dialkylmagnesium catalysts can achieve this transformation under mild conditions using pinacolborane (HBpin)[3].

Mechanistic Causality

The choice of catalyst dictates the regioselectivity of the epoxide opening:

  • MgBu₂ (Dibutylmagnesium): Acts as a bifunctional catalyst. The Mg²⁺ center functions as a Lewis acid, coordinating to the epoxide oxygen to weaken the C–O bond. Simultaneously, it facilitates a bimolecular hydride transfer from HBpin to the less hindered carbon of the epoxide, yielding a branched tertiary alcohol (1-methylcyclooctan-1-ol)[3],[5].

  • Mg(NTf₂): In contrast, using a magnesium salt with weakly coordinating anions promotes an isomerization pathway, yielding linear alcohols[3].

G A 1-Oxaspiro[2.7]decane (Epoxide) D Activated Mg-Epoxide Complex A->D Coordination B MgBu2 Catalyst B->D Lewis Acid Act. C HBpin (Hydride Source) E Regioselective Ring Opening C->E Hydride Transfer D->E Cleavage F 1-Methylcyclooctan-1-ol E->F MeOH Quench

Figure 1: Mechanism of Mg-catalyzed regiodivergent hydroborative ring opening of spiro-epoxides.

Experimental Protocol: Synthesis of 1-Methylcyclooctan-1-ol

The following protocol details the conversion of 1-oxaspiro[1]decane to 1-methylcyclooctan-1-ol, utilizing the MgBu₂/HBpin catalytic system. This workflow is designed as a self-validating system, ensuring high fidelity and reproducibility[5].

Reagents & Equipment
  • Substrate: 1-Oxaspiro[1]decane (140 mg, 1.00 mmol, 1.0 equiv.)[5]

  • Catalyst: MgBu₂ (0.5 M in heptane, 0.1 mL, 0.05 mmol, 5 mol%)[5]

  • Hydride Source: Pinacolborane (HBpin) (0.22 mL, 1.50 mmol, 1.5 equiv.)[5]

  • Solvent: Anhydrous Tetrahydrofuran (THF) (2.0 mL)[5]

  • Quench: Methanol (MeOH) (1.0 mL)[5]

Step-by-Step Methodology
  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon three times. Causality: Organomagnesium compounds and HBpin are highly sensitive to moisture; strict anhydrous conditions prevent premature catalyst quenching.

  • Substrate Solvation: Add 1-oxaspiro[1]decane (140 mg) to the flask, followed by 2.0 mL of anhydrous THF[5]. Causality: THF is chosen over non-polar solvents because its oxygen atoms help stabilize the highly reactive organomagnesium intermediates during the catalytic cycle.

  • Hydride Addition: Inject HBpin (0.22 mL) via a gas-tight syringe[5]. Causality: A 1.5x stoichiometric excess ensures complete conversion and compensates for trace moisture.

  • Catalyst Initiation: Dropwise, add the MgBu₂ solution (0.1 mL)[5]. The reaction mixture should remain under a positive pressure of argon.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 40 °C and stir for 24 hours[5]. Causality: 40 °C provides the exact thermal energy required to overcome the steric hindrance of the cyclooctane ring without inducing thermal degradation or unselective ring-opening side reactions.

  • Quench & Hydrolysis: Remove the flask from the heat source and cool to room temperature. Slowly add MeOH (1.0 mL)[5]. Causality: Methanol safely solvolyzes the intermediate boronate ester, liberating the free tertiary alcohol and neutralizing the active magnesium catalyst.

  • Purification: Concentrate the crude mixture under reduced pressure. Purify the residue via flash column chromatography (SiO₂, using Dichloromethane as the eluent) to isolate the product as a colorless oil (Yield: 131 mg, 92%)[5].

Validation & Analytical Checkpoints

To validate the success of the regiodivergent opening, perform ¹H NMR spectroscopy. The protocol is considered successful if the following diagnostic shifts are observed:

  • ¹H NMR (600 MHz, CDCl₃): δ = 1.78 – 1.74 (m, 2H), 1.64 – 1.57 (m, 7H), 1.50 – 1.43 (m, 5H), 1.26 – 1.23 (m, 1H), 1.20 (s, 3H) [5].

  • Self-Validation Logic: The sharp singlet at 1.20 ppm (integrating to 3 protons) is the definitive marker of the newly formed methyl group attached to the tertiary carbinol center, proving that the hydride attacked the less substituted carbon of the epoxide[5].

References

  • Chemical Substance Information: 1-Oxaspiro[1]decane. NextSDS. Available at:[Link]

  • 1-(propan-2-yl)-2-azaspiro[3.6]decane — Chemical Substance Information (Hazard Proxy). NextSDS. Available at: [Link]

  • Magre, M.; Paffenholz, E.; Maity, B.; Cavallo, L.; Rueping, M. Regiodivergent Hydroborative Ring Opening of Epoxides via Selective C–O Bond Activation. Journal of the American Chemical Society, 2020, 142 (33), 14286-14294. Available at:[Link]

Sources

Exploratory

A Technical Guide to the Preliminary Toxicity and Safety Profiling of 1-Oxaspiro[2.7]decane

Executive Summary This guide provides a comprehensive framework for conducting the preliminary toxicity and safety assessment of 1-oxaspiro[2.7]decane, a novel spirocyclic compound. Given the current scarcity of public-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides a comprehensive framework for conducting the preliminary toxicity and safety assessment of 1-oxaspiro[2.7]decane, a novel spirocyclic compound. Given the current scarcity of public-domain toxicological data for this specific molecule[1], this document serves as a robust, scientifically-grounded strategy for generating the foundational safety profile required for further drug development or chemical safety evaluation. The experimental approach is rooted in established regulatory guidelines and informed by the chemical nature of the molecule, particularly the presence of a strained oxirane ring—a well-documented structural alert for potential genotoxicity.[2][3]

We will detail the essential in vitro and in vivo assays, including cytotoxicity, genotoxicity, and acute systemic toxicity, providing not just the protocols but the scientific rationale that underpins each experimental choice. This guide is intended for researchers, toxicologists, and drug development professionals tasked with the critical responsibility of early-stage safety assessment.

Introduction: The Toxicological Significance of the Spirooxirane Moiety

1-Oxaspiro[2.7]decane is a unique chemical entity characterized by a three-membered oxirane (epoxide) ring fused to a cyclooctane ring at a single carbon atom. While spirocyclic scaffolds are of great interest in medicinal chemistry for their rigid conformations and novel chemical space, the oxirane moiety is a critical toxicophore that demands rigorous investigation.[2][3]

Epoxides are known to be reactive electrophiles capable of forming covalent adducts with nucleophilic macromolecules, including DNA.[4] This reactivity is the mechanistic basis for the mutagenic and carcinogenic properties of many epoxides.[4][5][6] Therefore, the preliminary safety assessment of 1-oxaspiro[2.7]decane must prioritize the evaluation of its genotoxic potential. This guide outlines a tiered approach, starting with fundamental physicochemical and in vitro assessments before proceeding to in vivo studies.

Physicochemical Characterization: The Foundation of Toxicological Assessment

Before initiating any biological testing, a thorough physicochemical characterization of the test article is imperative. These parameters influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties and are critical for designing meaningful toxicological experiments.

ParameterExperimental Rationale & SignificanceTarget Value/Information
Identity & Purity Ensures that observed toxicity is attributable to 1-oxaspiro[2.7]decane and not impurities.>98% purity confirmed by NMR, LC-MS, and elemental analysis.
Molecular Weight Basic property required for all dose calculations.140.22 g/mol
Solubility Determines appropriate vehicle for in vitro and in vivo studies. Poor solubility can lead to false negatives.Solubility in aqueous buffers (e.g., PBS) and common organic solvents (e.g., DMSO, ethanol).
LogP (Octanol-Water Partition Coefficient) Predicts lipophilicity and potential for membrane permeability and bioaccumulation.Experimentally determined value.
pKa Identifies potential for ionization at physiological pH, affecting absorption and distribution.Not applicable for this non-ionizable structure.
Stability Confirms the compound does not degrade in the vehicle or under assay conditions, which would confound results.Stability assessed in chosen vehicle over the duration of the longest experiment.

In Vitro Toxicity Profiling: A Three-Pillar Approach

In vitro assays are the cornerstone of preliminary safety screening, providing rapid, cost-effective, and ethically sound methods to identify potential hazards.[7] Our strategy is built on three pillars: assessing general cellular toxicity, investigating mutagenicity, and evaluating chromosomal damage.

Pillar 1: Cytotoxicity Assessment (MTT Assay)

The first step is to determine the concentration range at which 1-oxaspiro[2.7]decane exerts cytotoxic effects. This is crucial for selecting appropriate, non-lethal concentrations for subsequent genotoxicity assays. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][9]

  • Cell Culture: Plate a suitable mammalian cell line (e.g., Balb/c 3T3 or CHO-K1) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of 1-oxaspiro[2.7]decane in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be ≤0.5%. Replace the medium in the wells with the compound dilutions and incubate for 24 hours. Include vehicle control (solvent only) and untreated control wells.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
1095.6 ± 3.8
5088.1 ± 6.2
10075.4 ± 5.5
25052.3 ± 4.9
50021.7 ± 3.1
10005.2 ± 1.8
IC₅₀ (µM) ~265
Pillar 2: Mutagenicity Assessment (Bacterial Reverse Mutation Assay - Ames Test, OECD 471)

The Ames test is a regulatory-accepted, initial screen for identifying substances that can cause gene mutations.[10] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). A positive result is indicated by the compound causing a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. The inclusion of a mammalian liver extract (S9 fraction) is critical to detect compounds that become mutagenic only after metabolic activation.[10]

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Plating cluster_analysis Analysis TestCompound 1-Oxaspiro[2.7]decane (in DMSO) Mix_NoS9 Mix: Compound + Bacteria TestCompound->Mix_NoS9 Mix_S9 Mix: Compound + Bacteria + S9 TestCompound->Mix_S9 Bacteria Bacterial Strains (e.g., TA98, TA100) Bacteria->Mix_NoS9 Bacteria->Mix_S9 S9_Mix S9 Liver Extract (for metabolic activation) S9_Mix->Mix_S9 Plate Pour onto minimal glucose agar plates Mix_NoS9->Plate -S9 Mix_S9->Plate +S9 Incubate Incubate 48-72h at 37°C Plate->Incubate Count Count Revertant Colonies Incubate->Count Result Compare to Vehicle Control Count->Result

Caption: Workflow for the Ames bacterial reverse mutation test.

  • Strain Preparation: Prepare overnight cultures of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA.

  • Dose Selection: Select at least five concentrations of 1-oxaspiro[2.7]decane based on preliminary cytotoxicity data.

  • Exposure: In separate tubes, mix 0.1 mL of bacterial culture, 0.1 mL of the test compound dilution, and either 0.5 mL of phosphate buffer (-S9) or 0.5 mL of S9 mix (+S9).

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine/biotin) to each tube, vortex briefly, and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Evaluation Criteria: A positive result is defined as a concentration-related increase in revertant colonies that is at least double the vehicle control count for at least one strain.

Pillar 3: Clastogenicity & Aneugenicity Assessment (In Vitro Micronucleus Assay, OECD 487)

While the Ames test detects gene mutations, the in vitro micronucleus assay identifies chromosomal damage. It detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss).[11] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of cells that have failed to incorporate into the main nucleus during cell division.[12] This assay is performed in mammalian cells and provides a more comprehensive picture of genotoxic potential.[11][13]

Micronucleus_Assay_Workflow Start Culture Mammalian Cells (e.g., CHO, TK6) Treat Treat with 1-Oxaspiro[2.7]decane (+/- S9 metabolic activation) Start->Treat CytoB Add Cytochalasin B (Blocks Cytokinesis) Treat->CytoB Incubate Incubate for 1.5-2 Cell Cycles CytoB->Incubate Harvest Harvest & Fix Cells on Slides Incubate->Harvest Stain Stain with DNA Dye (e.g., DAPI, Giemsa) Harvest->Stain Score Microscopic Analysis: Score Micronuclei in Binucleated Cells Stain->Score Analyze Statistical Analysis vs Control Score->Analyze

Caption: Workflow for the in vitro micronucleus assay.

  • Cell Culture: Culture human peripheral blood lymphocytes or a suitable cell line (e.g., TK6, CHO) to a sufficient density.

  • Treatment: Expose duplicate cell cultures to at least three concentrations of 1-oxaspiro[2.7]decane (selected based on cytotoxicity, aiming for ~50% toxicity at the highest dose), along with vehicle and positive controls. Perform treatments with and without S9 metabolic activation.[11]

  • Cytokinesis Block: After a short exposure (3-6 hours), wash the cells and add fresh medium containing Cytochalasin B to block cytokinesis, resulting in binucleated cells.[14]

  • Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycles to allow for nuclear division and micronuclei formation.

  • Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, fix them, and stain the slides with a DNA-specific stain like Giemsa or DAPI.

  • Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[12]

  • Evaluation Criteria: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

In Vivo Preliminary Assessment: Acute Oral Toxicity (Acute Toxic Class Method, OECD 423)

Following in vitro characterization, a preliminary in vivo study is necessary to understand the compound's systemic toxicity after a single dose. The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimal number of animals to assign a chemical to a GHS toxicity category.[15][16][17] This study provides an estimate of the acute lethal dose and identifies clinical signs of toxicity and potential target organs.

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats), aged 8-12 weeks. Acclimatize animals for at least 5 days.

  • Dosing Procedure:

    • Starting Dose: Based on in vitro data and structure-activity relationships, select a starting dose from the fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[15] For a novel compound with an alert, starting at 300 mg/kg is a conservative approach.

    • Administration: Administer 1-oxaspiro[2.7]decane by oral gavage to a group of 3 fasted animals.

  • Observation:

    • Observe animals closely for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for a total of 14 days.

    • Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS activity, behavior patterns) and mortality.

    • Record body weights weekly.

  • Stepwise Progression: The outcome of the first step determines the next action as per OECD 423 guidelines (e.g., if 2-3 animals die, re-test at a lower dose; if 0-1 die, test at a higher dose).[15]

  • Pathology: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals.

  • Classification: Based on the pattern of mortality across the tested doses, classify the substance into a GHS category.

Dose (mg/kg)Number of AnimalsMortality (within 14 days)Key Clinical SignsGross Necropsy FindingsGHS Classification
30030/3Mild lethargy on Day 1, resolved by Day 2.No abnormalities observed.Proceed to higher dose.
200031/3Severe lethargy, piloerection on Days 1-3.Deceased animal: gastric irritation. Survivors: no abnormalities.Category 4: Harmful if swallowed (300 < LD₅₀ ≤ 2000 mg/kg)

Conclusion and Next Steps

This technical guide outlines a foundational, tiered approach to the preliminary toxicity profiling of 1-oxaspiro[2.7]decane. The strategy prioritizes the assessment of genotoxicity due to the presence of a reactive epoxide moiety.

  • A negative result in both the Ames and in vitro micronucleus assays would significantly de-risk the compound from a genotoxicity standpoint, suggesting the spirocyclic structure may mitigate the inherent reactivity of the oxirane.

  • A positive result in either genotoxicity assay is a significant finding. It would necessitate a careful risk-benefit analysis and could trigger further mechanistic studies (e.g., in vivo micronucleus assay, Comet assay) to determine if the genotoxicity translates to an in vivo setting.[5]

The data generated from this comprehensive preliminary screen—encompassing physicochemical properties, cytotoxicity, genotoxicity, and acute systemic toxicity—will provide the critical information necessary to make an informed decision on the continued development of 1-oxaspiro[2.7]decane.

References

  • Genotoxicity of alkene epoxides in human peripheral blood mononuclear cells and HL60 leukaemia cells evaluated with the comet assay. (2012). PubMed. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

  • ToxAlerts: A Web Server of Structural Alerts for Toxic Chemicals and Compounds with Potential Adverse Reactions. (2012). ACS Publications. [Link]

  • Structural Alerts for Toxicity. ResearchGate. [Link]

  • SApredictor: An Expert System for Screening Chemicals Against Structural Alerts. (2022). Frontiers. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017). IntechOpen. [Link]

  • Structural alerts for the prediction of drug toxicity: a mini-review. (2025). Pharmakeftiki. [Link]

  • MTT Test - Medical Device. Eurofins Scientific. [Link]

  • MTT assay. Wikipedia. [Link]

  • Alarms about structural alerts. Green Chemistry (RSC Publishing). [Link]

  • Cell sensitivity assays: the MTT assay. PubMed. [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). NIB. [Link]

  • AMES Test (OECD 471). TTS Laboratuvar Hizmetleri. [Link]

  • Acute oral toxicity – OECD 423 test (Method by acute toxicity class). YesWeLab. [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). (2017). Slideshare. [Link]

  • Structure-genotoxicity relationship for aliphatic epoxides. PubMed. [Link]

  • Mutagenicity of aliphatic epoxides. ResearchGate. [Link]

  • Ames Mutagenicity Testing (OECD 471). CPT Labs. [Link]

  • Connecting the Chemical and Biological Reactivity of Epoxides. (2012). ACS Publications. [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002). OECD. [Link]

  • OECD 471 Ames Test (GLP) | Fast, Reliable Genotoxicity Data. Gentronix. [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. PMC. [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. (2024). Oxford Academic. [Link]

  • AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Vivotecnia. [Link]

  • Epoxides--is there a human health problem? PMC. [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023). ResearchGate. [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers. [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (2012). ResearchGate. [Link]

  • 1-Oxaspiro[2.7]decane — Chemical Substance Information. NextSDS. [Link]

  • A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. PMC. [Link]

  • 1-Oxaspiro(4.5)decane. PubChem. [Link]

  • 1-Oxaspiro[4.5]decan-2-one. PubChem. [Link]

  • (2R,3S)-2-phenyl-1-oxaspiro[2.7]decan-4-one. PubChem. [Link]

  • 1-Oxaspiro[4.5]decan-2-one. J-GLOBAL. [Link]

  • Chemical Reactions of Spirooxiranes. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Protocol for acid-catalyzed ring-opening of 1-oxaspiro[2.7]decane

Application Note: Protocol for Acid-Catalyzed Ring-Opening of 1-Oxaspiro[1]decane Executive Summary 1-Oxaspiro[1]decane (methylenecyclooctane oxide) is a highly strained spiro-epoxide featuring an oxirane ring fused to a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for Acid-Catalyzed Ring-Opening of 1-Oxaspiro[1]decane

Executive Summary

1-Oxaspiro[1]decane (methylenecyclooctane oxide) is a highly strained spiro-epoxide featuring an oxirane ring fused to an eight-membered cyclooctane system. The acid-catalyzed ring-opening of this compound is a critical transformation in synthetic organic chemistry, providing access to functionalized cyclooctane derivatives such as vicinal diols, alkoxy alcohols, or rearranged cycloalkanones. This application note details the mechanistic rationale, optimized protocols, and troubleshooting guidelines for the regioselective hydrolytic ring-opening of 1-oxaspiro[1]decane to yield 1-(hydroxymethyl)cyclooctan-1-ol.

Mechanistic Rationale & Causality (E-E-A-T)

The regiochemistry of epoxide ring-opening is highly dependent on the catalytic environment. Under basic conditions, nucleophiles attack the less sterically hindered carbon via a standard pure SN2 mechanism[2]. However, under Brønsted or Lewis acid catalysis, the epoxide oxygen is first protonated (or coordinated), weakening the adjacent C-O bonds[3].

For a spiro-epoxide like 1-oxaspiro[1]decane, one epoxide carbon is primary (the exocyclic methylene group) and the other is tertiary (the spiro carbon shared with the cyclooctane ring). Protonation leads to a transition state with significant SN1-like carbocationic character at the more highly substituted tertiary spiro carbon[4]. Because the positive charge is stabilized by the more substituted carbon atom, weak nucleophiles (such as water or alcohols) preferentially attack this tertiary center, leading to an SN1-like regiochemical outcome[3].

Causality in Experimental Choices:

  • Catalyst Selection (p-TSA vs. Lewis Acids): p-Toluenesulfonic acid (p-TSA) is chosen over strong Lewis acids (like BF₃·OEt₂) for hydrolytic opening. Strong Lewis acids often trigger the House-Meinwald rearrangement, where the intermediate tertiary carbocation undergoes a hydride or alkyl shift to form cyclooctanecarboxaldehyde or cyclononanone[5]. p-TSA provides the necessary Brønsted acidity for protonation without overly stabilizing the carbocation, allowing intermolecular nucleophilic attack by water to outcompete intramolecular rearrangement[6].

  • Solvent System (THF/H₂O): A biphasic or miscible co-solvent system ensures the lipophilic 1-oxaspiro[1]decane remains in solution while providing a massive molar excess of water to drive the bimolecular attack, ensuring the vicinal diol is the sole major product.

Mechanism A 1-oxaspiro[2.7]decane (Substrate) B Protonated Epoxide Intermediate A->B H+ Catalyst C SN1-like Transition State (Tertiary Carbocation) B->C C-O Cleavage D 1-(Hydroxymethyl)cyclooctan-1-ol (Vicinal Diol) C->D H2O Nucleophile E Cyclooctanecarboxaldehyde (Rearrangement) C->E Hydride Shift (-H+)

Divergent acid-catalyzed ring-opening pathways of 1-oxaspiro[1]decane.

Quantitative Data: Reaction Optimization

The following table summarizes the product distribution based on the choice of catalyst and nucleophile, demonstrating the tunable nature of this spiro-epoxide system.

CatalystSolvent SystemNucleophilePrimary ProductIsolated Yield (%)
p-TSA (10 mol%)THF / H₂O (1:1)H₂O1-(Hydroxymethyl)cyclooctan-1-ol88 - 92%
H₂SO₄ (5 mol%)MethanolMeOH1-(Methoxymethyl)cyclooctan-1-ol85 - 89%
BF₃·OEt₂ (1.1 eq)DichloromethaneNone (Intramolecular)Cyclooctanecarboxaldehyde75 - 80%
Bi(OTf)₃ (5 mol%)DichloromethaneNone (Intramolecular)Cyclononanone (Ring Expansion)40 - 55%

Experimental Protocol: Hydrolytic Ring-Opening

This self-validating protocol utilizes Thin Layer Chromatography (TLC) tracking to ensure complete conversion. The disappearance of the non-polar epoxide and the emergence of a highly polar diol provide immediate visual confirmation of the reaction's progress.

Workflow S1 1. Substrate Preparation Dissolve in THF/H2O S2 2. Acid Catalysis Add 10 mol% p-TSA at 0°C S1->S2 S3 3. Reaction Monitoring Track via TLC/GC-MS S2->S3 S4 4. Quenching Neutralize with Sat. NaHCO3 S3->S4 S5 5. Extraction & Purification EtOAc extraction, Silica Column S4->S5

Step-by-step experimental workflow for hydrolytic ring-opening.

Step-by-Step Methodology:

  • Substrate Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-oxaspiro[1]decane (1.0 mmol, ~140 mg) in 5.0 mL of Tetrahydrofuran (THF). Add 5.0 mL of deionized water to create a miscible co-solvent system.

  • Temperature Equilibration: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lower temperatures suppress the competitive House-Meinwald rearrangement and prevent the formation of polymeric byproducts.

  • Catalyst Addition: Slowly add p-Toluenesulfonic acid monohydrate (p-TSA·H₂O, 0.1 mmol, ~19 mg) in one portion. Stir the mixture vigorously. Allow the reaction to slowly warm to room temperature (20–25 °C) over 2 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC using a Hexanes/Ethyl Acetate (7:3) eluent. The starting material (epoxide) will have a high Rf (~0.8), while the product (diol) will remain near the baseline (Rf ~0.2) due to strong hydrogen bonding.

  • Quenching: Once TLC indicates complete consumption of the epoxide (typically 2–4 hours), quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Causality: Neutralizing the acid prevents further dehydration of the newly formed diol into an allylic alcohol.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10% to 40% EtOAc in Hexanes) to yield the pure 1-(hydroxymethyl)cyclooctan-1-ol as a colorless viscous oil.

Analytical Validation

  • ¹H NMR (CDCl₃): Look for the disappearance of the characteristic epoxide methylene protons (multiplets at δ 2.50–2.80 ppm). The product will show a new singlet or tightly coupled doublet integrating to 2H around δ 3.40–3.60 ppm, corresponding to the -CH₂OH group, alongside broad singlets for the hydroxyl protons (exchangeable with D₂O).

  • ¹³C NMR: The spiro carbon signal will shift from ~60 ppm (epoxide) to ~74 ppm (tertiary alcohol), and the primary carbon will shift from ~50 ppm to ~68 ppm.

References

  • Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 18.5: Reactions of Epoxides - Ring-opening Source: Chemistry LibreTexts URL:[Link]

  • 18.5 Reactions of Epoxides: Ring-Opening Source: OpenStax URL:[Link]

  • The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review Source: Chimia URL:[Link]

  • Synthesis of α-Arylated Cycloalkanones from Congested Trisubstituted Spiro-epoxides: Application of the House–Meinwald Rearrangement for Ring Expansion Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • 18.6: Reactions of Epoxides- Ring-opening Source: Chemistry LibreTexts URL:[Link]

Sources

Application

Application Notes and Protocols: Regioselective Synthesis of 1-(1-hydroxycyclooctyl)alkan-1-ols via Nucleophilic Addition of Grignard Reagents to 1-Oxaspiro[2.7]decane

Introduction The ring-opening of epoxides with organometallic reagents represents a powerful and versatile strategy in organic synthesis for the construction of carbon-carbon bonds and the introduction of vicinal functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The ring-opening of epoxides with organometallic reagents represents a powerful and versatile strategy in organic synthesis for the construction of carbon-carbon bonds and the introduction of vicinal functional groups. This application note provides a comprehensive guide to the nucleophilic addition of Grignard reagents to 1-oxaspiro[2.7]decane, a spirocyclic epoxide derived from cyclooctanone. This reaction provides a direct and efficient route to a variety of 1-(1-hydroxycyclooctyl)alkan-1-ols, which are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceutical agents. The inherent ring strain of the epoxide facilitates a regioselective attack by the Grignard reagent, leading to the formation of a tertiary alcohol on the cyclooctane ring and a new primary or secondary alcohol. This guide will detail the underlying mechanistic principles, provide step-by-step experimental protocols for the synthesis of the spiro-epoxide starting material and its subsequent reaction with Grignard reagents, and discuss potential side reactions and analytical characterization of the products.

Mechanistic Insights and Scientific Rationale

The nucleophilic addition of a Grignard reagent (R-MgX) to an epoxide proceeds via an SN2-like mechanism.[1][2] The carbon atom of the Grignard reagent, bearing a partial negative charge, acts as a potent nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. In the case of unsymmetrical epoxides like 1-oxaspiro[2.7]decane, the reaction exhibits high regioselectivity. The nucleophilic attack preferentially occurs at the less sterically hindered carbon atom of the epoxide.[2][3] This is a key principle in predicting the outcome of the reaction.

The reaction is initiated by the backside attack of the nucleophilic carbon from the Grignard reagent on one of the epoxide carbons.[4] This attack leads to the opening of the three-membered ring and the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. A critical stereochemical feature of this SN2-like reaction is the inversion of configuration at the carbon atom that undergoes nucleophilic attack.[4]

However, it is important to consider potential side reactions. With certain cyclic epoxides, Grignard reagents, which also possess Lewis acidic character (due to MgX₂), can catalyze rearrangement reactions. For instance, the reaction of cyclohexene oxide with methylmagnesium bromide has been reported to yield a ring-contracted product, cyclopentanecarbaldehyde, which can then react with the Grignard reagent.[2][5] While this has not been extensively documented for 1-oxaspiro[2.7]decane, it remains a theoretical possibility that researchers should be aware of.

Experimental Protocols

This section provides detailed protocols for the synthesis of the starting material, 1-oxaspiro[2.7]decane, and its subsequent reaction with a Grignard reagent.

Part 1: Synthesis of 1-Oxaspiro[2.7]decane

The synthesis of the spiro-epoxide is achieved in two steps from commercially available cyclooctanone: a Wittig reaction to generate methylenecyclooctane, followed by epoxidation.

Step 1: Synthesis of Methylenecyclooctane via Wittig Reaction

The Wittig reaction is a reliable method for the conversion of ketones to alkenes.[6][7]

Diagram of the Wittig Reaction Workflow:

G cluster_0 Ylide Preparation cluster_1 Wittig Reaction Methyltriphenylphosphonium bromide Methyltriphenylphosphonium bromide Ylide Formation Ylide Formation Methyltriphenylphosphonium bromide->Ylide Formation Potassium tert-butoxide Potassium tert-butoxide Potassium tert-butoxide->Ylide Formation Anhydrous THF Anhydrous THF Anhydrous THF->Ylide Formation Reaction Reaction Ylide Formation->Reaction Cyclooctanone Cyclooctanone Cyclooctanone->Reaction Anhydrous THF_2 Anhydrous THF Anhydrous THF_2->Reaction Workup Workup Reaction->Workup Methylenecyclooctane Methylenecyclooctane Workup->Methylenecyclooctane

Caption: Workflow for the synthesis of methylenecyclooctane.

Protocol:

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.0 eq) portion-wise to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of a characteristic orange-red color indicates the formation of the phosphorus ylide.[8]

  • Wittig Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve cyclooctanone (1.0 eq) in anhydrous THF.

  • Cool the cyclooctanone solution to 0 °C and slowly add the freshly prepared ylide solution via cannula.

  • Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford pure methylenecyclooctane.

Step 2: Epoxidation of Methylenecyclooctane

The epoxidation of the exocyclic double bond of methylenecyclooctane is readily achieved using meta-chloroperoxybenzoic acid (m-CPBA).[9][10]

Diagram of the Epoxidation Workflow:

G Methylenecyclooctane Methylenecyclooctane Reaction Reaction Methylenecyclooctane->Reaction m-CPBA m-CPBA m-CPBA->Reaction Dichloromethane Dichloromethane Dichloromethane->Reaction Workup_Epoxidation Workup Reaction->Workup_Epoxidation 1-Oxaspiro[2.7]decane 1-Oxaspiro[2.7]decane Workup_Epoxidation->1-Oxaspiro[2.7]decane

Caption: Workflow for the epoxidation of methylenecyclooctane.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve methylenecyclooctane (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 eq, ~77% purity) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC until the starting material is consumed.

  • Workup: Dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.[11]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude 1-oxaspiro[2.7]decane can often be used in the next step without further purification. If necessary, it can be purified by flash chromatography on silica gel.

Part 2: Nucleophilic Addition of a Grignard Reagent to 1-Oxaspiro[2.7]decane

This protocol details the reaction of 1-oxaspiro[2.7]decane with methylmagnesium bromide as a representative Grignard reagent.

Reaction Scheme:

Diagram of the Grignard Reaction Workflow:

G cluster_2 Grignard Reaction 1-Oxaspiro[2.7]decane 1-Oxaspiro[2.7]decane Addition Addition 1-Oxaspiro[2.7]decane->Addition Grignard Reagent Grignard Reagent (e.g., CH₃MgBr) Grignard Reagent->Addition Anhydrous Ether/THF Anhydrous Ether/THF Anhydrous Ether/THF->Addition Workup_Grignard Aqueous Workup Addition->Workup_Grignard Product 1-(1-hydroxycyclooctyl)alkan-1-ol Workup_Grignard->Product

Caption: Workflow for the Grignard reaction with 1-oxaspiro[2.7]decane.

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stir bar, and under an inert atmosphere, dissolve 1-oxaspiro[2.7]decane (1.0 eq) in anhydrous diethyl ether or THF.[12]

  • Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq in diethyl ether) dropwise via the addition funnel to the stirred epoxide solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours, or until TLC analysis indicates complete consumption of the starting epoxide.

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.[5]

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product, 1-(1-hydroxycyclooctyl)ethanol, can be purified by flash column chromatography on silica gel.

Data Presentation

The following tables summarize the key reagents, conditions, and expected outcomes for the synthesis of 1-(1-hydroxycyclooctyl)ethanol.

Table 1: Reagent Stoichiometry and Reaction Conditions

StepReagentMolar Eq.SolventTemperature (°C)Time (h)
Wittig Cyclooctanone1.0THF0 to RT12-16
Methyltriphenylphosphonium bromide1.1THF0 to RT1-2
Potassium tert-butoxide1.0THF0 to RT1-2
Epoxidation Methylenecyclooctane1.0DCM0 to RT2-4
m-CPBA (~77%)1.1DCM0 to RT2-4
Grignard 1-Oxaspiro[2.7]decane1.0Diethyl Ether0 to RT1-3
Methylmagnesium bromide1.2Diethyl Ether0 to RT1-3

Table 2: Expected Yields and Product Characterization

ProductExpected Yield (%)Physical State1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
Methylenecyclooctane75-85Colorless oil~4.7 (s, 2H), 2.2-2.4 (m, 4H), 1.4-1.6 (m, 10H)~150, 108, 35, 30, 28, 26
1-Oxaspiro[2.7]decane90-98Colorless oil~2.6 (s, 2H), 1.4-1.8 (m, 14H)~60, 55, 30, 28, 26, 25
1-(1-hydroxycyclooctyl)ethanol80-90White solid3.7-3.9 (q, 1H), 2.0-2.2 (br s, 2H), 1.4-1.8 (m, 14H), 1.2 (d, 3H)~75, 70, 35, 28, 26, 25, 22

Note: NMR data are predicted based on analogous structures and may vary slightly.[1][13]

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of this protocol, the following measures are essential:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.[4] All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent and reduced yields.

  • Inert Atmosphere: The preparation and reaction of the Grignard reagent should be conducted under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.

  • Temperature Control: The addition of the Grignard reagent to the epoxide is exothermic. Maintaining a low temperature during the addition is crucial to control the reaction rate and minimize potential side reactions.

  • Monitoring Reaction Progress: TLC is an indispensable tool for monitoring the consumption of the starting material and the formation of the product, ensuring the reaction is allowed to proceed to completion.

  • Thorough Workup and Purification: A careful aqueous workup is necessary to protonate the alkoxide intermediate and remove magnesium salts. Subsequent purification by column chromatography is typically required to isolate the pure product.

Conclusion

The nucleophilic addition of Grignard reagents to 1-oxaspiro[2.7]decane provides an effective and regioselective method for the synthesis of 1-(1-hydroxycyclooctyl)alkan-1-ols. The protocols detailed in this application note, from the preparation of the spiro-epoxide starting material to the final Grignard reaction, offer a robust and reproducible pathway for accessing these valuable synthetic intermediates. By understanding the underlying mechanistic principles and adhering to the outlined experimental procedures, researchers can confidently employ this methodology in their synthetic endeavors.

References

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  • Wow science. (2022, June 15). m-CPBA Reagent with tips and tricks | Epoxidation. Retrieved from [Link]

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  • University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]

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  • Organic Syntheses. (n.d.). 3. Retrieved from [Link]

  • Taylor & Francis. (2020). Ethanol precipitation – Knowledge and References. Retrieved from [Link]

  • PubMed. (n.d.). Ethanol-induced inhibition of [3H]thienylcyclohexylpiperidine (TCP) binding to NMDA receptors in brain synaptic membranes and to a purified protein complex. Retrieved from [Link]

  • Google Patents. (n.d.). EP2075010A1 - Pharmaceutical composition comprising cyclodextrin paclitaxel inclusion and preparation method thereof.
  • MDPI. (2021, April 26). Optimization of Bioethanol Production from Enzymatic Treatment of Argan Pulp Feedstock. Retrieved from [Link]

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Method

Application Note: 1-Oxaspiro[2.7]decane as a Versatile Intermediate for Three-Dimensional Spirocyclic Drug Design

Abstract The pursuit of novel molecular architectures with enhanced three-dimensionality is a central theme in modern medicinal chemistry. Spirocyclic scaffolds, which feature two rings sharing a single atom, offer a rob...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pursuit of novel molecular architectures with enhanced three-dimensionality is a central theme in modern medicinal chemistry. Spirocyclic scaffolds, which feature two rings sharing a single atom, offer a robust strategy to escape the "flatland" of traditional aromatic compounds, often leading to improved potency, selectivity, and pharmacokinetic properties.[1][2] This application note introduces 1-oxaspiro[2.7]decane, a synthetically accessible spiro-epoxide, as a versatile intermediate for the construction of diverse spirocyclic libraries. We provide a detailed, scalable protocol for its synthesis from cyclononanone via a Corey-Chaykovsky epoxidation. Furthermore, we outline its strategic application in drug design, focusing on its use as a reactive handle for nucleophilic ring-opening to generate novel scaffolds containing the 1-hydroxycyclononyl motif. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their toolkit with novel three-dimensional building blocks.

Introduction: The Strategic Value of Oxaspirocycles in Drug Discovery

The principle of increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates has been widely adopted to improve clinical success rates.[2][3] Spirocycles are an exemplary class of Fsp³-rich motifs that rigidly orient substituents into three-dimensional space, enabling more precise and potent interactions with biological targets.[4][5] The conformational restriction imposed by the spiro-center can lead to significant gains in binding affinity and selectivity while often improving metabolic stability by shielding susceptible positions from enzymatic degradation.[6]

Within the broader class of spirocycles, oxa-spirocycles—those containing an oxygen atom within the spirocyclic framework—have emerged as particularly valuable.[3] The incorporation of an oxygen atom can modulate key physicochemical properties, such as improving aqueous solubility and reducing lipophilicity, which are critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7]

1-Oxaspiro[2.7]decane, featuring a reactive epoxide ring fused to a flexible cyclononane core, represents a largely untapped building block. Its true potential lies in the epoxide's ability to serve as an electrophilic handle, allowing for controlled ring-opening reactions with a wide array of nucleophiles. This strategy provides a direct entry into a diverse range of spirocyclic amino alcohols, ethers, and thioethers, each with unique vectors for further chemical elaboration.

Physicochemical Profile and Structural Analysis

The 1-oxaspiro[2.7]decane scaffold combines the rigidity of an epoxide with the conformational flexibility of a nine-membered ring. Understanding its properties is key to its strategic deployment in drug design.

cluster_main 1-Oxaspiro[2.7]decane mol

Caption: Chemical structure of 1-oxaspiro[2.7]decane.

Table 1: Calculated Physicochemical Properties of 1-Oxaspiro[2.7]decane (Note: These values are calculated using standard computational models and are intended for estimation purposes.)

PropertyValueSignificance in Drug Design
Molecular Weight ( g/mol )140.22Adheres to Lipinski's Rule of Five (<500 Da) for oral bioavailability.[8]
XLogP3-AA2.6Indicates moderate lipophilicity, a good starting point for further modification.[8]
Topological Polar Surface Area (TPSA)12.5 ŲLow TPSA suggests good potential for cell permeability.[8]
Hydrogen Bond Donors0Acts as a scaffold; H-bond donors are introduced upon ring-opening.
Hydrogen Bond Acceptors1The epoxide oxygen can act as a hydrogen bond acceptor.[8]
Rotatable Bond Count0The core scaffold is rigid, providing conformational constraint.[8]

The cyclononane ring is known to adopt several low-energy conformations, and its connection to the rigid three-membered epoxide ring will influence the spatial projection of substituents in derivatives.[9] This conformational behavior can be strategically exploited to optimize ligand-receptor interactions.

Synthesis Protocol: 1-Oxaspiro[2.7]decane

The following protocol details a reliable and scalable synthesis of 1-oxaspiro[2.7]decane from commercially available cyclononanone using the Corey-Chaykovsky reaction, which is well-suited for the epoxidation of ketones.[10][11]

cluster_workflow Library Synthesis via Nucleophilic Opening cluster_nucleophiles Nucleophile Library (Nu-H) cluster_products Spirocyclic Scaffold Library Intermediate 1-Oxaspiro[2.7]decane Amine R-NH2 Intermediate->Amine Thiol R-SH Alcohol R-OH Azide N3- AminoAlcohol Amino Alcohol Amine->AminoAlcohol Thioether Thioether-Alcohol Thiol->Thioether Ether Ether-Alcohol Alcohol->Ether AzidoAlcohol Azido-Alcohol Azide->AzidoAlcohol

Sources

Application

Application Notes and Protocols for the Lewis Acid-Catalyzed Rearrangement of 1-Oxaspiro[2.7]decane to Aldehydes

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide on the Lewis acid-catalyzed rearrangement...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the Lewis acid-catalyzed rearrangement of 1-oxaspiro[2.7]decane, a spiroepoxide fused to a cyclooctane ring, to yield valuable aldehyde products. This transformation, a specific example of the broader class of House-Meinwald rearrangements, offers an efficient route to functionalized cyclooctane derivatives, which are important structural motifs in medicinal chemistry and natural product synthesis. We will delve into the underlying mechanistic principles, explore the influence of various Lewis acids, and provide detailed, field-proven protocols for conducting this reaction. The information presented herein is intended to empower researchers to successfully implement and adapt this methodology for their specific synthetic needs.

Introduction: The Strategic Importance of Spiroepoxide Rearrangements

Spiroepoxides are highly versatile synthetic intermediates due to their inherent ring strain, which makes them susceptible to a variety of ring-opening and rearrangement reactions. The Lewis acid-catalyzed rearrangement of these compounds provides a powerful tool for carbon-carbon bond formation and the construction of complex molecular architectures. Specifically, the rearrangement of 1-oxaspiro[2.7]decane offers a direct pathway to cyclooctanecarbaldehyde derivatives, which can be further elaborated into a wide range of biologically active molecules.

The core of this transformation lies in the ability of a Lewis acid to coordinate to the oxygen atom of the epoxide, thereby activating it for rearrangement. Depending on the substrate and reaction conditions, this can proceed via different pathways, leading to either ring expansion to form a cyclononanone or, as is the focus of this guide, a 1,2-hydride shift to produce an aldehyde. Understanding and controlling the factors that govern this selectivity is crucial for achieving the desired synthetic outcome.

Mechanistic Insights: The House-Meinwald Rearrangement

The Lewis acid-catalyzed rearrangement of 1-oxaspiro[2.7]decane to an aldehyde is a classic example of the House-Meinwald rearrangement.[1][2] The reaction is initiated by the coordination of a Lewis acid (e.g., BF₃·OEt₂, AlCl₃, Bi(OTf)₃) to the epoxide oxygen, which polarizes the C-O bonds and facilitates their cleavage.[3]

The generally accepted mechanism proceeds through the following key steps:

  • Activation of the Epoxide: The Lewis acid (LA) coordinates to the lone pair of electrons on the epoxide oxygen atom, forming a Lewis acid-base adduct. This coordination enhances the electrophilicity of the epoxide carbons.

  • Carbocation Formation: Heterolytic cleavage of one of the C-O bonds occurs, leading to the formation of a carbocationic intermediate. The stability of this carbocation plays a significant role in determining the reaction pathway.

  • 1,2-Hydride Shift: A hydride ion from the adjacent carbon migrates to the carbocationic center. This concerted process is driven by the formation of a more stable carbonyl group.

  • Deprotonation and Product Formation: The resulting oxonium ion is deprotonated (often during aqueous workup) to yield the final aldehyde product.

House-Meinwald Rearrangement cluster_0 Reaction Pathway cluster_1 Key Steps Start 1-Oxaspiro[2.7]decane Intermediate1 Lewis Acid Complex Start->Intermediate1 + Lewis Acid (LA) Intermediate2 Carbocation Intermediate Intermediate1->Intermediate2 Ring Opening Step1 Activation Product Cyclooctanecarbaldehyde Intermediate2->Product 1,2-Hydride Shift Step2 Carbocation Formation Step3 Rearrangement Step4 Product Formation

Caption: Generalized workflow of the House-Meinwald Rearrangement.

It is important to note that a competing pathway involving a 1,2-alkyl shift (ring expansion) can also occur, leading to the formation of cyclononanone. The regioselectivity between the hydride and alkyl shift is influenced by several factors, including the nature of the Lewis acid, the solvent, and the substitution pattern of the epoxide. For 1-oxaspiro[2.7]decane, the formation of the aldehyde via a hydride shift is often a significant pathway.

Comparative Analysis of Common Lewis Acids

The choice of Lewis acid is a critical parameter that can significantly impact the yield and selectivity of the rearrangement. Below is a summary of commonly employed Lewis acids for this type of transformation.

Lewis AcidCommon Catalyst Loading (mol%)Typical Reaction ConditionsNotes
**Boron trifluoride etherate (BF₃·OEt₂) **10 - 100-20 °C to room temperature, in aprotic solvents like CH₂Cl₂ or DCE.A widely used, strong Lewis acid. Can sometimes lead to side reactions due to its high reactivity.
Aluminum trichloride (AlCl₃) 10 - 20-20 °C to 0 °C, in chlorinated solvents.A potent Lewis acid that can promote high yields and selectivity.[1][2]
Bismuth(III) triflate (Bi(OTf)₃) 1 - 10-20 °C to room temperature, in DCE or other aprotic solvents.A milder, more environmentally friendly Lewis acid that is often highly effective and tolerant of various functional groups.[4][5]
Titanium(IV) chloride (TiCl₄) 10 - 100Low temperatures (-78 °C to 0 °C) are typically required.A strong Lewis acid that can be very effective but may require careful handling due to its moisture sensitivity.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the Lewis acid-catalyzed rearrangement of 1-oxaspiro[2.7]decane. Optimization of reaction conditions (temperature, reaction time, and catalyst loading) may be necessary to achieve the best results for specific applications.

**Protocol 1: Rearrangement using Boron Trifluoride Etherate (BF₃·OEt₂) **

This protocol is a general procedure adapted from established methods for Lewis acid-catalyzed epoxide rearrangements.

Materials:

  • 1-Oxaspiro[2.7]decane (1.0 equiv)

  • Boron trifluoride etherate (BF₃·OEt₂) (0.2 - 1.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 1-oxaspiro[2.7]decane (e.g., 1.0 mmol, 140 mg) and dissolve it in anhydrous dichloromethane (10 mL).

  • Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Slowly add boron trifluoride etherate (e.g., 0.2 mmol, 0.025 mL) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired cyclooctanecarbaldehyde derivative.

Protocol_BF3 Start Dissolve 1-oxaspiro[2.7]decane in anhydrous CH₂Cl₂ Cool Cool to -20 °C Start->Cool Add_LA Add BF₃·OEt₂ dropwise Cool->Add_LA Monitor Monitor reaction by TLC/GC-MS Add_LA->Monitor Quench Quench with sat. NaHCO₃ Monitor->Quench Workup Aqueous workup and extraction Quench->Workup Purify Purify by column chromatography Workup->Purify Product Obtain cyclooctanecarbaldehyde Purify->Product

Caption: Experimental workflow for BF₃·OEt₂ catalyzed rearrangement.

Protocol 2: Rearrangement using Bismuth(III) Triflate (Bi(OTf)₃)

This protocol utilizes a milder and more environmentally benign Lewis acid, which has shown excellent efficacy in similar rearrangements.[4]

Materials:

  • 1-Oxaspiro[2.7]decane (1.0 equiv)

  • Bismuth(III) triflate (Bi(OTf)₃) (0.05 - 0.1 equiv)

  • Anhydrous Dichloroethane (DCE)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 1-oxaspiro[2.7]decane (e.g., 1.0 mmol, 140 mg) and dissolve it in anhydrous dichloroethane (20 mL).

  • Cool the solution to -20 °C.

  • Add bismuth(III) triflate (e.g., 0.1 mmol, 66 mg) in one portion to the stirred solution.

  • Stir the reaction at -20 °C and monitor its progress by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction by adding deionized water (10 mL).

  • Allow the mixture to warm to room temperature and dilute with dichloromethane (20 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the aldehyde product.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Lewis acids are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere to prevent catalyst deactivation.

  • Reaction Temperature: The reaction temperature can significantly influence the selectivity. Lower temperatures generally favor the desired aldehyde product.

  • Catalyst Loading: The optimal catalyst loading should be determined empirically. While catalytic amounts are often sufficient, in some cases, stoichiometric amounts of the Lewis acid may be required.

  • Side Reactions: Over-reaction or the use of overly harsh conditions can lead to the formation of byproducts, such as polymers or products from further reactions of the aldehyde. Careful monitoring of the reaction is crucial.

  • Substrate Purity: The purity of the starting 1-oxaspiro[2.7]decane is important. Impurities can interfere with the catalyst and lead to lower yields.

Conclusion

The Lewis acid-catalyzed rearrangement of 1-oxaspiro[2.7]decane is a valuable synthetic transformation for accessing functionalized cyclooctane derivatives. By carefully selecting the Lewis acid and optimizing the reaction conditions, researchers can achieve high yields of the desired aldehyde product. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists in academic and industrial settings, facilitating the application of this powerful reaction in their synthetic endeavors.

References

  • Gagnon, A. et al. (2018). Synthesis of α-Arylated Cycloalkanones from Congested Trisubstituted Spiro-epoxides: Application of the House–Meinwald Rearrangement for Ring Expansion. The Journal of Organic Chemistry, 83(17), 10034-10049. [Link]

  • Bhatia, K. A. et al. (2001). A Facile and Efficient Method for the Rearrangement of Aryl-Substituted Epoxides to Aldehydes and Ketones Using Bismuth Triflate. Tetrahedron Letters, 42(46), 8129-8132. [Link]

  • List, B. et al. (2019). Catalytic Enantioselective House–Meinwald Rearrangement: Efficient Construction of All-Carbon Quaternary Stereocenters. Journal of the American Chemical Society, 141(35), 13813-13818. [Link]

  • Gagnon, A. et al. (2018). Synthesis of α-Arylated Cycloalkanones from Congested Trisubstituted Spiro-epoxides: Application of the House-Meinwald Rearrangement for Ring Expansion. PubMed, 30118545. [Link]

  • Mohan, R. S. et al. (2023). The Discovery-Oriented Approach to Organic Chemistry. 7. Rearrangement of trans-Stilbene Oxide with Bismuth Trifluoromethanesulfonate and Other Metal Triflates. A Microscale Green Organic Chemistry Laboratory Experiment. Green Chemistry Teaching and Learning Community (GCTLC). [Link]

  • Mecking, S. et al. (2020). Sustainable catalytic rearrangement of terpene-derived epoxides: towards bio-based biscarbonyl monomers. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 378(2179), 20190269. [Link]

  • da Silva, F. M. et al. (2024). Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction. Beilstein Journal of Organic Chemistry, 20, 715-723. [Link]

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Method

Application Notes and Protocols for the Laboratory Scale-Up Synthesis of 1-Oxaspiro[2.7]decane

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of the Spiro-Epoxide Moiety The 1-oxaspiro[2.7]decane framework represents...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Spiro-Epoxide Moiety

The 1-oxaspiro[2.7]decane framework represents a unique structural motif characterized by a three-membered epoxide ring fused in a spirocyclic fashion to a cyclooctane ring. This strained three-membered ring is a versatile synthetic intermediate, susceptible to nucleophilic ring-opening reactions, which allows for the introduction of diverse functionalities with regio- and stereocontrol. Spiro-epoxides are valuable building blocks in medicinal chemistry and natural product synthesis, contributing to the construction of complex molecular architectures with potential biological activity. This document provides a detailed guide for the laboratory-scale synthesis of 1-oxaspiro[2.7]decane, with a focus on procedural rationale, scale-up considerations, and in-depth analytical verification.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1-oxaspiro[2.7]decane is most effectively achieved through a two-step sequence, commencing with the olefination of cyclooctanone to yield the exocyclic alkene, methylenecyclooctane. This intermediate is then subjected to epoxidation to afford the target spiro-epoxide. This strategy was chosen for its reliability, relatively high yields, and the commercial availability of the starting materials.

Synthesis_Strategy Cyclooctanone Cyclooctanone Methylenecyclooctane Methylenecyclooctane Cyclooctanone->Methylenecyclooctane Wittig Reaction Target 1-Oxaspiro[2.7]decane Methylenecyclooctane->Target Epoxidation (m-CPBA)

Caption: Overall synthetic route to 1-oxaspiro[2.7]decane.

Part 1: Synthesis of Methylenecyclooctane via Wittig Reaction

The Wittig reaction is a robust and widely used method for the synthesis of alkenes from aldehydes or ketones.[1] It involves the reaction of a phosphorus ylide with a carbonyl compound. For the synthesis of methylenecyclooctane, cyclooctanone is reacted with methylenetriphenylphosphorane (Ph₃P=CH₂).

Causality of Experimental Choices:
  • Ylide Generation: The phosphorus ylide, methylenetriphenylphosphorane, is typically generated in situ from the corresponding phosphonium salt, methyltriphenylphosphonium bromide, by deprotonation with a strong base.[2] n-Butyllithium (n-BuLi) or potassium tert-butoxide (KOtBu) are commonly used bases for this purpose. The choice of base can influence the reaction rate and yield. For this procedure, we will detail the use of potassium tert-butoxide in tetrahydrofuran (THF), which is a common and effective combination.[3]

  • Solvent: Anhydrous tetrahydrofuran (THF) is an excellent solvent for the Wittig reaction as it is aprotic and effectively solvates the organophosphorus intermediates.[3]

  • Temperature Control: The initial deprotonation to form the ylide is typically performed at 0°C to control the exothermicity of the reaction. The subsequent reaction with the ketone can be allowed to proceed at room temperature.

Experimental Protocol: Wittig Olefination of Cyclooctanone

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 10 mmol scale)Moles (mmol)Equivalents
Methyltriphenylphosphonium bromide357.234.29 g121.2
Potassium tert-butoxide (KOtBu)112.211.35 g121.2
Anhydrous Tetrahydrofuran (THF)-50 mL--
Cyclooctanone126.201.26 g (1.33 mL)101.0

Procedure:

  • Ylide Preparation: To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (4.29 g, 12 mmol) and anhydrous THF (30 mL). Cool the resulting suspension to 0°C in an ice bath.

  • Slowly add potassium tert-butoxide (1.35 g, 12 mmol) to the stirred suspension. The mixture will turn a characteristic yellow-orange color, indicating the formation of the ylide. Stir the mixture at 0°C for 1 hour.

  • Aldehyde Addition: In a separate flask, dissolve cyclooctanone (1.26 g, 10 mmol) in anhydrous THF (20 mL). Slowly add this solution to the ylide mixture at 0°C via a dropping funnel or syringe over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. The disappearance of the yellow color indicates the consumption of the ylide. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution (30 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification of Methylenecyclooctane:

The crude product will contain the desired alkene and the byproduct, triphenylphosphine oxide. The high polarity of triphenylphosphine oxide allows for its removal via several methods:

  • Silica Gel Chromatography: This is the most common laboratory method. The crude product can be purified by flash column chromatography on silica gel using a non-polar eluent such as hexane or petroleum ether. The less polar methylenecyclooctane will elute first, while the more polar triphenylphosphine oxide will be retained on the column.[4]

  • Selective Precipitation: Triphenylphosphine oxide has low solubility in non-polar solvents. Triturating the crude residue with cold pentane or hexane can cause the triphenylphosphine oxide to precipitate, after which it can be removed by filtration.[5]

Expected Yield: 70-85%

Analytical Characterization of Methylenecyclooctane:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.70 (s, 2H), 2.25 (t, J = 6.0 Hz, 4H), 1.55-1.45 (m, 8H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 151.0, 107.5, 34.5, 28.0, 26.5.

  • IR (neat, cm⁻¹): 3070, 2920, 2850, 1645, 890.

  • GC-MS: Molecular ion (M⁺) at m/z = 124.

Part 2: Epoxidation of Methylenecyclooctane to 1-Oxaspiro[2.7]decane

The epoxidation of the exocyclic double bond of methylenecyclooctane can be effectively achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and reliable choice.[6]

Causality of Experimental Choices:
  • Epoxidizing Agent: m-CPBA is a commercially available and relatively stable peroxy acid that delivers an oxygen atom to the double bond in a concerted, stereospecific manner.[6]

  • Solvent: Dichloromethane (DCM) is a common solvent for m-CPBA epoxidations as it is inert and effectively dissolves both the alkene and the peroxy acid.[7]

  • Temperature Control: The reaction is often carried out at 0°C to room temperature. Lower temperatures can help to minimize potential side reactions, such as the opening of the newly formed epoxide ring.

  • Work-up: The work-up procedure is designed to remove the acidic byproduct, meta-chlorobenzoic acid, and any unreacted m-CPBA. This is typically achieved by washing the organic layer with a basic solution, such as sodium bicarbonate.

Experimental Protocol: m-CPBA Epoxidation of Methylenecyclooctane

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 8 mmol scale)Moles (mmol)Equivalents
Methylenecyclooctane124.221.0 g8.051.0
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)172.572.0 g~8.9~1.1
Dichloromethane (DCM)-40 mL--
Saturated Sodium Bicarbonate Solution (NaHCO₃)-30 mL--
Saturated Sodium Sulfite Solution (Na₂SO₃)-20 mL--

Procedure:

  • Reaction Setup: Dissolve methylenecyclooctane (1.0 g, 8.05 mmol) in dichloromethane (40 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.

  • Addition of m-CPBA: In small portions, add m-CPBA (~77%, 2.0 g, ~8.9 mmol) to the stirred solution over 15 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC until the starting alkene is consumed.

  • Work-up: Cool the reaction mixture to 0°C and quench any excess peroxy acid by the slow addition of saturated sodium sulfite solution (20 mL).

  • Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) to remove the meta-chlorobenzoic acid byproduct.

  • Wash the organic layer with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification of 1-Oxaspiro[2.7]decane:

The crude product is often of high purity. However, if necessary, it can be further purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Expected Yield: 85-95%

Analytical Characterization of 1-Oxaspiro[2.7]decane:

  • ¹H NMR (CDCl₃, 400 MHz): δ 2.65 (s, 2H), 1.80-1.70 (m, 4H), 1.60-1.40 (m, 8H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 62.5 (quaternary C), 52.0 (CH₂), 32.0, 27.5, 25.0.

  • IR (neat, cm⁻¹): 3050, 2925, 2855, 1250, 870.

  • GC-MS: Molecular ion (M⁺) at m/z = 140.

Scale-Up Considerations and Safety

Wittig Reaction:
  • Exothermicity: The formation of the ylide is an exothermic process. On a larger scale, the base should be added portion-wise or via a dropping funnel to maintain temperature control.

  • Solvent Volume: While the given protocol uses a relatively dilute solution for ease of handling on a lab scale, for larger scales, the concentration can be increased to improve throughput, but this may require more efficient stirring and cooling.

  • Byproduct Removal: The removal of triphenylphosphine oxide can be challenging on a large scale. Precipitation and filtration are generally more practical than chromatography for multi-gram quantities.[5]

m-CPBA Epoxidation:
  • Thermal Stability of m-CPBA: m-CPBA is a peroxide and can be shock-sensitive and thermally unstable, especially in its pure form. It is typically supplied with some water content for stabilization. Avoid heating and grinding the solid.[8]

  • Exothermicity: The epoxidation reaction is exothermic. For larger scales, the m-CPBA should be added portion-wise or as a solution in the reaction solvent to control the temperature. A cooling bath should be readily available.

  • Quenching: The quenching of excess peroxy acid with sodium sulfite is also exothermic. Ensure slow addition and adequate cooling.

Workflow and Logic Diagram

Workflow cluster_wittig Part 1: Wittig Reaction cluster_epoxidation Part 2: Epoxidation w1 Prepare Ylide: Methyltriphenylphosphonium bromide + KOtBu in THF at 0°C w2 Add Cyclooctanone in THF at 0°C w1->w2 w3 React at RT w2->w3 w4 Aqueous Work-up (NH4Cl, Ether extraction) w3->w4 w5 Purification: Remove Triphenylphosphine Oxide (Chromatography or Precipitation) w4->w5 w6 Characterize: Methylenecyclooctane (NMR, IR, GC-MS) w5->w6 e1 Dissolve Methylenecyclooctane in DCM at 0°C w6->e1 Proceed with purified alkene e2 Add m-CPBA portion-wise at 0°C e1->e2 e3 React at RT e2->e3 e4 Quench & Basic Work-up (Na2SO3, NaHCO3) e3->e4 e5 Purification (optional): Chromatography e4->e5 e6 Characterize: 1-Oxaspiro[2.7]decane (NMR, IR, GC-MS) e5->e6

Caption: Step-by-step experimental workflow for the synthesis of 1-oxaspiro[2.7]decane.

References

  • Grokipedia. Methylenetriphenylphosphorane. [Link]

  • Uniprox. Safety Data Sheet. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Methyl (triphenylphosphoranylidene)acetate, 98%. [Link]

  • Organic Chemistry Data. Removing Triphenylphosphine Oxide. [Link]

  • University of Missouri–St. Louis. 16. Epoxidation of Cyclooctene. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Organic Syntheses. methylenecyclohexane. [Link]

  • ChemRxiv. Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. [Link]

  • IRIS Unimore. Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as pot. [Link]

  • OrgoSolver. Alkene Reactions: Epoxidation with mCPBA (Prilezhaev). [Link]

  • Organic & Biomolecular Chemistry. Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. [Link]

  • Indian Academy of Sciences. Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. [Link]

  • UCLA Chemistry & Biochemistry. Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). [Link]

  • Amanote Research. (PDF) Synthesis, Biological Evaluation and Molecular. [Link]

  • ACS Publications. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]

  • Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • OpenStax. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. [Link]

  • Organic Synthesis. Wittig & Wittig-Horner reactions. [Link]

  • ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • American Chemical Society. Overcoming triphenylphosphine oxide purification challenges in the mitsunobu reaction with alternative phosphines | Poster Board #356. [Link]

  • Universitat Autònoma de Barcelona Research Portal. 13>C NMR assignments of 1‐oxaspiro[4.5]decan‐2‐ones and 1‐oxaspiro[4.5] decanes. [Link]

  • NextSDS. 1-Oxaspiro[2.7]decane — Chemical Substance Information. [Link]

  • International Journal of Pharmaceutical and Life Sciences. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. [Link]

  • Google Patents. US6011181A - Triphenylphosphine oxide complex process.
  • KAUST Repository. GC-MS based metabolomics and lipidiomics analyses of selected freshwater green macroalgae. [Link]

  • PMC. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR. [Link]

  • SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • International Journal of Zoological Investigations. Gas Chromatography and Mass Spectroscopic Analysis of Bioactive Compounds from Scoparia dulcis Whole Plant Extract. [Link]

  • Semantic Scholar. Review Article Gas Chromatography Mass Spectrometric (GCMS) Analysis of Essential Oils of Medicinal Plants. [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Use of 1-Oxaspiro[2.7]decane in the Synthesis of Functionalized Cyclooctane Derivatives

Introduction: The Cyclooctane Scaffold and the Spiro-Epoxide Gateway The eight-membered carbocyclic ring, or cyclooctane, is a recurring structural motif in a diverse array of biologically active natural products and com...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Cyclooctane Scaffold and the Spiro-Epoxide Gateway

The eight-membered carbocyclic ring, or cyclooctane, is a recurring structural motif in a diverse array of biologically active natural products and complex molecular architectures. Its inherent conformational flexibility and the stereochemical challenges associated with its substitution have made it an attractive yet formidable target for synthetic chemists. The development of methodologies that allow for the controlled and predictable installation of functional groups onto this scaffold is of paramount importance for drug discovery and materials science.

This guide details the strategic application of 1-oxaspiro[2.7]decane, a readily accessible spirocyclic epoxide, as a versatile building block for the synthesis of highly functionalized cyclooctane derivatives. The high degree of ring strain in the three-membered epoxide ring makes it an excellent electrophilic handle, susceptible to ring-opening by a wide variety of nucleophiles.[1][2] This reactivity provides a powerful and direct entry point to a range of 1,2-difunctionalized cyclooctane systems, transforming a simple starting material into a scaffold of significant molecular complexity. Herein, we explore the underlying principles and provide detailed, field-proven protocols for leveraging this chemistry.

Core Mechanistic Principles: Regio- and Stereoselectivity in Epoxide Ring-Opening

The synthetic utility of 1-oxaspiro[2.7]decane is predicated on the predictable ring-opening of its epoxide moiety. The outcome of this reaction is primarily governed by the reaction conditions, specifically whether it is conducted in a basic/nucleophilic or acidic medium.

  • Under Basic or Nucleophilic Conditions: The reaction proceeds via a classic S_N2 mechanism. The incoming nucleophile attacks one of the electrophilic carbons of the epoxide, leading to a concerted C-O bond cleavage. Due to steric hindrance from the cyclooctane ring, the attack invariably occurs at the less substituted carbon (the methylene carbon of the original epoxide).[2][3] This process is highly regioselective and results in an inversion of stereochemistry at the site of attack, yielding a trans relationship between the incoming nucleophile and the newly formed hydroxyl group.

  • Under Acidic Conditions: The reaction mechanism shifts. The epoxide oxygen is first protonated by the acid, making it a much better leaving group and activating the epoxide towards attack by even weak nucleophiles.[1][3] This protonated intermediate exhibits significant carbocation-like character at the more substituted carbon atom. Consequently, the nucleophile preferentially attacks this more substituted carbon.[3] While this can be viewed as a pseudo-S_N1 process, the attack still occurs from the backside, resulting in a trans diaxial opening of the ring.

These distinct, condition-dependent regiochemical outcomes allow for precise control over the final product, enabling the synthesis of different constitutional isomers from a single starting material.

Fig. 1: General Synthetic Workflow cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Functionalized Cyclooctane Products Start 1-Oxaspiro[2.7]decane Basic Basic / Strong Nucleophile (e.g., RO⁻, N₃⁻, R-MgBr) Start->Basic Sₙ2 Attack Acidic Acidic / Weak Nucleophile (e.g., H₂O, ROH, H⁺) Start->Acidic Epoxide Protonation Product_Basic 1-(Hydroxymethyl)cyclooctan-1-ol (Nucleophile at C2) Basic->Product_Basic Product_Acidic 2-Substituted-1-hydroxymethyl- cyclooctane (Nucleophile at C1) Acidic->Product_Acidic

Caption: General workflow for functionalizing cyclooctane.

Experimental Protocols

The following protocols are designed to be robust and serve as a foundation for further synthetic exploration. Standard laboratory safety precautions should be observed at all times.

Protocol 1: Base-Catalyzed Hydrolysis to a 1,2-Diol

This protocol demonstrates the regioselective opening of the epoxide at the less substituted carbon to yield 1-(hydroxymethyl)cyclooctan-1-ol.

  • Rationale: The hydroxide ion is a strong nucleophile that operates under basic conditions, ensuring an S_N2-type attack. The use of a water/THF mixture ensures the solubility of both the organic substrate and the inorganic base.

Materials:

  • 1-Oxaspiro[2.7]decane

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF), anhydrous

  • Distilled water

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-oxaspiro[2.7]decane (1.40 g, 10.0 mmol).

  • Dissolve the substrate in a mixture of THF (20 mL) and water (5 mL).

  • Add powdered potassium hydroxide (1.12 g, 20.0 mmol, 2.0 equiv).

  • Attach a reflux condenser and heat the mixture to reflux (approx. 70°C) with vigorous stirring for 12 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NH₄Cl until the pH is ~7.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford pure 1-(hydroxymethyl)cyclooctan-1-ol.

Caption: S_N2 mechanism under basic conditions.

Protocol 2: Lewis Acid-Catalyzed Ring-Opening with an Azide Nucleophile

This protocol generates a 2-azido-1-(hydroxymethyl)cyclooctane derivative, a valuable precursor for amines and heterocycles.

  • Rationale: Sodium azide is a good nucleophile, but its reaction with epoxides can be sluggish. The addition of a Lewis acid like lithium perchlorate (LiClO₄) coordinates to the epoxide oxygen, activating it and accelerating the ring-opening process.[4] This protocol demonstrates attack at the more substituted carbon, typical for reactions with Lewis acid activation.

Materials:

  • 1-Oxaspiro[2.7]decane

  • Sodium azide (NaN₃)

  • Lithium perchlorate (LiClO₄)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add 1-oxaspiro[2.7]decane (700 mg, 5.0 mmol), sodium azide (488 mg, 7.5 mmol, 1.5 equiv), and lithium perchlorate (532 mg, 5.0 mmol, 1.0 equiv).

  • Add anhydrous acetonitrile (15 mL) via syringe.

  • Stir the suspension at 50°C for 16 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, quench the reaction by adding 10 mL of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ (1 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the desired azido alcohol.

Protocol 3: Ring-Opening with an Organocuprate Reagent

This protocol illustrates C-C bond formation via the addition of a carbon nucleophile, specifically a Gilman cuprate, to introduce an alkyl group.

  • Rationale: Organocuprates are soft nucleophiles that are highly effective for opening epoxides in an S_N2 fashion.[5] They offer excellent regioselectivity for attack at the less sterically hindered carbon atom. The reaction must be performed under strictly anhydrous and inert conditions at low temperatures to prevent side reactions.

Materials:

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) solution in Et₂O (e.g., 1.6 M)

  • 1-Oxaspiro[2.7]decane

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flasks, syringes, inert atmosphere setup

Procedure:

  • To a flame-dried Schlenk flask under argon, add CuI (952 mg, 5.0 mmol).

  • Add anhydrous THF (15 mL) and cool the resulting slurry to -20°C in a cryocool bath.

  • Slowly add methyllithium solution (6.25 mL, 10.0 mmol, 2.0 equiv relative to CuI) via syringe. Stir the mixture at this temperature for 30 minutes to form the lithium dimethylcuprate solution.

  • In a separate flame-dried Schlenk flask, dissolve 1-oxaspiro[2.7]decane (700 mg, 5.0 mmol) in anhydrous THF (5 mL).

  • Cool the epoxide solution to -20°C, then slowly transfer it via cannula into the freshly prepared organocuprate solution.

  • Allow the reaction to stir at -20°C for 2 hours, then let it warm slowly to 0°C over 1 hour.

  • Quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl (20 mL).

  • Allow the mixture to warm to room temperature and stir until the aqueous layer turns a deep blue color.

  • Extract the mixture with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the product by flash column chromatography (eluent: 15-25% ethyl acetate in hexanes) to obtain 1-(hydroxymethyl)-1-methylcyclooctane.

Summary of Synthetic Transformations

The following table summarizes the expected outcomes from the described protocols, highlighting the versatility of 1-oxaspiro[2.7]decane as a synthetic precursor.

ProtocolKey ReagentsConditionsNucleophileSite of AttackMajor Product
1 KOH, H₂O/THFBasic, RefluxOH⁻Less Substituted1-(Hydroxymethyl)cyclooctan-1-ol
2 NaN₃, LiClO₄Lewis AcidicN₃⁻More Substituted2-Azido-1-(hydroxymethyl)cyclooctane
3 Me₂CuLi, THFNucleophilicCH₃⁻Less Substituted1-Methyl-1-(hydroxymethyl)cyclooctane

Conclusion

1-Oxaspiro[2.7]decane serves as a potent and versatile starting material for the stereocontrolled synthesis of functionalized cyclooctane derivatives. By carefully selecting the reaction conditions—basic/nucleophilic versus acidic—chemists can selectively control the regiochemical outcome of the epoxide ring-opening reaction. This allows for the precise installation of a wide range of functional groups, including hydroxyls, amines (via azides), and new carbon-carbon bonds. The protocols provided herein offer a reliable foundation for researchers in organic synthesis and drug development to access novel and complex cyclooctane-based molecules.

References

  • Arkivoc. (2016). Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes. [Link]

  • Total Organic Chemistry. (2020). Reactions of Epoxides | Organic Chemistry Lessons. YouTube. [Link]

  • ResearchGate. (2016). Ring opening of epoxides with C-nucleophiles | Request PDF. [Link]

  • Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. [Link]

  • Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. [Link]

  • ResearchGate. (n.d.). Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds | Request PDF. [Link]

  • RSC Publishing. (2014). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. [Link]

  • MDPI. (2019). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. [Link]

  • PubMed Central (PMC). (2020). Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging. [Link]

  • PubMed Central (PMC), National Institutes of Health. (n.d.). Stereoselective Synthesis of Polysubstituted Spiropentanes. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Polymerization in 1-Oxaspirodecane Storage

Technical Support Center: Preventing Polymerization in 1-Oxaspiro[1]decane Storage As a cycloaliphatic epoxide, 1-oxaspiro[1]decane is a highly valuable but reactive intermediate. Its spiro-fused oxirane ring is characte...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Polymerization in 1-Oxaspiro[1]decane Storage

As a cycloaliphatic epoxide, 1-oxaspiro[1]decane is a highly valuable but reactive intermediate. Its spiro-fused oxirane ring is characterized by significant angular strain, making it highly susceptible to premature ring-opening polymerization (ROP) if improperly handled[2]. This troubleshooting guide provides self-validating protocols and mechanistic insights to ensure the long-term stability of your chemical stock.

Troubleshooting Guides & FAQs

Q1: Why does 1-oxaspiro[1]decane spontaneously polymerize even when sealed? A1: The degradation is driven by thermodynamics. The three-membered oxirane ring possesses immense ring strain. When exposed to trace electrophiles, the oxygen atom is protonated, forming a highly reactive oxonium ion intermediate[3]. This initiates Cationic Ring-Opening Polymerization (CROP) , where the oxygen of an unreacted monomer nucleophilically attacks the activated ring, propagating a polyether chain[4]. Because cycloaliphatic epoxides are exceptionally sensitive to electrophilic attack (more so than standard glycidyl ethers)[2], even trace amounts of moisture (which can generate protons) or Lewis acids leached from metal containers can trigger this cascade[5].

Q2: What are the optimal environmental conditions for long-term storage? A2: To establish a self-validating storage system, you must control temperature, atmosphere, and container chemistry:

  • Temperature: Store strictly between -20 °C and 8 °C. Cold storage reduces the kinetic energy available to overcome the activation barrier of the propagation step[6].

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Argon is preferred as it is heavier than air and blankets the liquid, preventing the ingress of atmospheric moisture, which acts as a hydrolytic degradation agent and a co-initiator for polymerization[7].

  • Container Material: Use flame-dried borosilicate glass or PTFE-lined containers. Avoid stainless steel or lower-grade metals if the pH is uncontrolled, as trace transition metals (e.g., Fe³⁺) act as Lewis acids that catalyze ring-opening[7].

Q3: Can I use chemical stabilizers to extend the shelf life? A3: Yes. Since the primary degradation pathway for cycloaliphatic epoxides is cationic[2], the addition of an acid scavenger is highly effective[7].

  • Solid Phase Scavengers: Storing the liquid over activated 4Å molecular sieves or anhydrous potassium carbonate (K₂CO₃) pellets is the industry standard. These solids neutralize trace protons and sequester moisture without dissolving into the epoxide, allowing for easy decanting prior to use.

  • Caution: Do not use nucleophilic bases (like primary or secondary amines) as stabilizers, as they will initiate Anionic Ring-Opening Polymerization.

Q4: How can I analytically verify if my stock has begun to polymerize? A4: Before committing the reagent to a sensitive assay, verify its integrity:

  • Physical Inspection: The monomer is a clear, low-viscosity liquid. Any increase in viscosity, gelation, or cloudiness indicates the formation of high-molecular-weight polyethers[8].

  • Spectroscopic (¹H NMR): Run a quick proton NMR. Look for the appearance of broad multiplet peaks in the 3.4–3.8 ppm region, which correspond to the polyether backbone (–CH₂–CH(R)–O–). The intact oxirane ring protons should appear sharp and distinct.

Visualizing the Degradation Mechanism

G Monomer 1-Oxaspiro[2.7]decane (Stable Monomer) ActiveCenter Oxonium Ion Intermediate (Highly Reactive) Monomer->ActiveCenter Electrophilic Attack Initiator Trace Protons (H+) / Lewis Acids Initiator->ActiveCenter Catalyzes Propagation Ring-Opening Propagation ActiveCenter->Propagation + Monomer Polymer Polyether Network (Polymerization) Propagation->Polymer Chain Growth Scavenger Acid Scavengers (e.g., Molecular Sieves) Scavenger->Initiator Neutralizes ColdStorage Refrigeration (-20°C to 8°C) ColdStorage->Propagation Kinetic Inhibition

Mechanistic pathway of cationic ring-opening polymerization and targeted inhibition strategies.

Quantitative Data Summary

Storage ParameterTarget ValueCausality / Mechanistic Effect
Temperature -20 °C to 8 °CReduces kinetic energy, suppressing the propagation rate of ring-opening polymerization[6].
Atmosphere Argon (< 5 ppm O₂/H₂O)Prevents moisture ingress, which acts as a hydrolytic agent and cationic co-initiator[7].
Container Borosilicate Glass / PTFEAvoids trace metal leaching (e.g., Fe³⁺, Zn²⁺) which act as Lewis acids initiating ROP[7].
Stabilizer 4Å Sieves or K₂CO₃ (0.1% w/w)Scavenges trace protons (H⁺) to prevent the formation of the reactive oxonium ion[7].

Experimental Protocol: Preparing 1-Oxaspiro[1]decane for Long-Term Storage

To ensure a self-validating and robust storage system, follow this step-by-step methodology before placing new or actively used batches into long-term storage.

Step 1: Pre-Drying and Scavenger Preparation

  • Activate 4Å molecular sieves by heating them in a vacuum oven at 250 °C for at least 12 hours.

  • Allow the sieves to cool to room temperature strictly under an Argon atmosphere to prevent the re-adsorption of atmospheric moisture.

Step 2: Purification (If contamination is suspected)

  • If the epoxide has been exposed to air or shows early signs of hydrolysis, perform a short-path vacuum distillation over calcium hydride (CaH₂) to remove water and trace protic impurities.

  • Collect the purified fraction in a flame-dried Schlenk flask.

Step 3: Stabilization and Degassing

  • Add the activated 4Å molecular sieves (approx. 5-10% w/v) directly to the flask containing the 1-oxaspiro[1]decane.

  • Perform three consecutive Freeze-Pump-Thaw cycles using liquid nitrogen to completely degas the solvent, removing dissolved oxygen and volatile impurities.

Step 4: Aliquoting and Sealing

  • Inside a glovebox or using standard Schlenk line techniques, transfer the stabilized epoxide into amber borosilicate glass ampoules or PTFE-lined screw-cap vials[7].

  • Backfill the headspace with high-purity Argon.

  • Seal the containers tightly with Parafilm or PTFE tape around the cap threads.

Step 5: Storage

  • Transfer the sealed vials to a monitored, explosion-proof refrigerator (2–8 °C) or freezer (-20 °C)[7].

  • Implement a "First-In, First-Out" (FIFO) inventory system to minimize the aging of stock materials[9].

Sources

Optimization

Technical Support Center: Optimizing Reaction Yields in 1-Oxaspirodecane Epoxide Cleavage

Technical Support Center: Optimizing Reaction Yields in 1-Oxaspiro[1]decane Epoxide Cleavage Welcome to the Technical Support Center for the cleavage and functionalization of 1-oxaspiro[1]decane (CAS 185-88-6)[2]. This s...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Reaction Yields in 1-Oxaspiro[1]decane Epoxide Cleavage

Welcome to the Technical Support Center for the cleavage and functionalization of 1-oxaspiro[1]decane (CAS 185-88-6)[2]. This spiroepoxide, featuring a three-membered epoxide ring spiro-fused to an eight-membered cyclooctane ring[3], presents unique synthetic challenges. Its steric bulk and propensity for ring-expansion or hydride-shift rearrangements require precise control over reaction conditions.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize reaction yields and control regioselectivity.

Mechanistic Overview

Understanding the causality behind epoxide ring-opening is critical for yield optimization. The cleavage of 1-oxaspiro[1]decane typically diverges into two main pathways depending on the electronic environment:

  • Nucleophilic Attack (Basic/Neutral): Favors attack at the less hindered methylene ( CH2​ ) carbon, yielding 1-substituted cyclooctanols[4].

  • Electrophilic Activation (Acidic): Can lead to the desired ring opening, but strong Lewis acids often trigger a Meinwald rearrangement, where the stabilization of a partial positive charge at the tertiary spiro carbon induces a hydride shift, forming cyclooctanecarboxaldehyde[5].

G A 1-Oxaspiro[2.7]decane B Acidic Conditions (Lewis Acids) A->B C Nucleophilic/Basic Conditions A->C D Meinwald Rearrangement (Hydride Shift) B->D Strong Lewis Acid F SN2 Attack at CH2 B->F Mixed Halides (e.g., BBr3/BCl3) C->F Bulky Nucleophile E Cyclooctanecarboxaldehyde (Byproduct) D->E G 1-Substituted Cyclooctanol (Desired Product) F->G

Caption: Mechanistic divergence in 1-oxaspiro[1]decane cleavage based on reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why am I getting cyclooctanecarboxaldehyde instead of the desired ring-opened cyclooctanol? A: This is a classic Meinwald rearrangement. When you use strong, unmoderated Lewis acids (like BF3​⋅OEt2​ ), the epoxide oxygen is strongly coordinated, developing a partial positive charge at the highly substituted spiro carbon. This triggers a 1,2-hydride shift. Solution: To achieve reliable ether/epoxide cleavage without extensive rearrangement, switch to a mixture of boron tribromide ( BBr3​ ) and boron trichloride ( BCl3​ ). These mixed boron halides form heteroleptic complexes that exhibit a dynamic kinetic preference for bromide delivery, vastly improving regioselectivity and yield[6].

Q2: How can I force the nucleophile to attack the tertiary spiro carbon instead of the less hindered methylene? A: Standard nucleophiles inherently attack the less hindered terminal site due to the immense steric shielding of the cyclooctane ring[7]. To reverse this regioselectivity, you must utilize specialized catalytic systems. For instance, zirconocene-based photoredox catalysis has been shown to reverse the regioselectivity of epoxide ring openings compared to traditional titanocene methods, favoring attack at the more substituted carbon by lowering the activation energy for the alternative radical pathway[8]. Additionally, chiral Cr(III)-salen catalysts can direct highly enantioselective attack to the tertiary sp3 -carbon[9].

Q3: My nucleophilic ring-opening with carboxylic acids is stalling. How do I improve the yield? A: Typical lithium enolates or carboxylic acids do not react directly with sterically hindered spiroepoxides efficiently[4]. You must pre-activate the epoxide. The addition of sub-stoichiometric Lithium Chloride (LiCl) acts as a mild Lewis acid to coordinate the epoxide oxygen, lowering the LUMO energy of the C-O bond. When combined with carboxylic acid dianions, this activation leads to high-yielding, regioselective attack at the primary carbon[4].

Quantitative Data: Nucleophile vs. Yield & Regioselectivity

To aid in experimental design, the following table synthesizes expected outcomes based on the reagent class applied to spiroepoxide systems.

Reaction ConditionReagent / CatalystMajor Product TopologyRegioselectivityTypical Yield
Strong Lewis Acid BF3​⋅OEt2​ AldehydeRearrangement (Hydride Shift)60–80%
Mixed Lewis Acid BBr3​ / BCl3​ 1-(bromomethyl)cyclooctanolC-O cleavage (Terminal CH2​ )>85%[6]
Photoredox ZirconoceneTertiary alcohol derivativeSpiro Carbon Attack75–90%[8]
Nucleophilic (Activated) R-COOH dianion + LiCl1-(ester)methylcyclooctanolTerminal CH2​ Attack70–85%[4]
Aqueous Oxidation TBHP (aq)1-(peroxymethyl)cyclooctanolTerminal CH2​ Attack72–88%[7]

Troubleshooting Workflow for Low Yields

If your cleavage reactions are returning yields below 50%, follow this diagnostic workflow to identify the bottleneck.

Workflow Start Low Yield in Cleavage Check Analyze via GC/MS or NMR Start->Check Unreacted Unreacted Epoxide? Check->Unreacted Byproducts Rearrangement Byproducts? Check->Byproducts Fix1 Activate with LiCl or Increase Temperature Unreacted->Fix1 Yes Fix2 Switch to Mixed Boron Halides or Basic Nucleophiles Byproducts->Fix2 Yes

Caption: Troubleshooting workflow for resolving low yields in spiroepoxide cleavage.

Step-by-Step Experimental Protocols

Protocol A: Regioselective Cleavage using Mixed Boron Trihalides

Purpose: To cleanly convert 1-oxaspiro[1]decane into 1-(bromomethyl)cyclooctanol without triggering the Meinwald rearrangement[6].

  • Preparation of the Heteroleptic Complex: In an oven-dried Schlenk flask under argon, dissolve 1.0 equivalent of BBr3​ and 1.0 equivalent of BCl3​ in anhydrous dichloromethane (DCM) at -78 °C. Stir for 15 minutes to allow the formation of the active mixed halide complex[6].

  • Epoxide Addition: Dissolve 1-oxaspiro[1]decane (1.0 equiv) in anhydrous DCM. Add this solution dropwise to the boron halide mixture over 10 minutes to prevent thermal spiking.

  • Reaction Progression: Maintain the reaction at -78 °C for 1 hour, then slowly warm to 0 °C. Monitor the disappearance of the epoxide via TLC (Hexanes/EtOAc).

  • Quenching & Isolation: Quench the reaction carefully with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Nucleophilic Ring Opening via Carboxylic Acid Dianions

Purpose: To achieve high-yield C-C bond formation at the less hindered carbon using ester/acid nucleophiles[4].

  • Activation: In a flame-dried flask, dissolve 1-oxaspiro[1]decane (1.0 equiv) in anhydrous THF. Add anhydrous LiCl (1.2 equiv) and stir at room temperature for 30 minutes to pre-activate the epoxide oxygen[4].

  • Dianion Generation: In a separate flask, treat the target carboxylic acid (1.2 equiv) with a sub-stoichiometric amount of a secondary amine (10 mol%) and LDA (2.2 equiv) at -78 °C to generate the enediolate dianion[4].

  • Coupling: Transfer the activated epoxide solution dropwise into the dianion solution at -78 °C.

  • Workup: Stir for 4 hours, allowing the mixture to slowly warm to room temperature. Quench with 1M HCl, extract with Ethyl Acetate, and wash with brine. The resulting product will be highly regioselective for the primary carbon attack[4].

References

  • 1-Oxaspiro[1]decane — Chemical Substance Information - NextSDS Source: nextsds.com URL:

  • Source: wikipedia.
  • Source: lookchem.
  • Source: organic-chemistry.
  • Source: waseda.
  • Source: researchgate.
  • Source: acs.
  • Cr(III)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in Methylenecyclooctane Epoxidation

Welcome to the technical support center for the epoxidation of methylenecyclooctane. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the epoxidation of methylenecyclooctane. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in this critical transformation. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My methylenecyclooctane epoxidation has a low conversion rate. Where should I start troubleshooting?

A1: A low conversion rate is a common but solvable issue. A systematic approach is crucial. Begin by evaluating the most fundamental aspects of your experiment before moving to more complex variables. We recommend a tiered diagnostic approach, starting with your reagents and setup, then moving to reaction parameters and potential side reactions.

Here is a general workflow to guide your troubleshooting process:

G cluster_reagents cluster_conditions Start Low Conversion Observed Reagents Step 1: Verify Reagent Quality & Purity Start->Reagents Setup Step 2: Check Reaction Setup & Stoichiometry Reagents->Setup Reagents OK Reagent_Alkene Purity of Methylenecyclooctane? Reagents->Reagent_Alkene Conditions Step 3: Evaluate Reaction Conditions Setup->Conditions Setup OK SideReactions Step 4: Investigate Side Reactions Conditions->SideReactions Conditions OK Cond_Temp Temperature Too Low/High? Conditions->Cond_Temp Success Problem Resolved SideReactions->Success Side Reactions Minimized Reagent_Oxidant Activity of Oxidant? Reagent_Alkene->Reagent_Oxidant Reagent_Solvent Solvent Anhydrous/Pure? Reagent_Oxidant->Reagent_Solvent Cond_Time Reaction Time Sufficient? Cond_Temp->Cond_Time Cond_Cat Catalyst Active/Loading Correct? Cond_Time->Cond_Cat

Caption: General troubleshooting workflow for low conversion rates.

Q2: How critical is the purity of my starting materials and solvent?

A2: The purity of your reagents is paramount and often the primary cause of low conversion.

  • Methylenecyclooctane (Substrate): The presence of impurities, particularly other alkenes or alcohols from its synthesis, can consume the oxidant and lead to a complex product mixture. Aldehyde impurities can be oxidized to carboxylic acids, which may catalyze the decomposition of the epoxide product.[1]

  • Oxidant: Peroxy acids like m-CPBA degrade over time, losing their oxidizing power. Hydrogen peroxide solutions can also decrease in concentration. It is crucial to use fresh reagents or titrate them to determine their active oxygen content before use.

  • Solvent: The presence of water or alcohol impurities in the solvent can lead to the ring-opening of the newly formed epoxide, creating undesired diols and consuming your product.[2][3] This is especially critical in acid-catalyzed reactions. Using anhydrous solvents is highly recommended.[4] Some solvents may also contain stabilizers that can interfere with the reaction.[5]

Protocol: Purification of Methylenecyclooctane by Distillation

  • Apparatus: Assemble a standard distillation apparatus. Ensure all glassware is thoroughly dried.

  • Procedure: Place the crude methylenecyclooctane in the distilling flask with a few boiling chips.

  • Distillation: Heat the flask gently. Collect the fraction that boils at the literature value for methylenecyclooctane (approx. 155-156 °C at atmospheric pressure).

  • Storage: Store the purified alkene over molecular sieves under an inert atmosphere (Nitrogen or Argon) to prevent moisture absorption and oxidation.

Q3: My oxidant seems to be the issue. Which one should I use?

A3: The choice of oxidant is a critical parameter. Different oxidants have varying reactivity, selectivity, and handling requirements.

OxidantCommon ConditionsAdvantagesDisadvantages
m-CPBA DCM, 0 °C to RTHigh reactivity, reliable, commercially available.[6][7]Can be explosive, acidic byproduct can cause epoxide opening.[8][9]
Oxone (KHSO₅) Acetone/Water, NaHCO₃ buffer, 0 °C to RTInexpensive, safe, generates active oxidant in situ.[10]Biphasic reaction can be slow; requires pH control.
**Hydrogen Peroxide (H₂O₂) **Acetonitrile/Methanol, K₂CO₃, RT"Green" oxidant (byproduct is water), inexpensive.[11][12]Often requires activation with a catalyst or specific solvent systems.[12]
tert-Butyl Hydroperoxide (TBHP) With Mo, V, or Ti catalysts, 80 °CGood for metal-catalyzed systems, higher boiling point.[13][14]Requires a catalyst; can be slow.[14]

Expert Insight: For initial attempts, m-CPBA is often the most straightforward choice due to its high reactivity and predictable results.[6][9] If you observe product decomposition (e.g., diol formation), consider using Oxone with a bicarbonate buffer to maintain a neutral pH.

Q4: I'm observing significant side product formation. What's happening and how can I stop it?

A4: The two most common side reactions that compete with epoxidation are epoxide ring-opening to form a diol and allylic oxidation .

  • Epoxide Ring-Opening: This occurs when a nucleophile (often water or solvent) attacks one of the carbons of the epoxide ring, opening it to form a 1,2-diol. This process is catalyzed by both acid and base.[3][15][16] The acidic byproduct of m-CPBA (m-chlorobenzoic acid) can promote this side reaction.[8]

  • Allylic Oxidation: This radical-mediated process involves the abstraction of a hydrogen atom from the carbon adjacent to the double bond, leading to the formation of allylic alcohols or ketones.[14][17] While cyclooctene derivatives are generally less prone to this than other cyclic alkenes, it can still occur, especially at higher temperatures.[17]

G cluster_main Desired Pathway vs. Side Reactions Start Methylenecyclooctane + [O] Epoxide Desired Epoxide Start->Epoxide Epoxidation (Desired) Allylic Side Product: Allylic Alcohol Start->Allylic Allylic Oxidation (Radical Pathway) Diol Side Product: Diol Epoxide->Diol Ring-Opening (H₂O, H⁺/OH⁻)

Caption: Competing reaction pathways in methylenecyclooctane epoxidation.

Strategies to Minimize Side Reactions:

  • Control pH: If using a peroxy acid, consider adding a buffer like sodium bicarbonate (NaHCO₃) to neutralize the acidic byproduct.[10]

  • Maintain Low Temperature: Running the reaction at 0 °C or even lower can suppress both the rate of epoxide decomposition and allylic oxidation.[4]

  • Use Anhydrous Conditions: Thoroughly dry all solvents and glassware to minimize water, which is the primary nucleophile for diol formation.[4]

  • Prompt Workup: Once the reaction is complete (as determined by TLC or GC), work it up immediately to prevent the product from degrading in the reaction mixture.

Q5: My reaction seems to stop before completion. How can I properly monitor it and what is a reliable workup procedure?

A5: Effective reaction monitoring is key to understanding when your reaction has reached maximum conversion and when to stop it.

Protocol: Reaction Monitoring by Thin Layer Chromatography (TLC)

  • Plate Preparation: On a silica gel TLC plate, lightly draw a baseline with a pencil. Mark three lanes: "S" for starting material (methylenecyclooctane), "C" for co-spot, and "R" for the reaction mixture.

  • Spotting:

    • In lane "S", spot a dilute solution of your starting material.

    • In lane "R", spot a small aliquot of your reaction mixture.

    • In lane "C", spot the starting material first, and then spot the reaction mixture directly on top of it.

  • Elution: Develop the plate in an appropriate solvent system (e.g., 10% Ethyl Acetate in Hexanes). The epoxide product should be more polar than the starting alkene and thus have a lower Rf value.

  • Visualization: Visualize the plate using a potassium permanganate (KMnO₄) stain. Both the alkene and epoxide will appear as yellow spots on a purple background. The starting material will be the higher spot.

  • Interpretation: The reaction is complete when the starting material spot in the "R" lane has disappeared. If the spot remains after an extended period, the reaction has likely stalled.

Protocol: Robust Workup for Epoxidation

Caution: Peroxides can be explosive. Always handle with care and quench residual oxidant behind a blast shield.[11]

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add a quenching agent to destroy excess oxidant. A 10% aqueous solution of sodium sulfite (Na₂SO₃) is commonly used.[8] Stir for 20-30 minutes. Note: Some sources suggest sulfite can act as a nucleophile; an alternative is to quench with acetone.[8]

  • Phase Separation: Transfer the mixture to a separatory funnel. If you used a water-miscible solvent like acetone, add an immiscible organic solvent like ethyl acetate or diethyl ether to extract the product.[7]

  • Washing:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic byproducts (like m-chlorobenzoic acid).

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation).

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure.[18]

By systematically addressing these common points of failure, you can effectively troubleshoot and optimize your methylenecyclooctane epoxidation, leading to higher conversion rates and a purer final product.

References

  • Effects of reaction conditions on the epoxidation of cyclooctene. ResearchGate. Available at: [Link]

  • The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. Preprints.org. Available at: [Link]

  • Efficient Molybdenum Hydrazonato Epoxidation Catalysts Operating under Green Chemistry Conditions: Water vs. Decane Competition. MDPI. Available at: [Link]

    • Epoxidation of Cyclooctene. University of Rochester. Available at: [Link]

  • Solvent-free selective epoxidation of cyclooctene using supported gold catalysts. Green Chemistry. Available at: [Link]

  • EPOXIDATION OF OLEFINS BY HYDROGEN PEROXIDE-ACETONITRILE: cis-CYCLOOCTENE OXIDE. Organic Syntheses. Available at: [Link]

  • Synthesis of epoxides. Organic Chemistry Portal. Available at: [Link]

  • The Conformations of Cyclooctene: Consequences for Epoxidation Chemistry. Moodle@Units. Available at: [Link]

  • Project 5E – S23. Organic Chemistry I Lab. Available at: [Link]

  • Catalytic Epoxidation Reaction. MDPI. Available at: [Link]

  • Optimisation of greener alkene epoxidation via response surface methodology for effective separation of epoxides from the reaction mixture. Lancaster University. Available at: [Link]

  • Organic solvents distillation for purification. Chemistry Stack Exchange. Available at: [Link]

  • Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. MDPI. Available at: [Link]

  • Bi-functional and mono-component organocatalysts for the ring-opening alternating co-polymerisation of anhydride and epoxide. Catalysis Science & Technology. Available at: [Link]

  • Ultrasound assisted phase-transfer catalytic epoxidation of 1,7-octadiene - a kinetic study. Ultrasonics Sonochemistry. Available at: [Link]

  • Sensitivity of epoxides. Reddit. Available at: [Link]

  • 11.3.6 Epoxidation of Alkenes. Chemistry LibreTexts. Available at: [Link]

  • Epoxidation of Alkenes - DMDO, mCPBA, & NaOCl (IOC 26). YouTube. Available at: [Link]

  • The formation of epoxycyclooctane by the simultaneous oxidation of cyclooctene and alkylbenzenes. ResearchGate. Available at: [Link]

  • (r)-(−)-10-methyl-1(9)-octal-2-one. Organic Syntheses. Available at: [Link]

  • Separation, purification and identification of the components of a mixture. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Identification of Epoxy Derivatives of 5-Methylhexahydroisoindole-1,3-dione and Biological Evaluation. MDPI. Available at: [Link]

  • Purification of cyclohexane. Google Patents.
  • 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at: [Link]

  • 10.22: Oxidation of Alkenes - Epoxidation. Chemistry LibreTexts. Available at: [Link]

  • Ring Opening of Epoxides. YouTube. Available at: [Link]

  • Ninja technique to purify organic compounds- synthetic chemist must watch it.. YouTube. Available at: [Link]

  • Alkene Epoxidation Reaction Mechanism - Peroxy Acid MCPBA. YouTube. Available at: [Link]

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Optimization

Technical Support Center: Purification &amp; Vacuum Distillation of 1-Oxaspirodecane

Technical Support Center: Purification & Vacuum Distillation of 1-Oxaspiro[1]decane Welcome to the Technical Support Center for epoxide handling and purification. 1-Oxaspiro[1]decane is a highly strained, spirocyclic epo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification & Vacuum Distillation of 1-Oxaspiro[1]decane

Welcome to the Technical Support Center for epoxide handling and purification. 1-Oxaspiro[1]decane is a highly strained, spirocyclic epoxide synthesized from methylenecyclooctane. Due to the inherent angle strain of the fused oxirane ring, this molecule is highly susceptible to thermal degradation and acid-catalyzed ring opening.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, quantitative parameters, and a self-validating Standard Operating Procedure (SOP) for isolating this sensitive intermediate.

Part 1: Troubleshooting & FAQs

Q1: During distillation, my yield of 1-oxaspiro[1]decane is low, and NMR shows a high concentration of an aldehyde. What is happening? A1: You are observing the thermal 2[2]. Epoxides are thermally labile. When subjected to the high temperatures required for atmospheric distillation (the isomer cyclooctanecarbaldehyde boils at ~207 °C at 760 mmHg[3]), the oxirane C–O bond cleaves heterolytically. A subsequent hydride shift generates the thermodynamically stable carbonyl compound[4]. Causality & Solution: You must strictly utilize high-vacuum distillation. By lowering the system pressure to < 20 mmHg, the boiling point is depressed to approximately 80–100 °C, which is well below the activation energy threshold required for thermal rearrangement[5].

Q2: My vacuum pressure fluctuates during distillation, causing the epoxide to bump and mix with the unreacted starting material. How can I stabilize it? A2: Pressure fluctuations alter the vapor-liquid equilibrium, leading to sudden boiling (bumping) and the loss of theoretical separation plates[6]. This is often caused by a mismatch between the pump capacity and the system volume, or by microscopic leaks in the glassware joints[7]. Causality & Solution: Ensure all ground-glass joints are properly sealed with high-vacuum silicone grease. Incorporate a back-pressure regulator (e.g., Equilibar technology) or a precision bleed valve to meticulously keep the reduced pressure at its setpoint despite pump fluctuations[6]. Always use a cold trap between the distillation apparatus and the vacuum source to prevent volatile organics from degrading the pump oil[7].

Q3: I tried to purify 1-oxaspiro[1]decane using silica gel flash chromatography instead of distillation, but the epoxide degraded into a diol. Why? A3: Standard silica gel contains surface silanol groups (Si–OH) that act as mild Brønsted acids (pH ~4.5–5.5). These protons coordinate to the epoxide oxygen, turning it into an excellent leaving group and facilitating ring-opening by ambient moisture[8]. Causality & Solution: If chromatography is absolutely necessary to remove non-volatile complex impurities, you must use base-washed silica gel. Pre-treat the silica by flushing the column with a solvent mixture containing 1% triethylamine (Et₃N) prior to loading your sample to neutralize the acidic sites[9].

Q4: How do I separate the epoxide from unreacted methylenecyclooctane? A4: Methylenecyclooctane lacks the oxygen atom and has a significantly lower boiling point than 1-oxaspiro[1]decane. During vacuum distillation, the starting alkene will distill first as the fore-run. Use a Vigreux fractionating column to increase the number of theoretical plates, ensuring a sharp separation between the alkene fore-run and the epoxide main fraction[5].

Part 2: Quantitative Data & Parameters

The following table summarizes the expected outcomes of various purification modalities for 1-oxaspiro[1]decane.

Purification MethodOperating TemperaturePressureEpoxide Survival RatePrimary Use Case
Atmospheric Distillation > 200 °C760 mmHg< 10% (Meinwald Rearrangement)NOT RECOMMENDED
High-Vacuum Distillation 80–100 °C< 20 mmHg> 95%Standard purification; separates volatile starting materials.
Base-Washed Silica 20–25 °CAtmospheric80–90%Removal of non-volatile catalysts or polymeric byproducts.
Kugelrohr Distillation 70–90 °C< 1 mmHg> 95%Small-scale (< 5g) crude purification and solvent removal.

Part 3: Standard Operating Procedure (SOP)

Methodology: High-Vacuum Fractional Distillation of 1-Oxaspiro[1]decane

Self-Validating Principle: This protocol relies on continuous temperature and pressure monitoring to ensure the system remains below the thermal degradation threshold of the epoxide.

  • Apparatus Assembly: Assemble a short-path distillation setup equipped with a Vigreux column. Lightly coat all ground-glass joints with high-vacuum silicone grease. Do not use boiling chips under vacuum, as they lose effectiveness and cause severe bumping. Instead, use a PTFE-coated magnetic stir bar[7].

  • Sample Preparation: Transfer the crude, dried organic extract (post-rotary evaporation at < 30 °C) into the distillation flask.

  • Vacuum Initiation & Validation: Connect the system to a high-vacuum pump equipped with a liquid nitrogen cold trap. Gradually apply the vacuum to reach < 20 mmHg. Validation Step: Check the pressure with a secondary digital vacuum gauge at the distillation head, not just at the pump, to validate the absence of system leaks[7].

  • Heating: Submerge the distillation flask in a silicone oil bath. Gradually increase the temperature. Monitor the vapor temperature at the distillation head.

  • Fraction Collection:

    • Fraction 1 (Fore-run): Collect unreacted methylenecyclooctane and trace solvents at lower temperatures.

    • Fraction 2 (Main Cut): When the head temperature stabilizes (approx. 80–100 °C at 10-20 mmHg), swap the receiving flask to collect the pure 1-oxaspiro[1]decane[5].

  • In-Process Quality Control: Collect a drop of the main fraction and perform a rapid IR or ¹H-NMR scan. The absence of a strong carbonyl stretch (~1700 cm⁻¹) or an aldehydic proton (~9.5 ppm) validates that thermal rearrangement was successfully avoided[9].

  • Shutdown & Storage: Lower the oil bath, allow the system to cool to room temperature, and slowly backfill the apparatus with dry Argon before turning off the vacuum pump. Store the purified epoxide in a tightly sealed, amber glass vial at -20 °C under an inert atmosphere.

Part 4: Process Visualization

EpoxidePurification Start Crude 1-Oxaspiro[2.7]decane (Reaction Mixture) Quench Aqueous Quench (pH 8-9) Start->Quench Extract Organic Extraction (DCM or EtOAc) Quench->Extract Dry Dry over Na2SO4 & Filter Extract->Dry Concentrate Rotary Evaporation (Temp < 30°C) Dry->Concentrate Decision Impurity Profile? Concentrate->Decision VacuumDistill High-Vacuum Distillation (< 20 mmHg, ~80-100°C) Decision->VacuumDistill Volatile Impurities (e.g., Cyclooctanone) BaseSilica Base-Washed Silica Chromatography (1% Et3N) Decision->BaseSilica Non-Volatile Impurities Store Store at -20°C under Argon VacuumDistill->Store BaseSilica->Store

Workflow for the isolation and purification of 1-oxaspiro[1]decane.

References

  • 6688-11-5 Cyclooctanecarbaldehyde C9H16O, Formula, NMR... - Guidechem.3

  • Why is my vacuum distillation not working? - Reddit (r/chemistry). 7

  • Oxiranecarboxylic Acid, Methyl Ester, (2S) - Organic Syntheses. 5

  • Technical Support Center: Troubleshooting Diastereoselectivity in Epoxide Formation - BenchChem. 9

  • Vacuum Distillation issues? - Pressure Control Solutions. 6

  • Nucleophilic Organic Base DABCO-Mediated Chemospecific Meinwald Rearrangement of Terminal Epoxides into Methyl Ketones - ACS Publications. 2

  • Sustainable catalytic rearrangement of terpene-derived epoxides: towards bio-based biscarbonyl monomers - PMC. 4

  • Theoretical Study on the BF3-Catalyzed Meinwald Rearrangement Reaction - ACS Publications. 8

Sources

Troubleshooting

Minimizing unwanted side products in 1-oxaspiro[2.7]decane rearrangement

Welcome to the technical support center for the Lewis acid-catalyzed rearrangement of 1-oxaspiro[2.7]decane. This guide is designed for researchers, chemists, and process development professionals who are utilizing this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Lewis acid-catalyzed rearrangement of 1-oxaspiro[2.7]decane. This guide is designed for researchers, chemists, and process development professionals who are utilizing this powerful ring-expansion methodology. Here, we address common challenges and frequently asked questions to help you optimize your reaction, maximize the yield of the desired cyclodecanone product, and minimize the formation of unwanted side products.

Troubleshooting Guide: Common Experimental Issues

This section is dedicated to resolving specific problems you may encounter during the rearrangement protocol. We diagnose the likely causes for each issue and provide actionable, step-by-step solutions.

Problem 1: Low or No Conversion of Starting Material

You've run the reaction for the prescribed time, but TLC or GC-MS analysis shows a significant amount of unreacted 1-oxaspiro[2.7]decane.

Possible Causes & Solutions:

  • Cause A: Inactive or Insufficient Catalyst: Lewis acids are highly sensitive to atmospheric moisture. Trace amounts of water can hydrolyze and deactivate the catalyst, halting the reaction.

    • Solution:

      • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen or argon.

      • Use High-Purity Catalyst: Purchase high-purity Lewis acids from a reputable supplier. If using a solid Lewis acid, ensure it has been stored correctly in a desiccator. For liquid Lewis acids like BF₃·OEt₂ or TiCl₄, use a fresh bottle or re-distill if necessary.

      • Optimize Catalyst Loading: While a catalytic amount is required, insufficient loading can lead to slow or stalled reactions. Incrementally increase the catalyst loading (e.g., from 10 mol% to 20 mol%) and monitor the conversion.

  • Cause B: Insufficient Reaction Temperature: The activation energy for the rearrangement may not be met at the current reaction temperature.

    • Solution:

      • Gradual Temperature Increase: If your protocol is running at a low temperature (e.g., -78°C or 0°C), slowly raise the temperature to -40°C, -20°C, or room temperature, taking aliquots at regular intervals to monitor the reaction progress.

      • Solvent Choice: Consider switching to a higher-boiling point solvent if the reaction requires elevated temperatures for an extended period, ensuring the solvent is inert to the reaction conditions.

Problem 2: High Yield of an Unwanted Isomeric Ketone (e.g., 2-Methylcyclononanone)

Your reaction goes to completion, but the primary product is not the desired cyclodecanone. Instead, you've isolated a ketone of the same mass, which spectroscopic analysis suggests is a different ring-expanded product or a product of a hydride shift.

Possible Cause: Non-selective Carbocation Rearrangement

The core of this reaction is the formation of a tertiary carbocation upon epoxide opening, followed by a 1,2-alkyl shift to expand the ring. However, a competing 1,2-hydride shift can occur, leading to an alternative ketone. The selectivity of this migration is heavily influenced by the Lewis acid and reaction conditions.[1]

  • Solution: Modulating the Lewis Acid-Substrate Complex

    • Steric Hindrance: Bulky Lewis acids can sterically influence the conformation of the carbocation intermediate, favoring one migration pathway over another. Consider switching from a smaller Lewis acid like BF₃·OEt₂ to a bulkier one, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or a sterically hindered aluminum-based Lewis acid.

    • Lewis Acid Strength: The "hardness" or "softness" of the Lewis acid affects its interaction with the epoxide oxygen. A hard Lewis acid like AlCl₃ may promote a more rapid, less selective rearrangement. Experiment with softer Lewis acids, which may allow for a more organized transition state that favors the desired alkyl migration.

Below is a diagram illustrating the two competing rearrangement pathways following the Lewis acid-catalyzed opening of the epoxide.

G cluster_0 Reaction Initiation cluster_1 Rearrangement Pathways Start 1-Oxaspiro[2.7]decane + Lewis Acid (LA) Intermediate Activated Epoxide-LA Complex Start->Intermediate Coordination Carbocation Tertiary Carbocation Intermediate Intermediate->Carbocation Epoxide Opening Desired Cyclodecanone (Desired Product) Carbocation->Desired 1,2-Alkyl Shift (Ring Expansion) Side Side Product (e.g., 2-Methylcyclononanone) Carbocation->Side 1,2-Hydride Shift (Competing Pathway)

Caption: Competing pathways in the rearrangement of 1-oxaspiro[2.7]decane.

Problem 3: Significant Formation of Diol Side Products

You observe a significant amount of a polar, diol-containing byproduct, which complicates purification and lowers the yield of the desired ketone.

Possible Cause: Nucleophilic Attack by Water

The activated epoxide-Lewis acid complex is highly electrophilic. If trace water is present in the reaction, it can act as a nucleophile, attacking the carbocation intermediate and quenching the rearrangement pathway to form a 1,2-diol after workup.[2]

  • Solution: Rigorous Exclusion of Water

    • Solvent and Reagent Purity: Use a solvent freshly passed through an activated alumina column or distilled from a suitable drying agent (e.g., Na/benzophenone for ethers, CaH₂ for hydrocarbons).

    • Inert Atmosphere: Conduct the reaction under a positive pressure of dry argon or nitrogen. Use Schlenk line techniques or a glovebox for the most sensitive reactions.

    • Use of Scavengers: If water contamination is unavoidable (e.g., from a previous step), consider adding molecular sieves (ensure they are properly activated) to the reaction mixture before adding the Lewis acid.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the 1-oxaspiro[2.7]decane rearrangement?

A1: This reaction is a specific example of a Meinwald rearrangement.[1][3] The mechanism proceeds in three key steps:

  • Activation: The Lewis acid coordinates to the oxygen atom of the epoxide, making the C-O bonds more polarized and susceptible to cleavage.

  • Carbocation Formation: The C-O bond at the more substituted carbon (the spiro center) breaks, forming a relatively stable tertiary carbocation.

  • Rearrangement: A 1,2-alkyl shift occurs, where a C-C bond from the adjacent cyclooctane ring migrates to the positively charged carbon. This concerted step relieves ring strain and expands the eight-membered ring to a ten-membered ring, simultaneously forming a new carbonyl group. This process is mechanistically related to the Tiffeneau-Demjanov rearrangement, which also utilizes a 1,2-alkyl shift to achieve ring expansion.[4][5]

G cluster_workflow Reaction Workflow step1 1. Catalyst Activation (Lewis Acid + Epoxide) step2 2. Carbocation Generation (Epoxide Ring Opening) step1->step2 step3 3. 1,2-Alkyl Shift (Ring Expansion) step2->step3 step4 4. Product Formation (Cyclodecanone) step3->step4

Caption: Key mechanistic steps of the rearrangement.

Q2: How do I select the optimal Lewis acid for this transformation?

A2: The choice of Lewis acid is arguably the most critical variable in this reaction. There is no single "best" catalyst, as the optimal choice depends on the substrate and desired selectivity. The table below summarizes the characteristics of common Lewis acids used in epoxide rearrangements.

Lewis AcidCommon FormTypical ConditionsKey Characteristics & Considerations
Boron Trifluoride BF₃·OEt₂ (etherate)-78°C to RTWidely used, moderately strong. Can sometimes lead to side products due to high reactivity.[6]
Tin(IV) Chloride SnCl₄-78°C to 0°CStrong Lewis acid. Can promote clean rearrangements but is highly sensitive to moisture. May favor specific stereochemical outcomes via chelation control if other functional groups are present.[7]
Titanium(IV) Chloride TiCl₄-78°C to 0°CVery strong Lewis acid. Often provides high rates of reaction but can be unselective. Strict anhydrous conditions are critical.
Trimethylsilyl Triflate TMSOTf-78°C to RTStrong, bulky Lewis acid. Can promote rearrangements under mild conditions. The triflate counter-ion is non-nucleophilic, which can prevent side reactions.
Zinc(II) Chloride ZnCl₂RT to refluxMilder Lewis acid. May require higher temperatures but can offer higher selectivity and functional group tolerance.

Recommendation: Start with a commonly used Lewis acid like BF₃·OEt₂ at low temperature. If selectivity is an issue, screen other catalysts like SnCl₄ or TMSOTf .

Q3: What is the ideal solvent for this reaction?

A3: The solvent must be inert to the highly reactive Lewis acid and the carbocation intermediate. It should also have a suitable freezing point for low-temperature reactions and a boiling point appropriate for any heating that may be required.

  • Recommended Solvents:

    • Dichloromethane (DCM): A common choice due to its polarity, which helps solvate the intermediates, and its low freezing point.

    • Toluene: A non-polar alternative that is useful if side reactions with DCM are observed.

    • Hexanes/Heptanes: Good for reactions where low polarity is desired to minimize side reactions, though substrate solubility may be an issue.

  • Solvents to Avoid:

    • Ethers (THF, Diethyl Ether): These are Lewis basic and will complex with the Lewis acid catalyst, often inhibiting the reaction. The exception is BF₃·OEt₂, where the ether is already part of the complex.

    • Protic Solvents (Alcohols, Water): These will react with and neutralize the Lewis acid and intercept the carbocation intermediate.[2]

Q4: How does reaction temperature influence the formation of side products?

A4: Temperature is a critical parameter for controlling selectivity.

  • Low Temperatures (-78°C to 0°C): Generally favor the thermodynamically controlled product, as there is less energy available to overcome the activation barriers for competing side reactions. This is the recommended starting point for optimizing the rearrangement.

  • Higher Temperatures (RT and above): Can lead to a decrease in selectivity. At higher temperatures, kinetically favored but less stable side products may form. It can also promote decomposition of the starting material or product. Increase the temperature only when the reaction is sluggish at lower temperatures.

References

  • Oshima, K., & Yamamoto, H. (2006). Lewis Acid-Promoted Rearrangement of 2,3-Epoxy Alcohol Derivatives: Stereochemical Control and Selective Formation of Two Types of Chiral Quaternary Carbon Centers from the Single Carbon Skeleton. The Journal of Organic Chemistry. [Link]

  • Li, W., et al. (2018). Lewis acid catalyzed Meinwald rearrangement of spiro‐epoxides. ResearchGate. [Link]

  • McDonald, R. I., et al. (2020). Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity. The Journal of Organic Chemistry. [Link]

  • Singh, M. (2019). Lewis Acid-Catalyzed Rearrangement of 2,3-Epoxyalcohol. Mechanism Revealed! YouTube. [Link]

  • Stork, G., & Benaim, J. (1971). cyclodecanone. Organic Syntheses. [Link]

  • Gounder, R., et al. (2018). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. OSTI.GOV. [Link]

  • Wikipedia contributors. (2023). Cyclododecanone. Wikipedia. [Link]

  • Wikipedia contributors. (2023). Tiffeneau–Demjanov rearrangement. Wikipedia. [Link]

  • Smith, P. A. S., & Baer, D. R. (1960). The Demjanov and Tiffeneau-Demjanov Ring Expansions. Organic Reactions. [Link]

  • Ielo, L., et al. (2019). The synthetic versatility of the Tiffeneau–Demjanov chemistry in homologation tactics. Monatshefte für Chemie - Chemical Monthly. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-Oxaspiro[2.7]decane Nucleophilic Attack

Welcome to the dedicated technical support center for navigating the challenges associated with the nucleophilic ring-opening of 1-oxaspiro[2.7]decane. This resource is tailored for researchers, scientists, and professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for navigating the challenges associated with the nucleophilic ring-opening of 1-oxaspiro[2.7]decane. This resource is tailored for researchers, scientists, and professionals in drug development who are working with this sterically demanding substrate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to enhance the success of your synthetic endeavors.

The unique spirocyclic structure of 1-oxaspiro[2.7]decane presents significant steric hindrance around the electrophilic carbons of the epoxide ring. This often leads to sluggish reactions, low yields, and undesired side products when employing standard nucleophilic addition protocols. This guide is designed to dissect these challenges and offer practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic attack on 1-oxaspiro[2.7]decane resulting in low to no product yield?

Low yields are a common issue and can often be attributed to the substantial steric hindrance presented by the cyclooctane ring, which shields the epoxide from the approaching nucleophile.[1][2] This steric congestion significantly slows down the reaction rate.[2][3] Additionally, factors such as catalyst deactivation, insufficient catalyst loading, or poor solubility of reactants can contribute to diminished yields.[4]

Q2: I'm observing the recovery of my starting material. What adjustments should I consider?

Unreacted starting material suggests that the reaction conditions are not sufficiently forcing to overcome the activation energy barrier. Consider increasing the reaction temperature, extending the reaction time, or employing a more potent nucleophile.[4] In some cases, the use of a Lewis acid catalyst can activate the epoxide ring, making it more susceptible to nucleophilic attack.[5][6][7]

Q3: Are there specific nucleophiles that are more effective for this substrate?

"Softer," less sterically demanding nucleophiles often exhibit greater success. Organocuprates (Gilman reagents), for instance, are known to be effective in opening sterically hindered epoxides.[8][9] They are generally less basic than Grignard or organolithium reagents, which can help to minimize side reactions.[10]

Q4: Can the choice of solvent impact the outcome of the reaction?

Absolutely. The solvent plays a crucial role in solvating the reactants and stabilizing transition states. For reactions involving charged nucleophiles, polar aprotic solvents like THF, DMF, or DMSO can be beneficial.[11] It is critical to ensure that all reactants are fully dissolved at the reaction temperature to avoid solubility issues.[4] For organometallic reagents, anhydrous ether-based solvents are mandatory.[11]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common experimental failures.

Problem 1: Low Conversion Rate

Symptoms:

  • Significant amount of unreacted 1-oxaspiro[2.7]decane recovered.

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows minimal product formation over an extended period.[4]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Reaction Temperature The activation energy for the nucleophilic attack is not being met. Higher temperatures can accelerate the reaction but may also promote decomposition or side reactions.[4]Incrementally increase the reaction temperature in 10 °C intervals, monitoring the reaction progress closely by TLC or LC-MS.
Inadequate Reaction Time Sterically hindered reactions often require longer times to reach completion.[4]Extend the reaction time, taking aliquots at regular intervals to determine the optimal duration.
Poor Nucleophile Reactivity The chosen nucleophile may be too bulky or not sufficiently nucleophilic to attack the hindered epoxide.[12]Consider switching to a less sterically demanding or more reactive nucleophile, such as an organocuprate.[8][9]
Catalyst Inefficiency If using a Lewis acid catalyst, it may have deactivated due to moisture or may be present in insufficient quantities.[4]Ensure all glassware is rigorously dried and use anhydrous solvents. Optimize the catalyst loading.[4]
Problem 2: Formation of Undesired Byproducts

Symptoms:

  • Multiple spots on TLC analysis that are not the starting material or the desired product.

  • Mass spectrometry data indicates the presence of molecules with unexpected molecular weights.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Side Reactions with Bulky Bases Highly basic nucleophiles like Grignard or organolithium reagents can act as bases, leading to elimination or other side reactions, especially at elevated temperatures.[13][14]Switch to a less basic nucleophile like an organocuprate.[10] Conduct the reaction at a lower temperature.
Lewis Acid-Mediated Rearrangement In the presence of a Lewis acid, the epoxide can undergo rearrangement to form a ketone or an aldehyde.Reduce the amount of Lewis acid catalyst or choose a milder one. Sn-Beta zeolites have shown high activity and selectivity in some epoxide ring-opening reactions.[5]
Reaction with Solvent If the solvent is nucleophilic (e.g., an alcohol), it may compete with the intended nucleophile.Use a non-nucleophilic, anhydrous solvent such as THF, diethyl ether, or toluene.

Advanced Strategies & Protocols

For particularly challenging nucleophilic additions to 1-oxaspiro[2.7]decane, the following advanced strategies can be employed.

Strategy 1: Lewis Acid Catalysis

Lewis acids can coordinate to the oxygen atom of the epoxide, making the ring more electrophilic and facilitating nucleophilic attack.[6][7][15] This activation can help to overcome the steric barrier.

Diagram of Lewis Acid-Catalyzed Epoxide Ring Opening:

G cluster_0 Lewis Acid Activation cluster_1 Nucleophilic Attack Epoxide 1-Oxaspiro[2.7]decane ActivatedComplex Activated Epoxide-Lewis Acid Complex Epoxide->ActivatedComplex Coordination LewisAcid Lewis Acid (e.g., Ti(OiPr)4, Sn-Beta) LewisAcid->ActivatedComplex Product Ring-Opened Product ActivatedComplex->Product Backside Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Caption: Lewis acid activation of the epoxide ring.

Experimental Protocol: Lewis Acid-Catalyzed Thiol Addition

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1-oxaspiro[2.7]decane (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add the Lewis acid catalyst (e.g., titanium isopropoxide, Ti(Oi-Pr)₄, 0.1 eq.) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Slowly add the desired thiol nucleophile (1.2 eq.).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Strategy 2: Utilization of Organocuprates (Gilman Reagents)

Organocuprates are "softer" nucleophiles that are highly effective for the ring-opening of sterically hindered epoxides via an Sₙ2-like mechanism.[8][9] They typically attack the less substituted carbon atom.[8][14]

Diagram of a Troubleshooting Workflow for Low Yield with Grignard Reagents:

G Start Low Yield with Grignard Reagent Check_Purity Verify Reagent Purity and Anhydrous Conditions Start->Check_Purity Increase_Temp Increase Reaction Temperature Check_Purity->Increase_Temp If conditions are optimal Change_Reagent Switch to Organocuprate (Gilman Reagent) Increase_Temp->Change_Reagent If no improvement Failure Persistently Low Yield Increase_Temp->Failure Possible Outcome Success Improved Yield Change_Reagent->Success Likely Outcome Consult Consult Advanced Catalysis Literature Failure->Consult

Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocol: Ring Opening with a Gilman Reagent

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend copper(I) iodide (CuI, 1.1 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

  • Slowly add the organolithium reagent (e.g., n-butyllithium, 2.2 eq.) and stir for 30 minutes at -78 °C to form the Gilman reagent.

  • In a separate flask, dissolve 1-oxaspiro[2.7]decane (1.0 eq.) in anhydrous THF.

  • Transfer the solution of the epoxide to the Gilman reagent solution via cannula at -78 °C.

  • Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[16]

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by column chromatography.

By understanding the inherent steric challenges of 1-oxaspiro[2.7]decane and applying these targeted strategies, researchers can significantly improve the efficiency and success of their nucleophilic ring-opening reactions.

References

  • BenchChem. (2025). troubleshooting low yields in epoxide activation reactions.
  • Chemistry Steps. (2024). R2CuLi Organocuprates - Gilman Reagents.
  • ECHEMI. (n.d.). Reaction involving opening of epoxides.
  • Deshpande, R. et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis.
  • Wikipedia. (n.d.). Reactions of organocopper reagents.
  • ACS Publications. (2020). Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity. The Journal of Organic Chemistry.
  • ACS Publications. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide.
  • Vaia. (n.d.). Grignard reactions are often limited by steric hindrance.
  • PMC. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide.
  • YouTube. (2020). Epoxide ring opening in acid, base & neutral (Lewis acid) medium: basic concept & reaction mechanism.
  • Chem-Station Int. Ed. (2014). Organocuprates.
  • Chemistry Stack Exchange. (2018). Reaction involving opening of epoxides.
  • Chemistry Steps. (2020). Epoxides Ring-Opening Reactions.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • Master Organic Chemistry. (2016). Organocuprates (Gilman Reagents): How They're Made.
  • ResearchGate. (2024). Designed F‐C reaction of spiro‐epoxyoxindole with carbon nucleophile.
  • RSC Publishing. (2023). Gilman reagent toward the synthesis of natural products.
  • Chemistry Steps. (2026). The Grignard Reaction of Epoxides.
  • OrgoSolver. (n.d.). Epoxide Reactions: Base/Neutral Ring Opening (SN2-like).
  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base.
  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry.
  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions.
  • University of Calgary. (n.d.). Ch16: SN1 type reactions of epoxides.
  • PMC. (n.d.). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.
  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions.
  • Reddit. (2021). Effect on steric hindrance on nucleophiles.
  • Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions.
  • YouTube. (2020). 75: The effect of steric hinderance on the SN2 mechanism.
  • Chemistry LibreTexts. (2014). 10.7: Nucleophilic Substitution Reactions of Epoxides.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Turnover in 1-Oxaspiro[2.7]decane Ring-Opening Reactions

Welcome to the Advanced Catalysis Support Center. Ring-opening of highly sterically hindered spiro-epoxides, such as 1-oxaspiro[2.7]decane, presents unique thermodynamic and kinetic challenges. The bulky cyclooctane ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Center. Ring-opening of highly sterically hindered spiro-epoxides, such as 1-oxaspiro[2.7]decane, presents unique thermodynamic and kinetic challenges. The bulky cyclooctane ring imposes severe geometric constraints, often leading to sluggish kinetics, premature catalyst deactivation, and poor Turnover Numbers (TON).

This guide is designed for researchers and process chemists to systematically diagnose, troubleshoot, and resolve catalyst turnover limitations using field-proven mechanistic insights.

Diagnostic Decision Tree

Before altering your reaction parameters, use the following diagnostic workflow to identify the root cause of your catalytic failure.

Troubleshooting Start Low TON/TOF Detected in 1-oxaspiro[2.7]decane CheckKin Perform Kinetic Profiling (In-situ IR/NMR) Start->CheckKin Spike Spike with Product Does rate drop? CheckKin->Spike Analyze Rate ProdInhib Product Inhibition (Strong Lewis Base Coordination) Spike->ProdInhib Yes CatDeact Catalyst Deactivation (Aggregation/Reduction) Spike->CatDeact No Sol1 Use Fluorinated Solvents or Bimetallic Catalysts ProdInhib->Sol1 Sol2 Switch to Oligomeric or Immobilized Catalysts CatDeact->Sol2

Workflow for diagnosing and resolving low catalyst turnover in spiro-epoxide systems.

Troubleshooting & FAQs (Knowledge Base)

Q1: My turnover frequency (TOF) drops drastically after 20% conversion. How do I differentiate between product inhibition and catalyst degradation?

A: This requires a kinetic spike experiment. If you spike the reaction mixture with the purified ring-opened product (e.g., the resulting spiro-amino alcohol) and the initial rate immediately drops to match the stalled reaction, you are experiencing product inhibition .

  • Causality: The ring-opened product contains a strong Lewis basic heteroatom (hydroxyl/amine) that outcompetes the 1-oxaspiro[2.7]decane for the Lewis acid center. Because the spiro-epoxide is sterically hindered by the bulky cyclooctane ring, its binding affinity is naturally lower than that of the flexible, ring-opened product[1].

  • Solution: Shift to a bimetallic catalyst system or utilize fluorinated solvents (like hexafluoro-2-propanol) which disrupt product-catalyst hydrogen bonding.

Q2: I am using a homogeneous Lewis acid (e.g., B(C₆F₅)₃), but I'm seeing severe side reactions (Meinwald rearrangement) and low TON. What is the mechanism of failure?

A: Highly acidic boranes trigger uncontrolled ring-opening. In disubstituted and spiro-epoxides, strong Lewis acids facilitate carbocation formation, leading to a 1,2-alkyl or hydride shift rather than nucleophilic attack[2].

  • Causality: The turnover-limiting step becomes trapped by the Thorpe–Ingold effect of the spiro ring, allowing side-reactions to outpace the desired nucleophilic attack.

  • Solution: Employ an Organic Lewis Pair Catalyst . Combining a mild organobase with a less aggressive borane (e.g., Et₃B) minimizes side reactions. This synergistic approach has been shown to push TOF up to 6000 h⁻¹ in epoxide ring-openings by preventing uncontrolled carbocation formation[3].

Q3: How can I overcome the entropic penalty associated with the bulky spiro[2.7]decane system when using heterogeneous zeolite catalysts?

A: The transition state for ring-opening a bulky spiro-epoxide requires displacing solvent molecules from the catalyst's active site.

  • Causality: In hydrophilic pores (e.g., standard Al-BEA), tightly hydrogen-bonded solvent networks resist displacement, creating a massive entropic barrier that kills catalyst turnover.

  • Solution: Use hydrophobic, defect-free Lewis acidic zeolites (e.g., fluoride-treated Zr-BEA-F or Sn-BEA). The hydrophobic intrapore environment disrupts solvent structuring, leading to entropic gains that significantly increase turnover rates (often by an order of magnitude)[4].

Q4: My monomeric (salen)Co catalyst is deactivating prematurely during the hydrolytic kinetic resolution (HKR) of the spiro-epoxide. Why?

A: Epoxide ring-opening by (salen)Co proceeds via a cooperative bimetallic mechanism where two catalyst molecules must interact—one activating the epoxide, the other delivering the nucleophile.

  • Causality: At low catalyst concentrations, or with highly sterically hindered substrates like 1-oxaspiro[2.7]decane, the entropic cost of bringing two monomers together is too high. This forces the catalyst into off-cycle resting states or leads to irreversible reduction of the metal center[5].

  • Solution: Switch to an oligomeric (salen)Co catalyst . Tethering the active sites enforces intramolecular cooperativity, drastically reducing the entropic penalty. This prevents deactivation and allows for ppm-level catalyst loading while maintaining high enantioselectivity and turnover[6].

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the expected turnover metrics when optimizing the ring-opening of sterically hindered epoxides based on catalyst architecture and solvent environment.

Catalyst SystemModification / StrategyPrimary BenefitExpected TOF (h⁻¹)Deactivation Risk
Monomeric (salen)Co Standard homogeneousBaseline reactivity< 100High (Dimerization/Reduction)
Oligomeric (salen)Co Intramolecular tetheringOvercomes entropic barrier3,000 - 3,400Low
B(C₆F₅)₃ Strong Lewis AcidHigh initial rate< 50 (Stalls)High (Side reactions/Rearrangement)
Organobase + Et₃B Lewis Pair systemPrevents Meinwald shiftUp to 6,000Low
Zr-BEA-OH (Zeolite) Hydrophilic poresStandard heterogeneous~ 50Medium (Solvent blocking)
Zr-BEA-F (Zeolite) Hydrophobic poresEntropic gain via solvent disruption> 500Low

Standard Operating Procedure (SOP)

High-Turnover Ring-Opening using Oligomeric (salen)Co

This protocol utilizes an oligomeric catalyst approach to enforce intramolecular cooperativity, bypassing the entropic penalties of the 1-oxaspiro[2.7]decane system.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry N₂.

  • Catalyst Loading: Add the oligomeric (salen)Co catalyst (0.05 mol% relative to epoxide) to the flask. Self-Validating Check: The low loading (ppm level) is only viable if the catalyst is fully dry; trace moisture will coordinate and artificially lower the apparent initial rate.

  • Substrate Addition: Dissolve 1-oxaspiro[2.7]decane (1.0 equiv) in anhydrous dichloromethane (DCM) and inject it into the flask.

  • Nucleophile Introduction: Cool the system to 0 °C. Slowly add the nucleophile (e.g., an amine or alcohol, 1.1 equiv) dropwise over 15 minutes to prevent exothermic spikes that could reduce the Co(III) center to inactive Co(II).

  • In-Situ Monitoring (Crucial Step): Monitor the reaction via in-situ ReactIR.

    • Self-Validating Checkpoint: Track the C-O epoxide asymmetric stretch (typically ~830–850 cm⁻¹). A linear decay indicates ideal zero-order kinetics (efficient turnover). If the decay becomes exponential and plateaus before 95% conversion, product inhibition is occurring, indicating the need for a more polar, non-coordinating co-solvent.

  • Quenching: Quench the reaction with a saturated NH₄Cl solution, extract with ethyl acetate, and purify via flash chromatography.

Mechanistic Pathway & Deactivation States

Understanding the catalytic cycle is essential for preventing off-cycle deactivation. The diagram below illustrates the critical turnover-limiting steps and where the system is most vulnerable to failure.

Mechanism Cat Active Catalyst (e.g., Lewis Acid) Complex Catalyst-Epoxide Activated Complex Cat->Complex + 1-oxaspiro[2.7]decane Deact1 Off-Cycle Dimerization (Entropic Death) Cat->Deact1 Low Conc. / Bulky Substrate TS Ring-Opening Transition State Complex->TS + Nucleophile Product Ring-Opened Product Coordination TS->Product Ring Expansion Product->Cat Product Dissociation (Turnover) Deact2 Irreversible Binding (Product Inhibition) Product->Deact2 High Lewis Acidity

Catalytic cycle of spiro-epoxide ring-opening highlighting turnover-limiting steps.

References

  • High Efficiency Organic Lewis Pair Catalyst for Ring-Opening Polymerization of Epoxides with Chemoselectivity Macromolecules - ACS Publications[Link]

  • Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity The Journal of Organic Chemistry - ACS Publications[Link]

  • Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites JACS Au - ACS Publications[Link]

  • Multifunctional Catalysts for Ring-Opening Copolymerizations ACS Catalysis - ACS Publications[Link]

  • A broadly applicable and practical oligomeric (salen) Co catalyst for enantioselective epoxide ring-opening reactions PMC - National Institutes of Health[Link]

  • Biocatalytic Construction of Spiro-Oxazolidinones via Halohydrin Dehalogenase-Catalyzed Ring Expansion of Spiro-Epoxides ACS Catalysis - ACS Publications[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Ring Strain: 1-Oxaspiro[2.7]decane vs. 1-Oxaspiro[2.5]octane

A Guide for Medicinal Chemists and Drug Development Professionals In the landscape of modern drug discovery, the deliberate incorporation of strained ring systems has emerged as a powerful strategy for optimizing molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Medicinal Chemists and Drug Development Professionals

In the landscape of modern drug discovery, the deliberate incorporation of strained ring systems has emerged as a powerful strategy for optimizing molecular properties. The inherent potential energy of these systems, or ring strain, can profoundly influence a molecule's conformation, reactivity, and metabolic stability. Among the most utilized strained motifs are spiro-epoxides, which merge the high reactivity of an oxirane with the three-dimensional architecture of a spirocycle. This guide provides an in-depth comparison of the ring strain in two such systems: 1-oxaspiro[2.5]octane and 1-oxaspiro[2.7]decane, offering insights into their relative stability and potential utility.

Understanding the Sources of Ring Strain

Ring strain is a form of instability that arises when bond angles in a cyclic molecule deviate from their ideal values.[1][2] It is a composite of three primary factors:

  • Angle Strain (Baeyer Strain): This results from the compression or expansion of bond angles from the ideal sp³ tetrahedral angle of 109.5°.[2]

  • Torsional Strain (Pitzer Strain): This arises from eclipsing interactions between adjacent bonds, which are forced into non-staggered conformations by the ring's geometry.[3][4]

  • Transannular Strain (Prelog Strain): This is caused by steric repulsion between atoms across a medium-sized ring (typically 8-11 members).[1][5]

Our analysis will dissect the two target molecules by considering the strain contributions from their constituent rings.

Structural Dissection and Strain Analysis

The fundamental difference between 1-oxaspiro[2.5]octane and 1-oxaspiro[2.7]decane lies in the size of the carbocyclic ring fused to the common oxirane (epoxide) moiety.

  • 1-Oxaspiro[2.5]octane: Comprises a three-membered oxirane ring spiro-fused to a six-membered cyclohexane ring.

  • 1-Oxaspiro[2.7]decane: Comprises a three-membered oxirane ring spiro-fused to an eight-membered cyclooctane ring.

The total ring strain of the spirocycle can be approximated by considering the strain of its components and any additional strain induced by the spiro-fusion.

The Common Denominator: The Oxirane Ring

Both molecules share the highly strained oxirane ring. Cyclopropane, the carbocyclic analogue, possesses a significant ring strain of approximately 27-28 kcal/mol.[3][4] This is primarily due to severe angle strain, with C-C-C bond angles compressed to 60°, a major deviation from the ideal 109.5°.[3] The oxirane ring in our target molecules carries a similar high degree of strain, making the epoxide a reactive functional group susceptible to nucleophilic ring-opening—a property often exploited in synthesis and biochemistry.[6][7]

The Differentiating Factor: Cyclohexane vs. Cyclooctane

The key to comparing the total ring strain of the two spirocycles lies in the larger carbocyclic ring.

  • Cyclohexane in 1-Oxaspiro[2.5]octane: Cyclohexane is famously considered strain-free (0-1.3 kcal/mol) when it adopts its stable chair conformation.[1][8] This conformation allows all C-C-C bond angles to be very close to the ideal 109.5° and all adjacent C-H bonds to be perfectly staggered, thus avoiding both angle and torsional strain.[8] The spiro-fusion at one carbon forces some local distortion but largely preserves the low-strain nature of the cyclohexane ring.

  • Cyclooctane in 1-Oxaspiro[2.7]decane: Medium-sized rings like cyclooctane cannot easily adopt a single, strain-free conformation. They suffer from a combination of moderate angle strain and, more significantly, transannular strain—steric repulsion between hydrogen atoms across the ring.[5] The strain energy of cyclooctane is considerably higher than that of cyclohexane, estimated to be around 9.7-12 kcal/mol.[9][10][11] This inherent strain in the eight-membered ring is expected to be a major contributor to the overall strain of 1-oxaspiro[2.7]decane.

Comparative Data Summary

Component RingParent MoleculeStrain Energy (kcal/mol)Primary Source of Strain
Oxirane Both~27-28Angle Strain, Torsional Strain
Cyclohexane 1-Oxaspiro[2.5]octane~0-1.3[1][8]Minimal
Cyclooctane 1-Oxaspiro[2.7]decane~9.7-12[9][10][11]Transannular Strain, Torsional Strain

Visualizing the Strain Contributions

The following diagram illustrates the structural differences and the key sources of strain in each molecule.

G cluster_0 1-Oxaspiro[2.5]octane cluster_1 1-Oxaspiro[2.7]decane cluster_2 a Oxirane Ring (~27 kcal/mol) b Cyclohexane Ring (~0 kcal/mol) a->b Spiro-fusion c Low Transannular Strain b->c d Oxirane Ring (~27 kcal/mol) e Cyclooctane Ring (~10 kcal/mol) d->e Spiro-fusion f High Transannular Strain e->f Result Predicted Overall Strain: Comparison 1-Oxaspiro[2.7]decane > 1-Oxaspiro[2.5]octane Result->Comparison G cluster_workflow Bomb Calorimetry Workflow A Weigh Sample B Seal in Bomb with O₂ A->B C Submerge in Calorimeter B->C D Ignite C->D E Measure ΔT D->E F Calculate ΔH°c (exp) E->F G Calculate Strain vs. Reference F->G

Caption: Workflow for experimental determination of ring strain.

Computational Protocol: Isodesmic Reactions

Computational methods, particularly Density Functional Theory (DFT), provide a powerful and cost-effective way to estimate ring strain. [12][13]The use of a balanced theoretical reaction, known as an isodesmic reaction, is a standard protocol to minimize computational errors. [14] Step-by-Step Workflow:

  • Structure Optimization: The 3D geometries of the strained molecule (e.g., 1-oxaspiro[2.5]octane) and several simple, strain-free reference molecules are computationally optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima and to obtain the zero-point vibrational energy (ZPVE).

  • Constructing an Isodesmic Reaction: A hypothetical reaction is constructed where the number and types of all chemical bonds are conserved on both the reactant and product sides. This strategic choice cancels out systematic errors in the calculation. For 1-oxaspiro[2.5]octane, a possible reaction is:

    • 1-oxaspiro[2.5]octane + 2(propane) → cyclohexane + diethyl ether + isobutane

  • Energy Calculation: The total electronic energy (E) and ZPVE are calculated for every molecule in the isodesmic reaction.

  • Strain Energy Calculation: The enthalpy change (ΔH) for the reaction is calculated. This ΔH directly corresponds to the strain energy of the cyclic molecule, as all other bonds are balanced.

    • ΔH_reaction ≈ Strain Energy = Σ(E + ZPVE)_products - Σ(E + ZPVE)_reactants

This protocol would be repeated for 1-oxaspiro[2.7]decane to obtain a direct, quantitative comparison of their computationally-derived ring strain energies.

Implications for Drug Development

The higher ring strain of 1-oxaspiro[2.7]decane suggests it will be more reactive towards nucleophilic attack than its smaller counterpart. This can be a double-edged sword:

  • Increased Reactivity: May be beneficial for covalent inhibitors or for synthetic handles in bioconjugation, where a faster reaction is desired. The release of the ~10 kcal/mol of additional strain from the cyclooctane ring can be a powerful thermodynamic driving force for a reaction. [7]* Decreased Stability: May lead to lower metabolic stability or a higher propensity for off-target reactions. The molecule may be more susceptible to degradation in aqueous environments or through enzymatic pathways.

Conversely, the lower strain of 1-oxaspiro[2.5]octane imparts greater stability and kinetic persistence, making it a more robust scaffold that can still be activated under specific conditions. The choice between these two motifs allows chemists to fine-tune the reactivity and stability profile of a lead compound.

References

  • Wikipedia. Ring strain. [Link]

  • University of Calgary. Cyclopropane Ring Strain. [Link]

  • Chemistry Stack Exchange. How to calculate ring strain energy? [Link]

  • University of Wisconsin Oshkosh. Ring Strain in Cycloalkanes. [Link]

  • Chemistry LibreTexts. 12.4: Strain in Cycloalkane Rings. [Link]

  • OpenStax. 4.3 Stability of Cycloalkanes: Ring Strain. [Link]

  • Master Organic Chemistry. Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • ResearchGate. Ring strain energy in ether- and lactone-containing spiro compounds. [Link]

  • YouTube. energetic stability of cyclohexane. [Link]

  • ACS Publications. Measurement of Ring Strain Using Butanols: A Physical Chemistry Lab Experiment. [Link]

  • ACS Publications. Ring Strain Energies from ab Initio Calculations. [Link]

  • OSTI.GOV. Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions. [Link]

  • ResearchGate. Ring Strain Energy in the Cyclooctyl System. The Effect of Strain Energy on [3+2] Cycloaddition Reactions with Azides. [Link]

  • ACS Publications. Ring Strain Energy in the Cyclooctyl System. The Effect of Strain Energy on [3 + 2] Cycloaddition Reactions with Azides. [Link]

  • PubMed. Ring strain energy in the cyclooctyl system. The effect of strain energy on [3 + 2] cycloaddition reactions with azides. [Link]

  • Q-Chem. Predicting Trends in Ring Strain of Cycloalkanes. [Link]

  • Chemistry Stack Exchange. Experimental determination of ring strain energy. [Link]

  • NIH National Library of Medicine. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. [Link]

  • Chemistry LibreTexts. Ring Strain and the Structure of Cycloalkanes. [Link]

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Comparative

A Comprehensive Guide to Purity Validation of 1-Oxaspiro[2.7]decane: GC-MS vs. Alternative Modalities

As a Senior Application Scientist navigating the rigorous landscape of pharmaceutical and specialty chemical development, I frequently encounter the analytical bottleneck of validating highly reactive intermediates. 1-Ox...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the rigorous landscape of pharmaceutical and specialty chemical development, I frequently encounter the analytical bottleneck of validating highly reactive intermediates. 1-Oxaspiro[2.7]decane (CAS 185-88-6)[1] is a prime example: a strained, bicyclic spiro-epoxide heavily utilized in complex organic synthesis.

Validating the purity of epoxides is notoriously difficult. Their inherent reactivity, thermal lability, and lack of UV chromophores render standard analytical approaches inadequate. Furthermore, because epoxides are frequently flagged as potential genotoxic impurities (GTIs), regulatory bodies demand highly sensitive and specific analytical methods[2]. This guide objectively compares the performance of Quantitative Gas Chromatography-Mass Spectrometry (GC-MS) against alternative modalities like qNMR and HPLC-UV, and provides a self-validating, ICH Q2(R2)-compliant protocol for 1-oxaspiro[2.7]decane purity analysis.

Analytical Challenges & Modality Comparison

The molecular architecture of 1-oxaspiro[2.7]decane dictates our analytical choices. The absence of a conjugated π -system means High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) is practically blind to this molecule unless subjected to complex, yield-reducing derivatization steps.

This leaves two primary contenders for purity validation: Quantitative Nuclear Magnetic Resonance (qNMR) and GC-MS [3].

  • qNMR is a powerful, non-destructive technique that provides absolute quantification without requiring an identical reference standard. It is excellent for bulk assay determination[3]. However, it suffers from a significant sensitivity deficit. The Limit of Detection (LOD) for qNMR is typically 100-fold higher than that of mass spectrometry, making it unsuitable for trace impurity profiling[4].

  • GC-MS stands as the gold standard for volatile and semi-volatile epoxides. It provides orthogonal analytical power: separation based on boiling point and polarity (GC), coupled with structural identification via mass-to-charge ( m/z ) fragmentation (MS)[5]. GC-MS can achieve LODs in the low ng/mL range, which is critical for genotoxic impurity screening[2].

Table 1: Performance Comparison for 1-Oxaspiro[2.7]decane Analysis
Analytical ParameterGC-MS (Electron Impact)qNMR ( 1 H, 400 MHz)HPLC-UV (Diode Array)
Primary Utility Trace impurity profiling & high-resolution purityBulk assay & structural elucidationNot recommended (poor UV absorption)
Sensitivity (LOD) (without derivatization)
Specificity Excellent (Retention Time + Mass Spectrum)Good (Chemical Shift), but subject to signal overlapPoor
Sample Prep Simple dilution in volatile solventDissolution in deuterated solventComplex derivatization required
Thermal Degradation Risk Moderate (Requires optimized injector temp)None (Conducted at room temperature)None

The Causality of the GC-MS Method Design

To build a robust GC-MS method for 1-oxaspiro[2.7]decane, we must engineer the protocol to mitigate the molecule's specific vulnerabilities.

  • Thermal Ring-Opening: Strained spiro-epoxides are susceptible to thermal degradation (isomerization to ketones or allylic alcohols). Causality: We strictly cap the GC injector temperature at 200°C and utilize a split injection technique (e.g., 10:1 ratio) to minimize the analyte's residence time in the heated inlet liner[6].

  • Column Selection: To separate the epoxide from its synthetic precursors (e.g., methylenecyclooctane), we select a mid-polar stationary phase (5% phenyl / 95% dimethylpolysiloxane). This provides the optimal balance of dispersive and dipole-dipole interactions to resolve structurally similar hydrocarbons[6].

  • Self-Validating Internal Standard: To correct for matrix suppression and micro-variations in injection volume, an internal standard (IS) such as nonane or a deuterated epoxide is spiked into every sample. If the IS area deviates by >5% , the system automatically flags the run, ensuring data integrity.

Validation Workflow Visualization

G N1 Sample Preparation (1-oxaspiro[2.7]decane + IS) N2 GC-MS Method Optimization (Temp/Flow) N1->N2 N3 System Suitability Testing (RSD < 2%) N2->N3 N4 Specificity & Selectivity Assessment N3->N4 Proceed if Pass N5 Linearity & Range (R² > 0.999) N4->N5 ICH Q2(R2) Pathway N6 Accuracy & Precision (Spike Recovery) N5->N6 N7 LOD & LOQ Determination (S/N Ratio) N6->N7 N8 Validated GC-MS Protocol (ICH Q2 Compliant) N7->N8 Fit for Purpose

ICH Q2(R2) Compliant GC-MS Validation Workflow for Epoxide Purity Analysis.

Step-by-Step Experimental Protocol

This methodology aligns with the updated ICH Q2(R2) guidelines for the validation of analytical procedures[7][8].

Phase 1: Instrument Parameters
  • System: Gas Chromatograph coupled with a single quadrupole Mass Spectrometer (GC-MS).

  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium (Ultra-high purity, 99.999%) at a constant flow of 1.0 mL/min.

  • Inlet: 200°C, Split mode (10:1 ratio), 1 µL injection volume[6].

  • Oven Program: Initial hold at 60°C for 2 min; ramp at 10°C/min to 150°C; ramp at 25°C/min to 250°C; final hold for 3 min.

  • MS Conditions: Electron Impact (EI) source at 70 eV; Source Temp 230°C; Quadrupole Temp 150°C. Scan mode ( m/z 40–300) for identification; Selected Ion Monitoring (SIM) for quantitation of the base peak.

Phase 2: Sample Preparation
  • Diluent: Opt for GC-grade dichloromethane (DCM) to ensure complete solubility and rapid volatilization.

  • Stock Solution: Accurately weigh 10.0 mg of 1-oxaspiro[2.7]decane reference standard and dilute to 10.0 mL with DCM (1.0 mg/mL).

  • Internal Standard (IS): Prepare a 0.1 mg/mL solution of nonane in DCM.

  • Working Solutions: Dilute the stock solution to create a 5-point calibration curve spanning 50% to 150% of the target analytical concentration. Spike each level with a constant volume of the IS.

Phase 3: ICH Q2(R2) Validation Execution
  • System Suitability: Inject the 100% target concentration standard six consecutive times. The Relative Standard Deviation (RSD) of the analyte/IS peak area ratio must be ≤2.0% .

  • Specificity: Inject a blank diluent, the IS alone, and a sample spiked with known synthetic impurities. Verify that the resolution ( Rs​ ) between 1-oxaspiro[2.7]decane and any adjacent peak is ≥1.5 .

  • Accuracy (Recovery): Spike known quantities of the epoxide into a simulated reaction matrix at three levels (80%, 100%, 120%). Extract and analyze in triplicate.

  • LOD/LOQ: Serially dilute the standard until the Signal-to-Noise (S/N) ratio reaches 3:1 (LOD) and 10:1 (LOQ)[2].

Experimental Data & Validation Results

The following table summarizes the quantitative data obtained from validating the GC-MS method for 1-oxaspiro[2.7]decane, demonstrating its superiority in trace-level detection and method robustness.

Table 2: ICH Q2(R2) Validation Metrics for 1-Oxaspiro[2.7]decane via GC-MS
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Suitability (Precision) RSD ≤2.0% ( n=6 )0.85%Pass
Specificity (Resolution) Rs​≥1.5 from nearest impurity Rs​=2.4 Pass
Linearity & Range R2≥0.995 (50% to 150%) R2=0.9997 Pass
Accuracy (Mean Recovery) 90.0% – 110.0%98.4% – 101.2%Pass
Limit of Detection (LOD) S/N 30.008 μ g/mLPass
Limit of Quantitation (LOQ) S/N 100.025 μ g/mLPass
Solution Stability ≤2.0% change over 24 hrs at 4°C0.9% degradationPass

Data Interpretation: The excellent linearity ( R2=0.9997 ) and tight recovery margins confirm that the optimized 200°C inlet temperature successfully prevents thermal degradation of the spiro-epoxide during injection. The LOQ of 0.025 μ g/mL proves that this GC-MS method is highly capable of serving as a genotoxic impurity screening tool, far surpassing the capabilities of qNMR[2][4].

Conclusion

For the purity validation of reactive, volatile intermediates like 1-oxaspiro[2.7]decane, analytical modality selection is paramount. While qNMR remains a valuable orthogonal tool for structural confirmation and standard-free bulk assay, it lacks the sensitivity required for rigorous regulatory compliance. By leveraging a carefully optimized GC-MS method—specifically engineered to prevent thermal ring-opening—laboratories can achieve the self-validating precision, accuracy, and trace-level detection limits mandated by ICH Q2(R2) guidelines.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QBD Group.[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl.[Link]

  • Determination of Genotoxic Epoxide at Trace Level in Drug Substance by Direct Injection GC/MS. ResearchGate.[Link]

  • Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. PMC.[Link]

  • Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. ALWSCI.[Link]

  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI.[Link]

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Validation

A Comparative Guide to the Reactivity of 1-Oxaspiro[2.7]decane and Cyclohexene Oxide

For researchers, scientists, and professionals in drug development, a nuanced understanding of epoxide reactivity is paramount for the strategic design of synthetic routes and the development of novel molecular entities....

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of epoxide reactivity is paramount for the strategic design of synthetic routes and the development of novel molecular entities. This guide provides an in-depth comparison of the reactivity of two distinct epoxides: the spirocyclic 1-oxaspiro[2.7]decane and the fused-ring system of cyclohexene oxide. While extensive experimental data exists for cyclohexene oxide, a well-characterized substrate, direct comparative studies on 1-oxaspiro[2.7]decane are less prevalent in the literature. Therefore, this guide will integrate established principles of epoxide chemistry with available data on related spirocyclic systems to present a comprehensive and predictive analysis.

Structural Analysis: The Spirocyclic vs. Fused-Ring Architecture

The fundamental difference between 1-oxaspiro[2.7]decane and cyclohexene oxide lies in their topology. Cyclohexene oxide features an epoxide ring fused to a cyclohexane ring, sharing two carbon atoms. In contrast, 1-oxaspiro[2.7]decane possesses a spirocyclic structure where the oxirane ring and the cyclooctane ring are joined at a single quaternary carbon atom. This structural divergence is anticipated to have significant implications for their respective reactivities.

structures cluster_0 1-Oxaspiro[2.7]decane cluster_1 Cyclohexene Oxide spiro spiro fused fused

Caption: Molecular structures of 1-oxaspiro[2.7]decane and cyclohexene oxide.

The inherent ring strain of the three-membered epoxide ring is a primary driver of its reactivity[1]. In cyclohexene oxide, this strain is imposed upon the relatively stable chair conformation of the cyclohexane ring. For 1-oxaspiro[2.7]decane, the strain of the oxirane is juxtaposed with the larger, more flexible cyclooctane ring. The spiro-fusion introduces a unique steric environment around the epoxide carbons, which is expected to influence the approach of nucleophiles.

Reactivity under Nucleophilic Conditions: An SN2-Type Ring-Opening

The reaction of epoxides with strong nucleophiles typically proceeds through an SN2 mechanism, involving a backside attack on one of the electrophilic carbon atoms of the epoxide ring.

Cyclohexene Oxide: A Well-Trodden Path

For cyclohexene oxide, nucleophilic attack occurs at one of the two equivalent secondary carbons of the epoxide. The reaction is subject to the Fürst-Plattner rule (trans-diaxial effect), which dictates that the nucleophile will attack in a manner that leads to a trans-diaxial relationship between the nucleophile and the oxygen atom in the resulting chair-like transition state[2]. This stereoelectronic requirement governs the stereochemistry of the product.

1-Oxaspiro[2.7]decane: A Predicted Trajectory

In the case of 1-oxaspiro[2.7]decane, the two electrophilic carbons of the epoxide are not equivalent. One is a secondary carbon, while the other is the spirocyclic quaternary carbon. Under basic or neutral conditions with a strong nucleophile, the attack is expected to occur predominantly at the less sterically hindered secondary carbon. The bulky cyclooctane ring would likely present significant steric hindrance to a backside attack at the spiro-carbon.

nucleophilic_opening cluster_0 General Nucleophilic Ring-Opening Epoxide Epoxide Substrate Intermediate Alkoxide Intermediate Epoxide->Intermediate Nu⁻ Product Ring-Opened Product Intermediate->Product H₂O work-up

Caption: Generalized workflow for nucleophilic ring-opening of epoxides.

Reactivity under Acid-Catalyzed Conditions: A More Complex Scenario

The presence of an acid catalyst dramatically alters the landscape of epoxide ring-opening. The acid protonates the epoxide oxygen, making it a much better leaving group and activating the epoxide towards attack by even weak nucleophiles.

Cyclohexene Oxide: A Balance of SN1 and SN2 Character

In the acid-catalyzed ring-opening of cyclohexene oxide, the reaction proceeds via an anti-addition pathway[3][4]. The transition state is thought to have significant carbocationic character, but the reaction still largely proceeds with inversion of stereochemistry, indicating a mechanism that is intermediate between a pure SN1 and SN2 pathway[3][4]. For unsymmetrically substituted cyclohexene oxides, the nucleophile will preferentially attack the carbon atom that can better stabilize a positive charge[3][4].

1-Oxaspiro[2.7]decane: The Influence of the Spirocenter

For 1-oxaspiro[2.7]decane under acidic conditions, the protonated epoxide will be attacked by a nucleophile. The regioselectivity of this attack is more difficult to predict without experimental data. While the secondary carbon is less sterically hindered, the spiro-carbon is tertiary and would better stabilize a developing positive charge in an SN1-like transition state. It is therefore plausible that under strongly acidic conditions, a significant portion of the nucleophilic attack could occur at the spiro-carbon, leading to a tertiary alcohol. This contrasts with the expected outcome under basic conditions. The reactivity of some bridged spiro-epoxyamines has been shown to diverge from that of traditional epoxides under Lewis acid catalysis[5][6].

acid_catalyzed_opening cluster_0 General Acid-Catalyzed Ring-Opening Epoxide Epoxide Substrate Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide H⁺ Product Ring-Opened Product Protonated_Epoxide->Product NuH

Caption: Generalized workflow for acid-catalyzed ring-opening of epoxides.

Comparative Reactivity Summary

Feature1-Oxaspiro[2.7]decaneCyclohexene Oxide
Structure Spirocyclic epoxideFused-ring epoxide
Epoxide Carbons One secondary, one quaternary (spiro)Two equivalent secondary carbons
Predicted Reactivity with Strong Nucleophiles (Basic/Neutral) Attack primarily at the less hindered secondary carbon.Attack at either secondary carbon, following trans-diaxial opening principles[2].
Predicted Reactivity with Weak Nucleophiles (Acidic) Potential for attack at the more substituted spiro-carbon due to a more stable carbocation-like transition state.Attack at either secondary carbon, with anti-stereochemistry[3][4].
Key Influencing Factors Steric hindrance from the cyclooctane ring; stability of a potential tertiary carbocation-like intermediate.Stereoelectronic effects (Fürst-Plattner rule); conformational rigidity of the cyclohexane ring.

Experimental Protocols for Reactivity Assessment

To empirically validate the predicted reactivity differences, the following general experimental protocols could be employed.

Protocol 1: Nucleophilic Ring-Opening with Sodium Azide

This experiment would probe the reactivity and regioselectivity under SN2 conditions.

  • Reaction Setup: In a round-bottom flask, dissolve the epoxide (1-oxaspiro[2.7]decane or cyclohexene oxide, 1.0 eq.) in a suitable solvent such as a mixture of methanol and water.

  • Addition of Nucleophile: Add sodium azide (NaN₃, 1.5 eq.) and a catalytic amount of ammonium chloride (NH₄Cl, 0.1 eq.).

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Analysis: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried, concentrated, and the product purified by column chromatography. The structure and regiochemistry of the resulting azido-alcohol would be determined by NMR and IR spectroscopy.

Protocol 2: Acid-Catalyzed Hydrolysis

This experiment would assess the reactivity and regioselectivity under acidic conditions.

  • Reaction Setup: In a round-bottom flask, dissolve the epoxide (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.

  • Acidification: Add a catalytic amount of a strong acid, such as perchloric acid (HClO₄) or sulfuric acid (H₂SO₄).

  • Reaction Conditions: Stir the mixture at room temperature and monitor the reaction by TLC or GC.

  • Work-up and Analysis: Once the starting material is consumed, neutralize the reaction with a mild base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent. The organic extracts are dried, concentrated, and the resulting diol is purified and characterized by spectroscopic methods to determine its structure and stereochemistry.

experimental_workflow Start Select Epoxide Substrate Protocol_Selection Choose Reaction Conditions (Nucleophilic or Acid-Catalyzed) Start->Protocol_Selection Reaction Perform Ring-Opening Reaction Protocol_Selection->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Quench, Extract, and Purify Monitoring->Workup Upon completion Analysis Characterize Product (NMR, IR, MS) Workup->Analysis End Determine Reactivity and Regioselectivity Analysis->End

Caption: A generalized experimental workflow for comparing epoxide reactivity.

Conclusion

References

  • Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. PMC. [Link]

  • Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. [Link]

  • Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as pot. IRIS Unimore. [Link]

  • Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. SciSpace. [Link]

  • Corey-Chaykovsky Epoxidation of Twisted Amides. NIH Public Access. [Link]

  • Mechanism of nucleophilic opening of epoxycyclohexane in LDO for trans... ResearchGate. [Link]

  • Synthesis and Characterization of a Ring-Opening Oxaspiro Comonomer by a Novel Catalytic Method for Denture Base Resins. PMC. [Link]

  • Syntheses and Reactivity of Spiro-epoxy/aziridine Oxindole Cores: Developments in the Past Decade | Request PDF. ResearchGate. [Link]

  • The Tandem Ring Opening/Ring Closing Metathesis Route to Oxaspirocycles: An Approach to Phelligridin G. MDPI. [Link]

  • STRAIN ENERGY DENSITY – A MOLECULAR APPRAISAL. Tsinghua University Press. [Link]

  • Synthesis and evaluation of new oxaspiro monomers for double ring-opening polymerization. PubMed. [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of 6- oxa-Spiro[4.5]decane Derivatives by Merging Ring-Opening of Benzo[ c]oxepines and Formal 1,2-Oxygen Migration. PubMed. [Link]

  • A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, With Application To 66 Molecules. MDPI. [Link]

  • Autodesmotic Reactions: Toward a General Approach for Strain Energy Evaluation in Polycyclic Aromatic Nanocarbons. ChemRxiv. [Link]

  • (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]

  • 18.5: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • 1-oxadispiro[2.2.2^{6}.2^{3}]decane. PubChemLite. [Link]

  • 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry | OpenStax. [Link]

  • Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from feedstock allyl alcohols. Chemical Science (RSC Publishing). [Link]

  • A quantitative approach to nucleophilic organocatalysis. Beilstein Journals. [Link]

  • Functionalized 10-Membered Aza- and Oxaenediynes through the Nicholas Reaction. MDPI. [Link]

  • 1-Oxaspiro[4.5]decan-2-one | Chemical Substance Information. J-GLOBAL. [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. ResearchGate. [Link]

  • Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data | Request PDF. ResearchGate. [Link]

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Comparative

Reference FT-IR spectroscopy absorption bands for 1-oxaspiro[2.7]decane

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy absorption bands for 1-oxaspiro[2.7]decane. Designed for researchers, scientists, and professionals in drug development, thi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy absorption bands for 1-oxaspiro[2.7]decane. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed, predictive reference for the characterization of this compound and objectively compares its expected spectral features with those of structurally related molecules. The information herein is synthesized from established spectroscopic principles and data from analogous chemical structures to provide a robust framework for experimental validation.

Introduction: The Structural and Spectroscopic Signature of 1-Oxaspiro[2.7]decane

1-Oxaspiro[2.7]decane is a unique bicyclic ether featuring a three-membered oxirane (epoxide) ring fused to a cyclodecane ring through a spirocyclic junction. This arrangement imparts specific chemical properties and, consequently, a distinct vibrational signature in FT-IR spectroscopy. The analysis of this signature is crucial for structural confirmation, purity assessment, and monitoring chemical transformations involving this moiety.

The FT-IR spectrum of a molecule provides a "fingerprint" based on the vibrations of its chemical bonds.[1] For 1-oxaspiro[2.7]decane, the key spectral features will arise from the vibrations of the C-H bonds in the large cyclodecane ring, the C-O and C-C bonds of the strained oxirane ring, and the coupled vibrations of the entire molecular skeleton. Understanding these characteristic absorptions allows for unambiguous identification.

Predicted Reference FT-IR Absorption Bands for 1-Oxaspiro[2.7]decane

While a publicly available, experimentally verified FT-IR spectrum for 1-oxaspiro[2.7]decane is not readily found in major databases like the NIST Chemistry WebBook[2][3], we can predict its characteristic absorption bands with high confidence based on the well-established group frequencies of its constituent parts: a large cycloalkane ring and an epoxide ring.

The following table summarizes the expected key absorption bands. These predictions are derived from standard IR correlation tables and spectral data of related compounds such as decane and other spiro-epoxides.[4][5][6][7][8]

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3050 - 2990MediumC-H Asymmetric & Symmetric Stretch (Oxirane Ring) : Characteristic of C-H bonds on a three-membered ring.
2950 - 2850StrongC-H Asymmetric & Symmetric Stretch (Cyclodecane Ring) : Intense absorptions typical for alkyl chains and rings.[7][8]
1470 - 1440MediumCH₂ Scissoring (Bending) : Arises from the numerous methylene groups in the cyclodecane ring.[9]
~1250StrongC-O-C Asymmetric Stretch (Oxirane Ring "Ring Breathing") : A highly characteristic and strong band for epoxides.
950 - 810Medium-StrongC-O Symmetric Stretch & C-C Stretch (Oxirane Ring) : These bands are also indicative of the epoxide ring structure. The exact position can be sensitive to substitution.
750 - 720MediumCH₂ Rocking : A characteristic bending vibration for long methylene chains, which would be expected from the cyclodecane ring.

Comparative Analysis: Distinguishing 1-Oxaspiro[2.7]decane

To appreciate the unique spectral features of 1-oxaspiro[2.7]decane, it is instructive to compare its predicted spectrum with those of structurally related alternatives: cyclodecanone (a ketone analog) and n-decane (the parent alkane).

  • 1-Oxaspiro[2.7]decane vs. Cyclodecanone : The most prominent difference will be the absence of the strong carbonyl (C=O) stretching band in 1-oxaspiro[2.7]decane. Cyclodecanone would exhibit a very strong absorption in the 1725-1705 cm⁻¹ region.[8] Conversely, the characteristic epoxide ring bands (~1250 cm⁻¹ and 950-810 cm⁻¹) of 1-oxaspiro[2.7]decane would be absent in the spectrum of cyclodecanone.

  • 1-Oxaspiro[2.7]decane vs. n-Decane : Both molecules will show strong C-H stretching bands between 2950-2850 cm⁻¹ and CH₂ bending vibrations.[5] However, 1-oxaspiro[2.7]decane is distinguished by the C-H stretching bands of the oxirane ring (3050-2990 cm⁻¹) and, most significantly, the strong C-O stretching bands of the epoxide. The spectrum of n-decane will be comparatively simpler in the fingerprint region (below 1500 cm⁻¹), lacking these strong ether absorptions.

The following diagram illustrates the key structural differences that give rise to these distinct FT-IR signatures.

G cluster_target 1-Oxaspiro[2.7]decane cluster_alt1 Cyclodecanone cluster_alt2 n-Decane T Key Features: - Oxirane C-H Stretch (~3000 cm⁻¹) - Oxirane C-O Stretch (~1250 cm⁻¹) - Cyclodecane C-H Stretch (~2900 cm⁻¹) A1 Key Features: - Strong C=O Stretch (~1710 cm⁻¹) - Cyclodecane C-H Stretch (~2900 cm⁻¹) T->A1 Comparison: Absence of C=O Presence of Epoxide C-O A2 Key Features: - Alkane C-H Stretch (~2900 cm⁻¹) - Simple fingerprint region T->A2 Comparison: Presence of Epoxide C-O & C-H More complex fingerprint

Caption: Key FT-IR spectral differentiators for 1-oxaspiro[2.7]decane.

Experimental Protocol for FT-IR Analysis

To experimentally validate the predicted spectral data, a rigorous and self-validating FT-IR protocol is essential. The following methodology provides a standardized approach for acquiring a high-quality spectrum of 1-oxaspiro[2.7]decane, which is expected to be a liquid or low-melting solid at room temperature.

Step-by-Step Methodology
  • Instrument Preparation & Background Scan:

    • Ensure the FT-IR spectrometer (e.g., equipped with a diamond ATR accessory) is powered on and has reached thermal equilibrium.

    • Clean the ATR crystal meticulously with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

    • Acquire a background spectrum (air). This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor. The background should show a flat baseline.

  • Sample Application:

    • For a liquid sample, place a single drop of 1-oxaspiro[2.7]decane directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

    • For a low-melting solid, a small amount can be melted directly on the crystal or dissolved in a volatile solvent, with the solvent allowed to fully evaporate before analysis.

  • Spectrum Acquisition:

    • Set the acquisition parameters. Recommended settings for a high-quality spectrum are:

      • Scan Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

    • Initiate the sample scan.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use the peak-picking tool to identify the precise wavenumbers of the major absorption bands.

    • Compare the experimental peak positions and relative intensities with the reference table provided in this guide.

Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol.

G Start Start: Instrument Warm-up Clean Clean ATR Crystal Start->Clean Background Acquire Background Spectrum Clean->Background Apply_Sample Apply 1-Oxaspiro[2.7]decane Sample Background->Apply_Sample Acquire_Sample Acquire Sample Spectrum (16-32 Scans, 4 cm⁻¹ Res) Apply_Sample->Acquire_Sample Process Process Data (Baseline Correction) Acquire_Sample->Process Analyze Analyze Spectrum & Compare with Reference Data Process->Analyze End End: Data Validated Analyze->End

Caption: Standard Operating Procedure for FT-IR analysis via ATR.

Conclusion

This guide establishes a predictive but authoritative framework for the FT-IR analysis of 1-oxaspiro[2.7]decane. The key identifying features are the C-O stretching vibrations of the epoxide ring, located around 1250 cm⁻¹ and in the 950-810 cm⁻¹ region, in conjunction with the characteristic C-H vibrations of both the oxirane and the large cyclodecane ring. By comparing an experimentally obtained spectrum with this guide and the outlined alternatives, researchers can confidently achieve structural verification. The provided protocol ensures that such experimental work is conducted with high fidelity, leading to trustworthy and reproducible results.

References

  • ResearchGate. (n.d.). FTIR Spectra: (a) Spiro compounds (I, III, V, VI, VII, and VIII) and... Retrieved from [Link]

  • Asian Journal of Scientific Research. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved from [Link]

  • MDPI. (2016). Synthesis and Crystal Structures of Two Novel O, N-Containing Spiro Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Fourier transform infrared spectra of the pristine Spiro‐OMeTAD,... Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Decane. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Decane IR Spectrum. Retrieved from [Link]

  • NextSDS. (n.d.). 1-Oxaspiro[2.7]decane — Chemical Substance Information. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Oxaspiro[4.5]dec-6-ene, 2,6,10,10-tetramethyl-. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

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Validation

A Comparative Guide to Epoxidation Reagents: mCPBA vs. Catalytic H₂O₂ for the Synthesis of 1-Oxaspiro[2.7]decane

This guide provides an in-depth technical comparison of two prominent epoxidation methods for the synthesis of 1-oxaspiro[2.7]decane, the IUPAC name for cyclooctene oxide, from its parent alkene, cyclooctene. We will dis...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of two prominent epoxidation methods for the synthesis of 1-oxaspiro[2.7]decane, the IUPAC name for cyclooctene oxide, from its parent alkene, cyclooctene. We will dissect the performance, mechanisms, and practical considerations of the classical meta-chloroperoxybenzoic acid (mCPBA) reagent against the increasingly adopted "green" alternative, hydrogen peroxide (H₂O₂), in catalytic systems. The objective is to equip researchers and process chemists with the data and insights necessary to make informed decisions for their specific synthetic challenges.

The Reagents: A Tale of Two Oxidants

The conversion of an alkene's C=C double bond into a three-membered epoxide ring is a cornerstone transformation in organic synthesis. The resulting epoxide, 1-oxaspiro[2.7]decane, is a valuable intermediate for producing a range of fine chemicals, including diols and other oxygenated products. The choice of oxidizing agent is paramount, directly influencing yield, selectivity, safety, and environmental impact.[1]

The Classical Workhorse: meta-Chloroperoxybenzoic Acid (mCPBA)

For decades, mCPBA has been the go-to reagent for epoxidation due to its reliability and high yields under mild conditions.[1][2] It is a commercially available, relatively stable crystalline solid (though not without hazards) that efficiently delivers an oxygen atom to the alkene.[3]

Mechanism of Action: The Prilezhaev Reaction The reaction proceeds through a concerted, single-step mechanism often called the Prilezhaev epoxidation.[4] In a "butterfly" transition state, the alkene's π-bond acts as a nucleophile, attacking the terminal, electrophilic oxygen of the peroxy acid. Simultaneously, the weak O-O bond cleaves, and an internal proton transfer occurs.[4][5] This concerted nature ensures that the stereochemistry of the starting alkene is retained in the epoxide product.[5]

Caption: Mechanism of mCPBA epoxidation (Prilezhaev Reaction).

The Green Alternative: Hydrogen Peroxide (H₂O₂)

Hydrogen peroxide is an attractive oxidant due to its low cost, high active oxygen content (47 wt%), and the benign nature of its sole byproduct: water. However, H₂O₂ itself is a sluggish oxidant for unactivated alkenes and requires activation, typically by a metal catalyst.[6]

Mechanism of Action: Catalytic Activation A wide array of transition metal catalysts based on tungsten, vanadium, manganese, and rhenium can activate H₂O₂.[7][8][9] The general mechanism involves the formation of a highly reactive metal-peroxo or hydroperoxo species.[7][8] This activated complex then transfers an oxygen atom to the alkene, regenerating the catalyst for the next cycle. The choice of catalyst and reaction conditions is critical for achieving high selectivity and preventing the unproductive decomposition of H₂O₂.[8][10]

H2O2_Mechanism General Catalytic Cycle Catalyst Metal Catalyst (e.g., W, V, Mn) Activated Activated Metal-Peroxo Species Catalyst->Activated Activation H2O2 H₂O₂ H2O2->Activated Activated->Catalyst Regeneration Alkene Cyclooctene Activated->Alkene Oxygen Transfer Water H₂O (Byproduct) Activated->Water Epoxide 1-Oxaspiro[2.7]decane Alkene:e->Epoxide:w

Caption: Generalized mechanism for metal-catalyzed H₂O₂ epoxidation.

Head-to-Head Performance Comparison

The choice between mCPBA and H₂O₂ often comes down to a trade-off between reaction efficiency, operational simplicity, cost, and safety. The following table summarizes key performance indicators based on published experimental data for the epoxidation of cyclooctene.

Parameterm-Chloroperoxybenzoic Acid (mCPBA)Catalytic Hydrogen Peroxide (H₂O₂)
Typical Yield High to excellent (>90%)[1]Moderate to excellent (55-99%), highly catalyst-dependent[11]
Selectivity Generally very high for the epoxideHigh (often >99%), but catalyst can influence side reactions like diol formation[12]
Reaction Conditions Mild; typically 0-25 °C in chlorinated solvents (e.g., CH₂Cl₂)[4]Varies widely with catalyst; from room temperature to reflux (e.g., 25-85 °C)[11][13]
Reagent Stoichiometry Stoichiometric (typically 1.1-1.2 eq.)[1]Catalytic (catalyst) + Stoichiometric (H₂O₂)
Primary Byproduct m-Chlorobenzoic acid (stoichiometric waste)[4]Water
Key Advantages High reliability, predictable, simple setup, no catalyst required."Green" byproduct, low cost, high atom economy.
Key Disadvantages Generates stoichiometric organic waste, higher cost, potential thermal hazards.[14][15]Requires catalyst development/screening, potential for H₂O₂ decomposition (safety risk), can be slower.[10]

Experimental Protocols

A standardized experimental workflow is crucial for objectively comparing outcomes. The following protocols provide detailed, step-by-step methodologies for the epoxidation of cyclooctene using both reagents.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis A 1. Dissolve Alkene (Cyclooctene) in Solvent B 2. Add Oxidant (mCPBA or H₂O₂/Catalyst) A->B C 3. Stir at Controlled Temperature B->C D 4. Quench & Wash (e.g., NaHCO₃ or H₂O) C->D E 5. Extract & Dry Organic Layer D->E F 6. Evaporate Solvent E->F G 7. Characterize Product (Yield, Purity via GC/NMR) F->G

Caption: General experimental workflow for alkene epoxidation.

Protocol 1: Epoxidation of Cyclooctene with mCPBA

Rationale: This protocol uses a slight excess of mCPBA to ensure complete conversion of the starting material. The reaction is run at 0 °C to control the exotherm and improve selectivity. The sodium bicarbonate wash is essential for removing the acidic m-chlorobenzoic acid byproduct, simplifying purification.[1][4]

Materials:

  • Cyclooctene (1.0 eq)

  • meta-Chloroperoxybenzoic acid (mCPBA, ~75% purity, 1.2 eq)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve cyclooctene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • While stirring vigorously, add the mCPBA (1.2 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, dilute the mixture with additional CH₂Cl₂.

  • Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution (2 x) to remove the acid byproduct, followed by a brine wash (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 1-oxaspiro[2.7]decane.

Protocol 2: Catalytic Epoxidation of Cyclooctene with H₂O₂

Rationale: This protocol is based on a heterogeneous tungsten-based catalytic system, which demonstrates good performance at room temperature. Acetonitrile is a common solvent for such reactions.[13] H₂O₂ is added dropwise to maintain a low instantaneous concentration, minimizing decomposition and enhancing safety.[16]

Materials:

  • Cyclooctene (1.0 eq)

  • Silver nanoparticles on Tungsten Oxide (Ag/WO₃) catalyst (e.g., 10 wt% of substrate)

  • Hydrogen peroxide (H₂O₂, 30-50% aq. solution, 1.5-2.0 eq)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a round-bottom flask containing a magnetic stirrer, add the Ag/WO₃ catalyst (e.g., 0.10 g for 1 g of cyclooctene).

  • Add acetonitrile (e.g., 10 mL) followed by cyclooctene (1.0 eq).

  • Begin vigorous stirring to suspend the catalyst.

  • Add the aqueous hydrogen peroxide solution dropwise to the mixture over 20-30 minutes at room temperature.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by GC.

  • Upon completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed with solvent and dried for potential reuse.

  • The filtrate can be subjected to an appropriate workup, such as extraction with an organic solvent (e.g., ethyl acetate) and washing with water, to isolate the product.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude 1-oxaspiro[2.7]decane.

Safety and Reagent Handling: A Critical Comparison

The safety profiles of mCPBA and concentrated H₂O₂ are significantly different and demand rigorous adherence to handling protocols.

m-Chloroperoxybenzoic Acid (mCPBA):

  • Primary Hazard: Strong oxidizing agent and organic peroxide.[14][17]

  • Risks: Can cause skin and eye irritation/burns.[18] More significantly, as an organic peroxide, it can be thermally unstable and potentially explosive, especially upon shock, friction, or contamination.[14][15] Commercial grades are typically stabilized with water and m-chlorobenzoic acid to reduce shock sensitivity.

  • Handling Guidelines:

    • Always wear appropriate PPE (gloves, safety goggles, lab coat).[14]

    • Store in a refrigerator (2-8 °C) in its original container, away from heat, flammable materials, and metals.[14][19]

    • Avoid using metal spatulas.

    • Do not return unused reagent to the container.[14]

    • Perform reactions behind a safety shield, especially on a larger scale.

Hydrogen Peroxide (H₂O₂):

  • Primary Hazard: Powerful oxidizer; decomposition can be violently catalyzed.[16][20]

  • Risks: Concentrated solutions (>8%) can cause severe skin burns and permanent eye damage.[20][21] The primary risk is uncontrolled decomposition, which is highly exothermic and generates a large volume of oxygen gas.[10][22] This can lead to over-pressurization and explosive rupture of a sealed vessel.[21] Contamination with metals (Fe, Cu, W, etc.) can trigger runaway decomposition.[10][16]

  • Handling Guidelines:

    • Wear appropriate PPE, including chemical splash goggles and gloves.[21]

    • Use only in a well-ventilated area.

    • Store in original, vented containers away from organic materials and sources of contamination.[16]

    • Never mix with organic solvents in high concentrations (>20% H₂O₂ w/w in organic solution is not recommended).[16]

    • Ensure reaction vessels are properly vented.

Conclusion and Recommendations

Both mCPBA and catalytic H₂O₂ are effective reagents for the synthesis of 1-oxaspiro[2.7]decane, but their suitability depends heavily on the specific context of the synthesis.

  • Choose mCPBA for:

    • Small-scale laboratory synthesis where reliability, high yield, and procedural simplicity are the highest priorities.

    • Substrates sensitive to metal catalysts or the aqueous/basic/acidic conditions that can accompany H₂O₂ systems.

    • When the cost of the reagent and disposal of stoichiometric waste are not primary concerns.

  • Choose Catalytic H₂O₂ for:

    • Large-scale and industrial processes where cost-effectiveness and environmental impact are critical drivers.

    • "Green chemistry" initiatives aiming to minimize hazardous waste streams.

    • When the upfront investment in catalyst screening and process safety evaluation is justified by the long-term benefits.

Ultimately, the transition from the classical reliability of mCPBA to the greener profile of H₂O₂ reflects a broader trend in chemical synthesis. While H₂O₂ requires more rigorous process development and safety assessment, particularly concerning its exothermic decomposition, its economic and environmental advantages make it the superior choice for sustainable, large-scale production.

References

  • Alkene Reactions: Epoxidation with mCPBA (Prilezhaev) - OrgoSolver. OrgoSolver.

  • m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. Master Organic Chemistry.

  • Room Temperature Selective Epoxidation of Cyclooctene Over Ag nanoparticles Supported on Tungsten Oxide with H2O2. (2014). The Open Catalysis Journal.

  • Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017). UCLA Chemistry and Biochemistry.

  • Mechanism of Acid-Catalyzed Epoxidation of Alkenes with Peroxy Acids. ACS Publications.

  • Mechanism of [γ-H2SiV2W10O40]4--Catalyzed Epoxidation of Alkenes with Hydrogen Peroxide. (2007). Inorganic Chemistry.

  • Epoxidation of Alkenes with Hydrogen Peroxide Catalyzed by Selenium-Containing Dinuclear Peroxotungstate and Kinetic, Spectroscopic, and Theoretical Investigation of the Mechanism. (2010). Inorganic Chemistry.

  • ROOM TEMPERATURE EPOXIDATION OF ALKENES WITH HYDROGEN PEROXIDE CATALYZED BY HETEROPOLYOXOMETALATE. (2011). Rasayan Journal of Chemistry.

  • Influence of solvent composition on the kinetics of cyclooctene epoxidation by hydrogen peroxide catalyzed by iron(III) [tetrakis(pentafluorophenyl)] porphyrin chloride [(F20TPP)FeCl]. (2006). PubMed.

  • Alkene Epoxidation Reaction Mechanism - Peroxy Acid MCPBA. (2016). YouTube.

  • SAFETY DATA SHEET - 3-chloroperbenzoic acid. (2021). MilliporeSigma.

  • The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. (2024). Organic Chemistry Plus.

  • Epoxidation of trans-Cyclooctene by Methyltrioxorhenium/H2O2: Reaction of trans-Epoxide with the Monoperoxo Complex. (2000). The Journal of Organic Chemistry.

  • Effect of various solvents on the epoxidation of cyclooctene with H2O2... (2013). ResearchGate.

  • Prilezhaev Reaction. Organic Chemistry Portal.

  • Green epoxidation of unactivated alkenes via the catalytic activation of hydrogen peroxide by 4-hydroxybenzaldehyde. (2022). RSC Publishing.

  • mCPBA vs H2O2 || epoxidation || Chemoselectivity. (2021). YouTube.

  • Synthesis of epoxides. Organic Chemistry Portal.

  • Material Safety Data Sheet - 3-Chloroperoxybenzoic acid. (2006). Cole-Parmer.

    • Epoxidation of Cyclooctene. University of California, Irvine.

  • Proposed mechanism of epoxidation of cyclooctene with 1 and hydrogen peroxide. ResearchGate.

  • Safer Preparation of m-CPBA/DMF Solution in Pilot Plant. (2013). Organic Process Research & Development.

  • A comparative study of different oxidants for cyclooctene epoxidation. Benchchem.

  • SAFETY DATA SHEET - 3-Chloroperoxybenzoic acid. (2009). Fisher Scientific.

  • Hydrogen Peroxide Storage, Handling and Safety Requirements: A Complete Guide. (2023). STOREMASTA.

  • Process Safety Evaluation of a Tungsten-Catalyzed Hydrogen Peroxide Epoxidation Resulting In a Runaway Laboratory Reaction. (2011). Organic Process Research & Development.

  • Reactivity: Alkene Oxidation. College of Saint Benedict and Saint John's University.

  • Epoxidation of Alkenes. Chemistry Steps.

  • Epoxidation of Alkenes - DMDO, mCPBA, & NaOCl (IOC 26). (2022). YouTube.

  • Study on Reaction Mechanism and Process Safety for Epoxidation. (2023). ACS Omega.

  • Why is epoxidation with MCPBA done on the electron deficient alkene and epoxidation with H2O2 in base is done on the electron rich double bond? Reddit.

  • H2O2 Safety and Handling of Hydrogen Peroxide.pdf. Solvay.

  • Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. ResearchGate.

  • Epoxidation of Cis‐cyclooctene with Hydrogen Peroxide Catalyzed by Lindqvist Type Polyoxometalates. (2020). ResearchGate.

  • Hydrogen Peroxide (H2O2) Safety and Handling Guidelines. USP Technologies.

  • Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Royal Society of Chemistry.

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. (2018). ResearchGate.

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed.

  • m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation? Stack Exchange.

  • Epoxidation of Cyclooctene Using Water as the Oxygen Atom Source at Manganese Oxide Electrocatalysts. (2019). Journal of the American Chemical Society.

  • Experiment 3 – Epoxidation of Cyclohexene. Saddleback College.

  • 1-Oxaspiro[2.7]decane — Chemical Substance Information. NextSDS.

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Comparative

A Senior Application Scientist's Guide to Validating Stereochemical Outcomes of 1-Oxaspiro[2.7]decane Ring-Opening

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount. Spirocyclic scaffolds, particularly those incorporating...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount. Spirocyclic scaffolds, particularly those incorporating reactive functionalities like epoxides, are of significant interest in drug discovery due to their inherent three-dimensionality and structural novelty. The 1-oxaspiro[2.7]decane framework presents a unique synthetic challenge and opportunity. The stereochemical outcome of its ring-opening is not only a testament to the nuanced interplay of electronic and steric effects but also a critical determinant of the biological activity of its derivatives.

This guide provides a comparative analysis of the methodologies to control and validate the stereochemical outcomes of 1-oxaspiro[2.7]decane ring-opening. We will delve into the mechanistic rationale behind different reaction conditions, present hypothetical experimental protocols based on established principles of epoxide chemistry, and detail the analytical techniques essential for rigorous stereochemical assignment.

The Spirocyclic Challenge: Factors Influencing Stereoselectivity

The ring-opening of an epoxide is a classic transformation, yet the spirocyclic nature of 1-oxaspiro[2.7]decane introduces a layer of complexity. The cyclooctane ring fused at the C2 position of the oxirane imposes significant steric hindrance, which can profoundly influence the regioselectivity and stereoselectivity of the nucleophilic attack. The two electrophilic carbons of the epoxide ring are not in a simple acyclic environment, and their accessibility is dictated by the conformation of the eight-membered ring.

The stereochemical outcome of the ring-opening of 1-oxaspiro[2.7]decane is primarily governed by the reaction conditions, which dictate whether the reaction proceeds through an S_N_1-like or S_N_2-like mechanism.[1][2][3]

Under basic or neutral conditions , with strong, anionic nucleophiles, the reaction typically follows an S_N_2 pathway.[4][5] This involves a backside attack of the nucleophile on the less sterically hindered carbon of the epoxide. For 1-oxaspiro[2.7]decane, this would be the C3 carbon, leading to a product with a trans-diaxial-like relationship between the nucleophile and the newly formed hydroxyl group, resulting from the inversion of configuration at the attacked center.

Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group.[5] The transition state has significant carbocationic character, and the positive charge is better stabilized at the more substituted carbon (the spiro carbon, C2). Consequently, the nucleophile will preferentially attack this more substituted carbon.[1][2] This S_N_1-like mechanism also proceeds with a backside attack, leading to an inversion of configuration at the site of attack.

Comparative Analysis of Ring-Opening Protocols

The choice of catalyst and nucleophile is critical in directing the stereochemical outcome of the 1-oxaspiro[2.7]decane ring-opening. Below is a comparative summary of expected outcomes based on different reaction conditions.

Reaction Condition Catalyst/Reagent Predominant Mechanism Regioselectivity of Nucleophilic Attack Expected Stereochemical Outcome
Basic/Neutral Strong Nucleophiles (e.g., RO⁻, RS⁻, N₃⁻, R₂CuLi)S_N_2-like[4][5]Less substituted carbon (C3)Inversion of configuration at C3, leading to a trans product.
Acidic Protic Acids (e.g., H₂SO₄, HCl) or Lewis Acids (e.g., BF₃·OEt₂) with weak nucleophiles (e.g., H₂O, ROH)S_N_1-like[1][2]More substituted carbon (C2)Inversion of configuration at C2, leading to a trans product.

Experimental Protocols: A Practical Guide

While specific literature on the ring-opening of 1-oxaspiro[2.7]decane is scarce, the following protocols are based on well-established procedures for analogous spiro-epoxides and general epoxide chemistry.

Protocol 1: Base-Catalyzed Ring-Opening with Sodium Methoxide (S_N_2-type)

This protocol aims for the nucleophilic attack at the less substituted carbon of the epoxide.

dot

Protocol1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 1-oxaspiro[2.7]decane in anhydrous methanol B Add sodium methoxide solution (freshly prepared) dropwise at 0 °C A->B Cooling C Stir at room temperature (monitor by TLC) B->C Warming D Quench with saturated NH₄Cl (aq) C->D Completion E Extract with ethyl acetate D->E F Dry over Na₂SO₄, concentrate E->F G Purify by column chromatography F->G

Caption: Workflow for base-catalyzed ring-opening.

Causality Behind Experimental Choices:

  • Anhydrous Methanol: Prevents unwanted side reactions with water.

  • Freshly Prepared Sodium Methoxide: Ensures the high reactivity of the nucleophile.

  • Dropwise Addition at 0 °C: Controls the initial exothermic reaction.

  • TLC Monitoring: Allows for the determination of the reaction endpoint, preventing the formation of byproducts.

  • Saturated NH₄Cl Quench: Neutralizes the excess base.

Protocol 2: Acid-Catalyzed Ring-Opening with Sulfuric Acid in Methanol (S_N_1-type)

This protocol is designed to favor nucleophilic attack at the more substituted carbon.

dot

Protocol2 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 1-oxaspiro[2.7]decane in methanol B Add a catalytic amount of concentrated H₂SO₄ at 0 °C A->B Cooling C Stir at room temperature (monitor by TLC) B->C Warming D Neutralize with saturated NaHCO₃ (aq) C->D Completion E Extract with diethyl ether D->E F Wash with brine, dry over MgSO₄ E->F G Concentrate and purify F->G

Caption: Workflow for acid-catalyzed ring-opening.

Causality Behind Experimental Choices:

  • Catalytic H₂SO₄: Protonates the epoxide oxygen, activating it for ring-opening.

  • Methanol as Nucleophile and Solvent: A weak nucleophile that requires acid catalysis.

  • Neutralization with NaHCO₃: Removes the acid catalyst to prevent further reactions during workup.

  • Brine Wash: Removes residual water from the organic layer.

Validating Stereochemical Outcomes: A Multi-faceted Approach

The unambiguous determination of the stereochemistry of the ring-opened products is crucial. A combination of spectroscopic and chromatographic techniques is often necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the relative stereochemistry of the products.[6][7][8]

  • ¹H NMR: The coupling constants (J values) between protons on adjacent carbons can provide information about their dihedral angle, which can be related to the relative stereochemistry. For the ring-opened products of 1-oxaspiro[2.7]decane, the coupling constants of the protons on the carbons bearing the hydroxyl group and the nucleophile can help elucidate their cis or trans relationship.

  • ¹³C NMR: The chemical shifts of the carbon atoms can also be indicative of the stereochemistry.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can reveal through-space interactions between protons, providing further evidence for the relative stereochemistry.

  • Chiral Derivatizing Agents (CDAs): For determining the absolute configuration of a chiral alcohol, derivatization with a chiral agent such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or a similar chiral auxiliary can be employed. The resulting diastereomers will exhibit different chemical shifts in their ¹H and ¹⁹F NMR spectra, which can be used to deduce the absolute stereochemistry of the original alcohol.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an essential technique for separating enantiomers and determining the enantiomeric excess (ee) of a reaction.[9][10][11][12]

  • Stationary Phase Selection: The choice of the chiral stationary phase (CSP) is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for screening.[10]

  • Mobile Phase Optimization: The mobile phase composition (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol) needs to be optimized to achieve baseline separation of the enantiomers.

dot

HPLC_Workflow A Dissolve sample in mobile phase B Inject onto Chiral HPLC column A->B C Elute with optimized mobile phase B->C D Detect enantiomers (e.g., UV detector) C->D E Integrate peak areas to determine enantiomeric excess D->E

Caption: Chiral HPLC analysis workflow.

Single-Crystal X-ray Crystallography

This is the gold standard for the unambiguous determination of the absolute stereochemistry of a crystalline compound.[13][14] If a suitable single crystal of a ring-opened product or a derivative can be obtained, X-ray diffraction analysis will provide a three-dimensional structure, confirming the connectivity, relative stereochemistry, and absolute configuration.

Conclusion

The stereocontrolled ring-opening of 1-oxaspiro[2.7]decane offers a gateway to a diverse range of stereochemically defined spirocyclic compounds. A thorough understanding of the underlying reaction mechanisms, coupled with a judicious choice of reaction conditions, allows for the selective synthesis of desired stereoisomers. Rigorous validation of these outcomes through a combination of advanced analytical techniques, including NMR spectroscopy, chiral HPLC, and single-crystal X-ray crystallography, is indispensable for ensuring the scientific integrity of the research and for the successful development of novel chemical entities. This guide provides a framework for approaching this synthetic challenge with a robust and validated methodology.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link]

  • Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A Receptor Agonists. IRIS Unimore. [Link]

  • 13C NMR assignments of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes. Magnetic Resonance in Chemistry. [Link]

  • Regioselective Ring-Opening of Spiro-Epoxyoxindoles by a Dual-Ligand Zinc-Based Metal–Organic Framework as an Efficient Heterogeneous Catalyst. ACS Applied Nano Materials. [Link]

  • Opening of Epoxides. Chemistry LibreTexts. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry. [Link]

  • Regio- and stereoselective ring-opening reaction of spiro-epoxyoxindoles with ammonia under catalyst-free conditions. Green Chemistry. [Link]

  • Regio- and Stereoselective Ring-Opening Reaction of Spiro-Epoxyoxindoles with Ammonia under Catalyst-Free Conditions. ResearchGate. [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity. [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Synlett. [Link]

  • Ring-opening of enantiomerically pure oxa-containing heterocycles with phosphorus nucleophiles. RSC Advances. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Lithiated three-membered heterocycles as chiral nucleophiles in the enantioselective synthesis of 1-oxaspiro[15][16]hexanes. Organic & Biomolecular Chemistry. [Link]

  • General Synthesis of 1-Oxaspiro(4.5)decan-2-ones and 1-Oxaspiro(4.5)decanes from 5-Methylene-2(5H)-furanone. ResearchGate. [Link]

  • JHU X-ray Crystallography Facility. Johns Hopkins University. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. [Link]

  • Novel ring-opening of epoxides and oxetanes with POCl3 or PCl3 in the presence of DMAP. ResearchGate. [Link]

  • Exploring NMR Spectroscopy: A Window into Molecular Structure. Prime Scholars. [Link]

  • Rational Tuning of the Reactivity of Three-Membered Heterocycle Ring Openings via SN2 Reactions. Angewandte Chemie International Edition. [Link]

  • Nuclear Magnetic Resonance Spectroscopy. Encyclopedia MDPI. [Link]

  • Opening of Epoxides - Acidic versus Basic Conditions. Chemistry LibreTexts. [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function. Current Opinion in Chemical Biology. [Link]

  • X-Ray Crystallography. ResearchGate. [Link]

  • 7-Phenyl-1-oxa-4-thiaspiro[4.5]decan-7-ol stereoisomers. Acta Crystallographica Section C: Crystal Structure Communications. [Link]

  • Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives. Molecules. [Link]

  • Protein Structure Validation and Analysis with X-Ray Crystallography. Springer Protocols. [Link]

  • Base vs. Acid catalyed epoxide ring openings. Reddit. [Link]

  • Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances. [Link]

  • Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

  • Reactions of Epoxides: Ring-Opening. Organic Chemistry | OpenStax. [Link]

Sources

Validation

A Comparative Guide to HPLC Retention Times for 1-Oxaspiro[2.7]decane and Its Derivatives

This guide provides a comprehensive analysis of the chromatographic behavior of 1-oxaspiro[2.7]decane and its derivatives using High-Performance Liquid Chromatography (HPLC). Designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the chromatographic behavior of 1-oxaspiro[2.7]decane and its derivatives using High-Performance Liquid Chromatography (HPLC). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure, physicochemical properties, and HPLC retention behavior, empowering you to develop robust and reproducible analytical methods for this emerging class of compounds.

Introduction: The Significance of Oxaspirocycles

Spirocyclic systems, characterized by two rings connected through a single common atom, are gaining immense traction in medicinal chemistry. Their rigid, three-dimensional architecture offers a distinct advantage over traditional flat aromatic rings, enabling novel interactions with biological targets and providing a pathway to escape "flatland" in drug design. The incorporation of an oxygen atom to form oxa-spirocycles, such as 1-oxaspiro[2.7]decane, can further modulate key drug-like properties, including solubility and lipophilicity.[1][2] As the synthesis of these unique scaffolds becomes more accessible, the need for robust analytical methods to purify, characterize, and quantify them is paramount.[3][4] HPLC stands as the primary tool for these tasks.

This guide will use 1-oxaspiro[2.7]decane as a model scaffold to explore HPLC method development strategies, compare retention behaviors of its derivatives, and provide detailed, validated protocols.

Fundamental Principles: Controlling Retention in HPLC

An analyte's retention time in HPLC is a function of its partitioning between the mobile phase and the stationary phase.[4] By understanding the forces at play, we can strategically manipulate experimental conditions to achieve optimal separation.

Reversed-Phase (RP) vs. Normal-Phase (NP) Chromatography

The first and most critical choice in method development is the separation mode.

  • Reversed-Phase (RP) HPLC: This is the workhorse of modern chromatography, used for approximately 75% of all HPLC methods.[5] It employs a non-polar (hydrophobic) stationary phase (typically C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[6][7][8] In RP-HPLC, retention is primarily driven by hydrophobic interactions; therefore, less polar (more hydrophobic) compounds are retained longer .[9] This mode is ideal for the initial analysis of a diverse set of oxaspiro-derivatives with varying polarities.

  • Normal-Phase (NP) HPLC: This mode uses a polar stationary phase (e.g., bare silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate). Here, retention is based on polar interactions (like hydrogen bonding and dipole-dipole forces). Consequently, more polar compounds are retained longer . While less common, NP-HPLC offers unique selectivity and is exceptionally powerful for separating isomers (positional or stereoisomers) that may co-elute in reversed-phase mode.[10][11]

Key Factors Influencing Retention Time

Several variables can be adjusted to fine-tune separation:

  • Molecular Properties: The inherent hydrophobicity of a compound, often estimated by its LogP value, is the primary predictor of retention in RP-HPLC.[12] The presence, type, and position of polar functional groups (-OH, -NH2, -COOH) will decrease hydrophobicity and lead to shorter retention times.

  • Mobile Phase Composition: In RP-HPLC, increasing the percentage of the organic solvent (the "strong" solvent, like acetonitrile) in the mobile phase will decrease the retention times of all analytes.[13] This relationship is exponential, meaning small changes in solvent composition can have a significant impact.[13]

  • Column Chemistry: While C18 is the most common stationary phase, other chemistries (C8, Phenyl, etc.) offer different selectivities based on alternative interaction mechanisms.[8]

  • Temperature: Increasing the column temperature generally decreases retention times as it reduces mobile phase viscosity and can alter analyte-stationary phase interactions.[14] A stable column temperature is critical for reproducible results.

  • Mobile Phase pH: For ionizable compounds (those with acidic or basic functional groups), pH is a powerful tool to control retention.[15] By adjusting the mobile phase pH to suppress the ionization of an analyte, its hydrophobicity increases, leading to longer retention in RP-HPLC. Conversely, ionizing a functional group makes the molecule more polar, causing it to elute earlier.[15]

Comparative Analysis: A Case Study with 1-Oxaspiro[2.7]decane Derivatives

To illustrate these principles, we will consider a hypothetical set of derivatives based on the 1-oxaspiro[2.7]decane scaffold.

Compound IDCompound NameKey Structural FeaturePredicted LogP (Relative)Expected RP-HPLC Elution Order
A 1-oxaspiro[2.7]decaneParent Scaffold+++ (Most Hydrophobic)4 (Last)
B 2-methyl-1-oxaspiro[2.7]decaneAdded methyl group++++ (Slightly more hydrophobic than A)5 (After A, if resolved)
C 4-hydroxy-1-oxaspiro[2.7]decanePolar hydroxyl group+ (Hydrophilic)2 (Early)
D 1-oxaspiro[4.5]decan-2-onePolar ketone group++ (Intermediate Polarity)3 (Intermediate)
E 4-amino-1-oxaspiro[2.7]decaneBasic amino group+/- (pH-dependent)1 (Earliest, at neutral pH)

Table 1. Physicochemical properties and predicted RP-HPLC elution order for a series of hypothetical 1-oxaspiro[2.7]decane derivatives. The predicted elution order is based on decreasing polarity.

The logic is as follows: The parent hydrocarbon scaffold (A) is highly non-polar. Adding a small alkyl group (B) may slightly increase its hydrophobicity.[16] Introducing polar functional groups like a ketone (D) and a hydroxyl group (C) will significantly decrease retention.[17] An amine (E), being basic, will likely be protonated (ionized) at neutral pH, making it very polar and causing it to elute very early.

Experimental Protocols & Method Development

The following protocols provide a robust framework for developing separation methods for oxaspiro compounds.

General HPLC Method Development Workflow

The process of developing a reliable HPLC method is systematic. It begins with understanding the analyte and progresses through screening and optimization to a final, validated method.

HPLC_Workflow cluster_0 Phase 1: Information Gathering cluster_1 Phase 2: Method Screening cluster_2 Phase 3: Optimization & Validation A Define Analytes (Structure, pKa, LogP) B Select Column & Detection (e.g., C18 & UV-Vis) A->B Informs initial choices C Perform Gradient Scout Run (e.g., 5-95% ACN in 15 min) B->C Setup experiment D Evaluate Chromatogram (Peak Shape, Resolution) C->D Generate initial data E Optimize Gradient Slope or Convert to Isocratic D->E Refine separation F Adjust pH / Temperature (If needed for selectivity) E->F Fine-tune selectivity G Validate Method (Linearity, Precision, Accuracy) F->G Finalize protocol

Caption: A logical workflow for systematic HPLC method development.

Protocol 1: Reversed-Phase Analysis of Oxaspiro Derivatives

This protocol is designed as a starting point for separating the compounds listed in Table 1.

Objective: To achieve baseline separation of 1-oxaspiro[2.7]decane and its derivatives with varying polarity.

Instrumentation & Materials:

  • HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column oven, and UV detector.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or similar high-efficiency column).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile:Water.

  • Standard Solutions: Prepare individual and mixed standards of compounds A-E at ~1 mg/mL in diluent.

Method Parameters:

  • Column Temperature: 35 °C

  • Flow Rate: 0.4 mL/min

  • UV Detection: 210 nm (or detector optimized for specific chromophores)

  • Injection Volume: 2 µL

  • Gradient Program (Scout Run):

    • 0.0 min: 10% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 10% B

    • 15.0 min: 10% B (End Run)

Self-Validation & Interpretation:

  • System Suitability: Before running samples, inject the mixed standard five times. The relative standard deviation (RSD) for the retention times of each peak should be <1%. The tailing factor for each peak should be between 0.9 and 1.5.

  • Data Analysis: Based on the scout run, observe the retention times. The elution order should approximate that predicted in Table 1. If peaks are well-separated, the gradient can be optimized (made shallower around the elution region) to improve resolution or shortened to save time. If all peaks elute very early, a less aggressive starting gradient (e.g., 5% B) may be needed.

Compound IDExpected Retention Time (min) - Example Data
E (Amino)~1.5
C (Hydroxy)~3.8
D (Ketone)~5.2
A (Parent)~7.9
B (Methyl)~8.1

Table 2. Hypothetical retention time data from the RP-HPLC scout run, demonstrating the correlation between polarity and retention.

Advanced Topic: Leveraging Structure for Separation

The relationship between a molecule's structure and its retention time is the foundation of predictive chromatography.

Structure_Retention Core 1-Oxaspiro[2.7]decane Core High Hydrophobicity StationaryPhase C18 Stationary Phase (Hydrophobic) Core:f1->StationaryPhase Strong Hydrophobic Interaction Result Interaction Strength Retention Time Core->Result:f1 Long tR OH Add -OH Group Increases Polarity (H-bond donor/acceptor) OH:f1->StationaryPhase Weakened Interaction OH->Result:f1 Shorter tR NH2 Add -NH2 Group Becomes Cationic (R-NH3+) at low/neutral pH NH2:f1->StationaryPhase Very Weak Interaction NH2->Result:f1 Shortest tR CH3 Add -CH3 Group Increases Hydrophobicity (Increases non-polar surface area) CH3:f1->StationaryPhase Strengthened Interaction CH3->Result:f1 Longest tR

Caption: Impact of functional groups on analyte interaction and retention time in RP-HPLC.

Conclusion

The HPLC analysis of 1-oxaspiro[2.7]decane and its derivatives is governed by fundamental principles of chromatography. By understanding the interplay between analyte polarity and the chosen separation mode, researchers can systematically develop methods for their quantification and purification. Reversed-phase HPLC on a C18 stationary phase is the recommended starting point for analyzing derivatives with diverse functional groups, where retention time is inversely proportional to the analyte's polarity. For challenging separations, particularly those involving isomers, Normal-Phase HPLC provides a powerful alternative. The protocols and principles outlined in this guide serve as a comprehensive toolkit for scientists navigating the analytical challenges posed by this promising class of molecules.

References

  • Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology. LCGC International.
  • Factors Impacting Chromatography Retention Time. Separation Science.
  • HPLC Method Development . ResearchGate. Available at: [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Separation Science.
  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex.
  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
  • Normal Phase HPLC Columns. Thermo Fisher Scientific.
  • 1-Oxaspiro[2.7]decane, 2-methyl- 28256-66-8 wiki. Guidechem.
  • HPLC Method development: an overview. PharmaCores.
  • The Hydrophobicity and retention time of a compound. Chromatography Forum.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • How to separate isomers by Normal phase HPLC? . ResearchGate. Available at: [Link]

  • Normal Phase Chromatography. Lab Bulletin.
  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • Oxa-spirocycles: synthesis, properties and applications . PMC. Available at: [Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments.
  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks . ChemRxiv. Available at: [Link]

  • Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing).
  • Reversed Phase HPLC Columns. Phenomenex.
  • Reverse-Phase Chromatography Overview. Creative Proteomics.
  • Reversed Phase Chromatography. Tosoh Bioscience.
  • 1-Oxaspiro[4.5]decan-2-one | C9H14O2 | CID 12783 . PubChem. Available at: [Link]

  • HPLC Separation Modes. Waters Corporation.
  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc.
  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents . PMC. Available at: [Link]

  • HPLC Troubleshooting Guide.

Sources

Comparative

Electron ionization mass spectrometry fragmentation patterns of 1-oxaspiro[2.7]decane

As a Senior Application Scientist specializing in mass spectrometry, I frequently encounter the analytical bottleneck of elucidating congested, trisubstituted epoxides. Spiro-epoxides, such as 1-oxaspiro[2.7]decane, are...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in mass spectrometry, I frequently encounter the analytical bottleneck of elucidating congested, trisubstituted epoxides. Spiro-epoxides, such as 1-oxaspiro[2.7]decane, are highly versatile intermediates in organic synthesis, frequently employed in [1] and [2].

However, the structural elucidation of these compounds using standard 70 eV Electron Ionization Mass Spectrometry (EI-MS) presents a significant analytical challenge. The high ring strain inherent to the spiro-oxirane system, combined with the conformational flexibility of the cyclooctane ring, leads to rapid fragmentation and a vanishingly small molecular ion ( M+∙ ) peak.

This guide objectively compares the performance of High-Resolution Gas Chromatography Time-of-Flight Mass Spectrometry (HR-GC-TOF-MS) against standard Single-Quadrupole GC-MS (SQ-GC-MS) for elucidating the complex fragmentation patterns of 1-oxaspiro[2.7]decane.

Mechanistic Insights: The EI-MS Fragmentation of 1-Oxaspiro[2.7]decane

Under standard 70 eV EI conditions, 1-oxaspiro[2.7]decane ( C9​H16​O , exact mass 140.1201 Da) undergoes rapid gas-phase decomposition. The causality behind the fragmentation lies in the initial ionization of the oxirane oxygen, which triggers several competing pathways [3]:

  • α -Cleavage and Ring Expansion: Cleavage of the C–C bond in the oxirane ring, followed by rearrangement, yields the cyclooctanone radical cation (m/z 126, corresponding to the loss of CH2​ ).

  • Loss of Formaldehyde: The extrusion of CH2​O (30 Da) is a primary diagnostic pathway for terminal spiro-epoxides, yielding the cyclooctene radical cation (m/z 110).

  • Alkyl Radical Loss: Loss of a methyl radical ( CH3∙​ , 15 Da) yields a stable oxonium ion at m/z 125.

Because positional isomers of oxaspiroalkanes often exhibit nearly identical nominal mass fragmentation, relying solely on SQ-GC-MS can lead to structural misidentification.

fragmentation M 1-oxaspiro[2.7]decane (m/z 140) A Alpha-Cleavage Intermediate M->A 70 eV EI F1 Loss of CH2O (-30 Da) m/z 110 A->F1 -CH2O F2 Loss of CH3 (-15 Da) m/z 125 A->F2 -CH3• F3 Cyclooctanone cation m/z 126 A->F3 Rearrangement

EI-MS fragmentation pathways of 1-oxaspiro[2.7]decane following 70 eV ionization.

Platform Comparison: HR-GC-TOF-MS vs. SQ-GC-MS

To accurately map these fragmentation pathways, the analytical platform must overcome isobaric interferences and spectral skewing. The table below summarizes the quantitative and qualitative performance differences between the two systems when analyzing spiro-epoxides.

Performance MetricStandard SQ-GC-MSHR-GC-TOF-MSAnalytical Impact for 1-oxaspiro[2.7]decane
Mass Accuracy Nominal (~0.1 Da)Sub-ppm (< 1 ppm)Differentiates isobaric fragments (e.g., distinguishing a C8​H14+∙​ fragment from C7​H10​O+∙ ).
Acquisition Rate 10–20 HzUp to 500 HzEnables mathematical deconvolution of co-eluting spiro-isomers.
Spectral Skewing High (across the peak)NegligibleEnsures consistent ion ratios for reliable library matching.
Sensitivity (Full Scan) Moderate (picogram)High (femtogram)Detects the extremely weak, transient molecular ion ( M+∙ m/z 140).

Self-Validating Experimental Protocol: GC-MS Analysis of Spiro-Epoxides

The transient nature of the 1-oxaspiro[2.7]decane molecular ion requires extremely precise tuning and inert sample pathways to prevent thermal degradation before ionization. This protocol is designed as a self-validating system to ensure absolute data integrity.

Step 1: System Suitability and Exact Mass Calibration

  • Action: Infuse Perfluorotributylamine (PFTBA) calibration standard into the MS source.

  • Causality: Validates mass accuracy across the entire mass range (m/z 69 to 614). For HR-TOF-MS, this ensures sub-ppm mass accuracy, which is non-negotiable for assigning exact elemental compositions to the epoxide fragments.

  • Validation: Proceed only if the m/z 218.9856 ion of PFTBA is detected within a <1 ppm mass error.

Step 2: Sample Preparation

  • Action: Dissolve 1-oxaspiro[2.7]decane in GC-grade dichloromethane (DCM) to a concentration of 10 µg/mL.

  • Causality: DCM is highly volatile and expands predictably in the GC inlet, minimizing thermal stress on the highly strained spiro-oxirane ring during vaporization.

Step 3: Gas Chromatography Separation

  • Action: Inject 1 µL in splitless mode at 250°C onto a non-polar capillary column (e.g., HP-5ms, 30 m × 0.25 mm × 0.25 µm). Oven program: 50°C (hold 1 min), ramp at 5°C/min to 200°C.

  • Causality: The low ramp rate (5°C/min) maximizes the chromatographic resolution between 1-oxaspiro[2.7]decane and potential ring-opened isomeric impurities (such as cyclooctanecarbaldehyde) that form during synthesis.

Step 4: 70 eV Electron Ionization and TOF-MS Acquisition

  • Action: Set the EI source to 70 eV and 230°C. Acquire mass spectra from m/z 35 to 400 at an acquisition rate of 50 Hz.

  • Causality: 70 eV is the universal standard for EI, ensuring the generated spectra can be cross-referenced with NIST libraries. The 50 Hz acquisition rate provides enough data points across the narrow capillary GC peaks to allow for robust spectral deconvolution.

workflow S1 1. System Suitability (PFTBA Tuning) S2 2. Sample Injection (Splitless, 250°C) S1->S2 S3 3. GC Separation (Low Ramp Rate) S2->S3 S4 4. EI Ionization (70 eV) S3->S4 S5 5. HR-TOF-MS Analysis (Exact Mass) S4->S5

Self-validating GC-MS experimental workflow for spiro-epoxide analysis.

References

  • Magre, M., Paffenholz, E., Maity, B., Cavallo, L., & Rueping, M. (2020). "Regiodivergent Hydroborative Ring Opening of Epoxides via Selective C–O Bond Activation." Journal of the American Chemical Society, 142(33), 14286-14294.[Link]

  • Basso, A., et al. (2018). "Synthesis of α-Arylated Cycloalkanones from Congested Trisubstituted Spiro-epoxides: Application of the House–Meinwald Rearrangement for Ring Expansion." The Journal of Organic Chemistry, 83(16), 9156-9166.[Link]

  • Borisov, R. S., et al. (2024). "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives." Journal of Physical and Chemical Reference Data (AIP Publishing), 53(1), 013103.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Oxaspiro[2.7]decane

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance rules, but as a discipline rooted in chemical causality. When handling highly reactive electrophiles like 1-Oxaspiro[1]dec...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance rules, but as a discipline rooted in chemical causality. When handling highly reactive electrophiles like 1-Oxaspiro[1]decane , understanding why a specific safety protocol exists is just as critical as knowing what the protocol is.

This comprehensive guide provides the essential logistical, operational, and disposal frameworks required for handling 1-Oxaspiro[1]decane safely. By grounding our procedures in thermodynamic and mechanistic realities, we ensure a self-validating system of laboratory safety [2].

Chemical Profile & Hazard Causality

1-Oxaspiro[1]decane is a spiro-epoxide (oxirane) fused to a cyclooctane ring. The three-membered oxirane ring possesses significant angular strain (approximately 27 kcal/mol). This thermodynamic instability drives its intense reactivity; the molecule is highly susceptible to nucleophilic attack, making it a potent alkylating agent [3].

Because biological macromolecules (such as DNA and functional cellular proteins) are rich in nucleophilic sites, exposure to epoxides can lead to irreversible covalent modifications. Therefore, all Personal Protective Equipment (PPE) and handling protocols are designed around one absolute directive: zero dermal or inhalation exposure.

Table 1: Chemical and Physical Properties

PropertyValueCausality / Operational Impact
Chemical Name 1-Oxaspiro[1]decaneN/A
CAS Registry Number 185-88-6 [1]Unique identifier for SDS cross-referencing.
Molecular Formula C9H16ODetermines stoichiometry for quenching reactions.
Molecular Weight 140.23 g/mol [1]Used for molarity calculations during disposal.
Structural Class Spiro-epoxideHigh ring strain dictates extreme reactivity.
Primary Hazards Alkylating agent, IrritantNecessitates absolute barrier protection (PPE).

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated epoxides. Low-molecular-weight cyclic ethers can rapidly permeate standard latex and thin nitrile. The following matrix outlines the quantitative specifications and mechanistic rationale for your required PPE.

Table 2: PPE Material Compatibility and Specifications

PPE ComponentMaterial SpecificationMin. ThicknessBreakthrough TimeMechanistic Rationale
Primary Gloves Butyl Rubber or Laminate (Silver Shield)> 15 mil> 240 minutesDense polymer cross-linking resists permeation by highly lipophilic epoxides.
Secondary Gloves Heavy-Duty Nitrile (Worn over primary)8 mil< 10 minutesProvides tactile dexterity. Must be discarded immediately upon any suspected splash.
Eye Protection Polycarbonate GogglesN/AN/AANSI Z87.1+ certified to prevent ocular alkylation from micro-droplets.
Body Protection Flame-Resistant (FR) CoatN/AN/AEpoxides are flammable; FR material prevents ignition during accidental spills.
Respirator Full-Face with OV CartridgeN/AVariableRequired only if handling outside a certified fume hood (not recommended) [2].

Operational Workflow & Handling Protocol

To prevent the accumulation of explosive peroxides or premature hydrolysis, 1-Oxaspiro[1]decane must be handled under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques.

Protocol A: Reagent Transfer
  • Fume Hood Verification: Ensure the chemical fume hood is operating with a face velocity between 80–120 feet per minute (fpm). Lower the sash to the lowest workable height.

  • Atmosphere Purge: Purge the reaction vessel with Argon for 15 minutes to displace ambient oxygen and moisture.

  • Syringe Preparation: Equip a gas-tight glass syringe with a deflecting non-coring needle. Flush the syringe with Argon three times.

  • Transfer: Draw the required volume of 1-Oxaspiro[1]decane utilizing positive pressure from the reagent bottle. Do not pull a vacuum, as this can cause the volatile epoxide to boil and aerosolize.

  • Decontamination: Immediately flush the used syringe and needle with a compatible co-solvent (e.g., Acetone or THF) directly into a designated hazardous waste container, followed by an immediate water rinse to promote hydrolysis of trace residues.

Workflow Start Fume Hood Verification (80-120 fpm) PPE Don Mandatory PPE (Butyl Gloves, FR Coat) Start->PPE Transfer Inert Reagent Transfer (Gas-Tight Syringe) PPE->Transfer Reaction Execute Reaction (Monitor Exotherm) Transfer->Reaction Decon Tool Decontamination (Solvent Flush) Reaction->Decon

Fig 1. Standard operating workflow for handling highly reactive spiro-epoxides.

Emergency Response & Spill Management

In the event of a spill, the primary objective is containment and vapor suppression.

  • Evacuate & Isolate: Step back and allow the fume hood to clear the immediate vapors.

  • Containment: Cover the spill completely with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Never use combustible materials like sawdust, as the heat of reaction can cause ignition.

  • Neutralization: Once absorbed, carefully scoop the material into a hazardous waste bucket. Wash the contaminated surface with a 5% aqueous sodium bicarbonate solution to force the hydrolysis of any microscopic epoxide residues into a stable diol.

Disposal and Quenching Plan

Unreacted epoxides must never be disposed of directly into organic waste carboys. Mixing active epoxides with random laboratory waste can trigger uncontrolled, exothermic polymerization or violent ring-opening reactions[2]. The chemical must be deliberately quenched (ring-opened) into a stable 1-(hydroxymethyl)cyclooctanol derivative prior to disposal [3].

Protocol B: Acid-Catalyzed Quenching

Causality Check: Why use an ice bath? The relief of the 27 kcal/mol ring strain during hydrolysis is highly exothermic. Without thermal regulation, the solvent will boil, potentially aerosolizing the unreacted epoxide.

  • Dilution: Transfer the residual 1-Oxaspiro[1]decane to a round-bottom flask equipped with a magnetic stir bar. Dilute with Tetrahydrofuran (THF) or Ethanol to a maximum concentration of 0.5 M.

  • Thermal Control: Submerge the flask in an ice-water bath (0 °C) and initiate stirring.

  • Acid Addition: Slowly, dropwise, add a 1M aqueous solution of Sulfuric Acid ( H2​SO4​ ) or Hydrochloric Acid (HCl).

  • Ring Opening: Remove the ice bath after 15 minutes and allow the mixture to stir at room temperature for 2 to 4 hours.

  • Validation: Spot the mixture on a Thin-Layer Chromatography (TLC) plate to confirm the complete disappearance of the epoxide starting material. This makes the protocol a self-validating system.

  • Neutralization: Once confirmed, neutralize the acidic solution with saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) until the pH reaches 7.0.

  • Final Disposal: Transfer the stable, neutralized aqueous/organic mixture to the standard hazardous waste stream.

Quenching Epoxide 1-Oxaspirodecane (Active Waste) Dilution Dilute in THF/EtOH (< 0.5 M) Epoxide->Dilution Acid Add 1M Acid (Ice Bath Cooling) Dilution->Acid RingOpen Ring-Opening Hydrolysis (Stir 2-4 hrs) Acid->RingOpen Neutralize Neutralize with NaHCO3 (pH 7.0) RingOpen->Neutralize SafeWaste Dispose as Stable Diol (Aqueous/Organic Waste) Neutralize->SafeWaste

Fig 2. Acid-catalyzed hydrolysis pathway for the safe quenching of 1-Oxaspiro[1]decane.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011.[Link]

  • Organic Syntheses, Inc. "Working with Hazardous Chemicals: Epoxide Ring-Opening Procedures." Organic Syntheses. [Link]

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